molecular formula C11H21NO2 B8147614 (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate

(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate

Katalognummer: B8147614
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: ZOVGZCPKZMJJHA-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl (2S)-2-amino-3-cyclobutylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVGZCPKZMJJHA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure of 3-cyclobutyl-L-alanine tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Utility of 3-Cyclobutyl-L-alanine tert-Butyl Ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 3-cyclobutyl-L-alanine tert-butyl ester, a non-canonical amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will dissect its molecular architecture, explore the strategic role of the tert-butyl ester protecting group, and present detailed, field-proven protocols for its synthesis and analytical characterization. This document is structured to serve as a practical reference, blending foundational chemical principles with actionable methodologies. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide equips researchers with the necessary knowledge to effectively utilize this valuable building block in the synthesis of novel therapeutics and complex molecular probes.

Introduction: The Strategic Value of Non-Canonical Amino Acids in Modern Drug Discovery

The twenty canonical amino acids form the fundamental basis of protein biochemistry, yet the frontiers of medicinal chemistry are increasingly defined by what lies beyond this set. Unnatural amino acids (UAAs), also referred to as non-canonical amino acids, are crucial building blocks that allow chemists to design and construct molecules with precisely tailored properties.[1][2][] Their integration into peptides or small molecules can enhance metabolic stability, increase receptor affinity and selectivity, and introduce novel chemical functionality.[1][2]

Among UAAs, those featuring cyclic moieties are particularly powerful. The cyclobutyl group, as seen in 3-cyclobutyl-L-alanine, is a valuable structural motif used to impose conformational constraints on a molecule, which can lock it into a bioactive shape.[4][5] This rigidity can reduce the entropic penalty of binding to a biological target, thereby improving potency. Furthermore, the saturated, three-dimensional nature of the cyclobutyl ring is often employed to probe and fill hydrophobic pockets within enzyme active sites or to serve as a metabolically robust isostere for other groups.[4][6]

This guide focuses on 3-cyclobutyl-L-alanine tert-butyl ester, a derivative designed for seamless integration into complex synthetic pathways. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, an essential maneuver in multi-step syntheses like solid-phase peptide synthesis (SPPS), preventing unwanted side reactions while other molecular transformations are performed.[7][8]

Section 1: Molecular Architecture and Physicochemical Properties

Structural Elucidation

The structure of 3-cyclobutyl-L-alanine tert-butyl ester is a composite of three key functional components:

  • L-Alanine Backbone: The core of the molecule is derived from L-alanine, providing the essential alpha-amino and carboxyl groups with a specific (S)-stereochemistry at the alpha-carbon (Cα). This chirality is critical, as biological systems are exquisitely sensitive to stereoisomerism.

  • Cyclobutyl Side Chain: Replacing the methyl group of alanine is a cyclobutylmethyl side chain attached at the beta-carbon (Cβ). This non-polar, puckered ring system is the primary contributor to the molecule's unique steric profile.[4]

  • Tert-Butyl Ester: The carboxylic acid is protected as a tert-butyl ester. This bulky group sterically shields the carbonyl carbon from nucleophilic attack and is a cornerstone of orthogonal protection strategies in modern synthesis.[7][9]

Caption: .

Physicochemical Data Summary

The following table summarizes key computed and established properties for the parent amino acid and its tert-butyl ester derivative.

Property3-Cyclobutyl-L-alanine3-Cyclobutyl-L-alanine tert-Butyl EsterData Source
IUPAC Name (2S)-2-amino-3-cyclobutylpropanoic acidtert-butyl (2S)-2-amino-3-cyclobutylpropanoatePubChem / IUPAC
Molecular Formula C₇H₁₃NO₂C₁₁H₂₁NO₂-
Molecular Weight 143.18 g/mol 199.29 g/mol PubChem[10]
Canonical SMILES C1CC(C1)CNCC(C)(C)OC(=O)NPubChem[10]

Section 2: The Strategic Role of the Tert-Butyl Ester Protecting Group

Rationale for Protection

In organic synthesis, especially when constructing peptides or other complex molecules, it is essential to mask the reactivity of certain functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule.[7] The carboxylic acid of an amino acid is both acidic and can be converted into a nucleophile (a carboxylate), making it incompatible with many standard reactions, such as peptide coupling, which requires a free amine to react with an activated carboxyl group. The tert-butyl ester is an ideal protecting group because it is exceptionally stable across a wide range of reaction conditions, including the basic conditions used for Fmoc deprotection in SPPS.[8][9]

Mechanism of Acid-Catalyzed Deprotection

A key advantage of the tert-butyl ester is its facile and clean removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[8] This high selectivity allows for its removal without disturbing other, more robust protecting groups. The deprotection mechanism proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene gas and the formation of a stable tert-butyl carbocation. This process regenerates the free carboxylic acid.

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Section 3: Synthesis and Purification

Synthetic Strategy Overview

The synthesis of 3-cyclobutyl-L-alanine tert-butyl ester is most practically achieved by the direct esterification of the parent amino acid, 3-cyclobutyl-L-alanine. To prevent self-polymerization and other side reactions, the alpha-amino group should first be protected, typically with a tert-butoxycarbonyl (Boc) group. The subsequent esterification of the carboxylic acid can then be performed, followed by the selective removal of the N-Boc group if the free amine is desired for subsequent coupling reactions. A common and effective method for tert-butylation involves using tert-butyl acetate as both the reagent and solvent in the presence of a strong acid catalyst.[11][12]

Experimental Protocol: Synthesis of L-Alanine, 3-cyclobutyl-, 1,1-dimethylethyl ester, hydrochloride

This protocol outlines a representative synthesis starting from commercially available 3-cyclobutyl-L-alanine.

Materials:

  • 3-Cyclobutyl-L-alanine

  • tert-Butyl acetate (reagent grade)

  • Perchloric acid (70%)

  • 0.5 N Hydrochloric acid (HCl)

  • Potassium bicarbonate (KHCO₃)

  • 4 N Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Esterification: In a suitable reaction vessel, suspend 3-cyclobutyl-L-alanine (1.0 eq) in tert-butyl acetate.

  • Add perchloric acid (70%, ~1.1 eq) dropwise while stirring at room temperature.

  • Seal the vessel and stir the mixture vigorously at room temperature for 3-5 days. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-quarter of its original volume.

  • Cool the residue to 0-5 °C and extract with cold 0.5 N HCl (4 x volume).

  • Combine the aqueous layers and neutralize carefully with solid potassium bicarbonate until effervescence ceases.

  • Adjust the pH to ~13 with 4 N NaOH.

  • Extract the aqueous phase with diethyl ether (4 x volume).

  • Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x volume), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free-base product as an oil.

  • Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether or DCM and add a stoichiometric amount of HCl (e.g., 2M solution in diethyl ether) to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Purification and Quality Control

The primary method for assessing the purity of the final product is reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

HPLC ParameterRecommended Condition
Column C18, 3-5 µm particle size
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm

Section 4: Analytical Characterization

Structural confirmation and purity assessment are critical. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts (in ppm) for the hydrochloride salt in a solvent like DMSO-d₆.

NucleusPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations / Multiplicity
NH₃⁺ ~8.5 (broad s)-Protons on nitrogen, broad due to exchange.
Cα-H ~4.0 (t)~52Coupled to Cβ-H₂ protons.
Cβ-H₂ ~1.8-2.0 (m)~35Methylene protons adjacent to the cyclobutyl ring.
Cyclobutyl-H ~1.7-2.2 (m)~18, ~28, ~32Complex multiplet for the 7 cyclobutyl protons.
tert-Butyl -C(CH₃)₃ ~1.45 (s)~28Singlet, integrating to 9 protons.
C=O (Ester) -~170Carbonyl carbon of the ester.
-C(CH₃)₃ -~82Quaternary carbon of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Functional GroupCharacteristic Frequency (cm⁻¹)Expected Appearance
N-H Stretch (Ammonium) 3100-3300Strong, broad absorption.
C-H Stretch (Alkyl) 2850-3000Strong, sharp peaks.
C=O Stretch (Ester) ~1735-1750Very strong, sharp "sword-like" peak.[14]
N-H Bend (Ammonium) ~1500-1600Medium to strong absorption.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected ion would be the protonated molecule.[][16]

  • Expected Ion (Positive Mode ESI): [M+H]⁺

  • Calculated m/z for C₁₁H₂₂NO₂⁺: 200.16

  • Common Fragment: A significant fragment corresponding to the loss of isobutylene ([M-56+H]⁺) at m/z 144.10 is often observed, which is characteristic of a tert-butyl ester.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_results Data Verification synthesis Esterification of 3-Cyclobutyl-L-alanine workup Aqueous Work-up & Extraction synthesis->workup purification Salt Formation & Isolation (Filtration) workup->purification sample Purified Sample of 3-Cyclobutyl-L-alanine tert-Butyl Ester HCl purification->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms ir IR Spectroscopy sample->ir hplc HPLC Analysis sample->hplc struct_confirm Structure Confirmation (Correct Shifts & Couplings) nmr->struct_confirm mw_confirm Molecular Weight Confirmation ([M+H]⁺) ms->mw_confirm fg_confirm Functional Group Confirmation (C=O, N-H) ir->fg_confirm purity_confirm Purity Assessment (>95%) hplc->purity_confirm final Batch Release struct_confirm->final mw_confirm->final fg_confirm->final purity_confirm->final

Caption: A comprehensive workflow for the synthesis and analytical validation.

Section 5: Applications in Drug Discovery and Development

The primary utility of 3-cyclobutyl-L-alanine tert-butyl ester is as a specialized building block for the synthesis of peptidomimetics and other small molecule drug candidates.[17][18]

  • Conformational Constraint: When incorporated into a peptide sequence, the cyclobutyl group restricts the rotational freedom of the peptide backbone in its vicinity. This can pre-organize the peptide into a conformation that is optimal for binding to a specific biological target, a strategy frequently employed to enhance binding affinity.[4][5]

  • Improved Pharmacokinetics: The replacement of more common amino acid side chains (e.g., leucine or valine) with a cyclobutylalanine residue can block sites of metabolic degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.[4]

  • Probing Hydrophobic Pockets: The defined size and shape of the cyclobutyl group make it an excellent tool for structure-activity relationship (SAR) studies. Scientists can use it to systematically map the steric and hydrophobic requirements of a target's binding site.[4][6]

Once incorporated into the desired molecule, the tert-butyl ester is typically removed during the final deprotection step to yield the free carboxylic acid, which is often a critical feature for biological activity (e.g., for forming salt bridges with positively charged residues in a protein).

Conclusion

3-Cyclobutyl-L-alanine tert-butyl ester is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its structure combines the chirality of a natural amino acid, the unique conformational properties of a cyclobutane ring, and the synthetic versatility afforded by the tert-butyl ester protecting group. Understanding its chemical properties, synthesis, and analytical characterization is essential for leveraging its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

References

  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals - Benchchem.
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
  • Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling | Organic Letters - ACS Publications.
  • Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis | Organic Process Research & Development - ACS Publications.
  • The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide - Benchchem.
  • Tert-butyl esters Definition - Organic Chemistry II Key... - Fiveable.
  • Unnatural Amino Acids: Definition, Synthesis, and Applications - BOC Sciences.
  • Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters.
  • Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase | Journal of the American Chemical Society.
  • 4 - The Royal Society of Chemistry.
  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences.
  • tert-Butyl Esters - Organic Chemistry Portal.
  • 1-(Z-amino)-cyclobutyl-1-carboxylic acid - Chem-Impex.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve.
  • Temperature dependence of amino acid side chain IR absorptions in the amide I' region.
  • 3-Cyclobutyl-L-alanine | C7H13NO2 | CID 50999324 - PubChem.
  • INFRARED SPECTROSCOPY (IR).
  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods - Creative Proteomics.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock.
  • Aminoacids of the cyclobutane series - ResearchGate.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • What Are Cyclic Amino Acids and Their Applications? - MolecularCloud.
  • Method for the Preparation of N‐protected β‐Cyano L‐alanine Tertiary Butyl Esters.
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An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate, a non-canonical amino acid of significant interest in medicinal chemistry. We will delve into its core molecular attributes, synthesis, and strategic applications in the design of next-generation therapeutics.

Core Molecular Identity and Physicochemical Properties

(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid derivative featuring a cyclobutane ring and a tert-butyl ester protecting group. These structural motifs impart unique conformational constraints and physicochemical properties that are highly desirable in drug design.

Molecular Formula and Weight

The chemical formula for (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is C₁₁H₂₁NO₂ . Its calculated molecular weight is 199.29 g/mol [1].

Structural Features and Their Significance
  • Cyclobutane Moiety : The rigid, puckered structure of the cyclobutane ring introduces conformational constraints into peptide backbones and small molecules. This can lead to improved binding affinity and selectivity for biological targets by locking the molecule into a bioactive conformation.[2][3] The cyclobutane scaffold is also recognized for its ability to enhance metabolic stability and serve as a versatile scaffold in drug design.[3][4]

  • tert-Butyl Ester : The tert-butyl group serves as a protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, a crucial feature in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[5][6][7] This protecting group also increases the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic properties.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₁H₂₁NO₂Calculated
Molecular Weight 199.29 g/mol [1]
Stereochemistry (S)-enantiomer-
Functional Groups Primary amine, tert-butyl ester, cyclobutane-

Synthesis and Methodologies

The synthesis of non-canonical amino acids like (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a critical aspect of their application. While specific protocols for this exact molecule are proprietary or not widely published, a general and adaptable synthetic route can be outlined based on established organic chemistry principles.

General Synthetic Workflow

A common approach involves the alkylation of a glycine-derived Schiff base with a suitable cyclobutylmethyl halide, followed by esterification and deprotection.

G start Glycine tert-butyl ester step1 Formation of Schiff Base (e.g., with benzophenone) start->step1 step2 Alkylation with Cyclobutylmethyl Halide (e.g., bromide) step1->step2 step3 Acidic Hydrolysis to remove Schiff base step2->step3 product (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate (chiral resolution may be required) step3->product

Caption: General synthetic workflow for tert-butyl 2-amino-3-cyclobutylpropanoate.

Exemplary Experimental Protocol: Alkylation of a Glycine Enolate Equivalent

This protocol is a representative method and may require optimization for the specific target molecule.

  • Schiff Base Formation : To a solution of glycine tert-butyl ester hydrochloride in dichloromethane, add an equimolar amount of benzophenone imine and a suitable base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Deprotonation and Alkylation : Cool the reaction mixture to -78 °C and add a strong base (e.g., LDA) dropwise to form the enolate. After stirring for 30 minutes, add a solution of cyclobutylmethyl bromide in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Hydrolysis : Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then hydrolyzed with aqueous acid (e.g., 1M HCl) to remove the benzophenone protecting group.

  • Purification : The crude amino acid ester is purified by column chromatography on silica gel to yield the desired product. Chiral resolution may be necessary if a racemic starting material was used.

Applications in Drug Discovery and Development

The unique structural features of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate make it a valuable building block for the synthesis of novel therapeutic agents.

Conformationally Constrained Peptidomimetics

The incorporation of cyclobutane-containing amino acids into peptides can induce specific secondary structures, such as turns and helices.[8] This conformational rigidity can enhance the peptide's binding affinity to its target receptor and improve its stability against enzymatic degradation.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide with Cyclobutane Amino Acid cluster_2 Biological Target a Multiple Conformations b Bioactive Conformation Stabilized a->b Incorporation of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate c Receptor Binding Site b->c Enhanced Binding Affinity

Caption: Role of cyclobutane amino acids in stabilizing bioactive conformations.

Scaffold for Small Molecule Inhibitors

The cyclobutane ring can serve as a central scaffold for the development of small molecule drugs.[4] Its three-dimensional structure allows for the precise spatial arrangement of pharmacophoric groups, leading to potent and selective inhibitors of enzymes and receptors. Several cyclobutane-containing drugs are currently on the market, highlighting the utility of this motif in medicinal chemistry.[2]

The Role of the tert-Butyl Protecting Group in Synthesis

The tert-butyl ester is a cornerstone of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[5][7] Its stability to the basic conditions used for Fmoc deprotection and its facile cleavage under acidic conditions allow for the efficient and controlled assembly of complex peptides incorporating (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate.[6]

Conclusion

(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally rigid cyclobutane scaffold and a strategically important tert-butyl protecting group provides medicinal chemists with a powerful tool to design novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As the demand for more sophisticated and effective drugs continues to grow, the application of such non-canonical amino acids is poised to play an increasingly critical role in the future of pharmaceutical development.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • Fields, G. B. (2007). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, Chapter 18, Unit 18.3. Retrieved from [Link]

  • Kim, K., & Lee, Y. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed, 23(6), 947-50. Retrieved from [Link]

  • ResearchGate. (2025). Aminoacids of the cyclobutane series. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate. PubChem. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Retrieved from [Link]

  • Arts, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. Retrieved from [Link]

Sources

Conformational Rigidity of Cyclobutyl Amino Acids in Peptidomimetics: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery. A critical strategy in this endeavor is the introduction of conformational constraints to lock the peptide into its bioactive conformation, thereby reducing the entropic penalty of receptor binding. Cyclobutyl amino acids (CBAAs) have emerged as uniquely powerful building blocks for this purpose. Their inherent three-dimensional structure, characterized by a puckered four-membered ring, imparts predictable and severe restrictions on the peptide backbone. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and practical methodologies for utilizing CBAAs. We will delve into the stereoselective synthesis of key CBAA isomers, their incorporation into peptide scaffolds via solid-phase peptide synthesis, and the rigorous conformational analysis required to validate their structural impact, culminating in a case study that illustrates the profound effect of conformational rigidity on biological activity.

The Imperative for Rigidity: Overcoming the Flexibility of Natural Peptides

Natural peptides are often plagued by two significant liabilities in a therapeutic context: conformational flexibility and susceptibility to proteolysis. A linear peptide in solution exists as a dynamic ensemble of countless conformations. Only a fraction of these conformers may be biologically active, meaning a significant portion of the peptide population is non-productive. This inherent flexibility leads to a high entropic cost upon binding to a receptor, as the peptide must "freeze" into a single bioactive shape, which can result in lower binding affinity.

The introduction of conformationally rigid amino acids, such as CBAAs, addresses this challenge directly. By pre-organizing the peptide backbone into a shape that closely mimics the bound conformation, we can significantly enhance binding affinity and, consequently, biological potency. Furthermore, the unnatural structure of CBAAs often confers resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the resulting peptidomimetic.

The cyclobutane ring is particularly advantageous. Its unique puckered geometry, unlike the planar cyclopropane or more flexible cyclopentane rings, provides a rigid scaffold that can direct the orientation of peptide side chains and backbone functional groups with high precision. The stereochemistry of the substituents on the cyclobutane ring—specifically the cis versus trans relationship between the amino and carboxyl groups—is a critical determinant of the resulting backbone geometry.

Synthesis of Cyclobutyl Amino Acid Building Blocks

The successful application of CBAAs begins with their efficient and stereocontrolled synthesis. The two most commonly employed isomers are the α-amino acid, 1-aminocyclobutane-1-carboxylic acid (Ac4c), and the β-amino acid, 2-aminocyclobutane-1-carboxylic acid (ACBC). The relative stereochemistry of the latter is crucial, with the trans-isomer generally inducing more folded, turn-like structures and the cis-isomer promoting extended, strand-like conformations.[1][2]

Protocol 2.1: Synthesis of Fmoc-Protected cis- and trans-ACBC

This protocol provides a generalized approach for obtaining all four stereoisomers of Fmoc-protected 2-aminocyclobutane-1-carboxylic acid, a critical building block for solid-phase synthesis. The methodology leverages a combination of resolution and controlled epimerization.

Starting Material: Racemic cis-2-aminocyclobutanecarboxylic acid.

Step-by-Step Methodology:

  • Resolution of the cis-Racemate:

    • Dissolve the racemic cis-ACBC in an appropriate solvent (e.g., aqueous ethanol).

    • Add a chiral resolving agent, such as (R)-α-phenylethylamine, to form diastereomeric salts.

    • Allow the solution to cool slowly to facilitate the selective crystallization of one diastereomer.

    • Isolate the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

    • Acidify the isolated salt (e.g., with HCl) to recover the enantiomerically pure cis-ACBC. Repeat the process with the mother liquor, potentially using the (S)-resolving agent, to obtain the other cis-enantiomer.

  • Controlled Epimerization to the trans-Isomer:

    • Causality: This step leverages the thermodynamic stability of the trans isomer over the cis isomer. Treatment with a strong base will deprotonate the α-carbon, allowing for inversion of stereochemistry.

    • Protect the amino group of the enantiopure cis-ACBC (e.g., as a Boc derivative).

    • Esterify the carboxylic acid (e.g., to a methyl or ethyl ester).

    • Treat the protected cis-ACBC ester with a strong base, such as sodium ethoxide in ethanol, and heat to reflux.

    • Monitor the reaction by NMR or chromatography until equilibrium is reached, favoring the trans product.

    • Hydrolyze the ester and remove the protecting group to yield the enantiopure trans-ACBC.

  • Fmoc Protection for SPPS:

    • Self-Validation: The success of this step is critical for subsequent peptide synthesis. The final product should be a pure, white solid, and its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Dissolve the desired ACBC isomer in an aqueous basic solution (e.g., aqueous sodium carbonate or triethylamine in acetonitrile/water).

    • Add Fmoc-succinimide (Fmoc-OSu) portion-wise while stirring vigorously.

    • Maintain the pH of the solution between 8.5 and 9.0.

    • Once the reaction is complete (monitored by TLC or LC-MS), acidify the mixture with dilute HCl.

    • Extract the Fmoc-protected amino acid with an organic solvent like ethyl acetate.

    • Dry the organic layer, evaporate the solvent, and purify the product by crystallization or chromatography to yield the final Fmoc-CBAA building block.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common and robust method for incorporating CBAAs into a growing peptide chain on a solid support.[3] The general cycle of deprotection, coupling, and washing is maintained, with special consideration for the coupling efficiency of these sterically hindered amino acids.

Protocol 3.1: Standard Fmoc/tBu SPPS Cycle for CBAA Incorporation

Resin: Rink Amide resin is a common choice for producing C-terminally amidated peptides.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., N,N-dimethylformamide, DMF) for 30-60 minutes in the reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. This exposes the free amine for the first coupling.

  • Washing: Thoroughly wash the resin to remove piperidine and byproducts. A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x).

  • Amino Acid Coupling:

    • Causality: The carboxyl group of the incoming Fmoc-amino acid must be activated to react with the free amine on the resin. HBTU/HATU in the presence of a non-nucleophilic base like DIPEA are highly effective activators, especially for hindered amino acids like CBAAs.

    • In a separate vial, pre-activate the Fmoc-CBAA (3-5 equivalents relative to resin loading) with a coupling agent like HBTU (0.95 eq. to the amino acid) and a base like DIPEA (2 eq. to the amino acid) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. For hindered CBAAs, a longer coupling time or a double coupling (repeating the step) may be necessary.

  • Coupling Completion Monitoring (Self-Validation):

    • Perform a qualitative Kaiser test or a Chloranil test on a small sample of beads. A negative result (beads remain colorless or yellow for Kaiser) indicates the absence of free primary amines and a successful coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin as described in Step 3 to remove excess reagents and byproducts.

  • Repeat Cycle: Return to Step 2 for the deprotection of the newly added amino acid and proceed through the cycle for each subsequent residue in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin extensively with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

Conformational Analysis: Unveiling the Structural Impact

The primary motivation for using CBAAs is to enforce a specific conformation. Therefore, rigorous structural analysis is not merely a characterization step but a validation of the entire design strategy. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state conformation of these peptidomimetics.[4]

The Power of the Puckered Ring

The cyclobutane ring is not planar but exists in a puckered conformation. This puckering, combined with the stereochemistry of the α- and β-substituents, creates a rigid scaffold that severely restricts the allowable values for the backbone dihedral angles, phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N).[5][6] As demonstrated by X-ray crystallography, even a simple α-substituted CBAA like Ac4c acts as a potent helix and β-turn former, forcing the peptide backbone into well-defined secondary structures.[4]

Residue TypePeptide SequenceResidue Positionφ Angle (°)ψ Angle (°)Conformation
Ac4cZ-(Ac4c)₃-OtBuAc4c(1)-59.5-33.0Helical
Ac4cZ-(Ac4c)₃-OtBuAc4c(2)-56.8-34.8Helical
Ac4cZ-L-Ala-Ac4c-L-Ala-OMeAc4c(2)-62.7-29.6Helical
Ac4cZ-(Ac4c)₄-OtBuAc4c(1)54.339.5Helical
Ac4cZ-(Ac4c)₄-OtBuAc4c(2)-55.8-37.2Helical
Ac4cZ-(Ac4c)₄-OtBuAc4c(3)-57.7-30.9Helical
Table 1: Experimentally determined backbone dihedral angles (φ/ψ) for the 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue in various peptides, as determined by X-ray crystallography. The data consistently show that Ac4c strongly promotes helical conformations, restricting φ/ψ angles to narrow regions of the Ramachandran plot. Data sourced from Toniolo et al.[4]
Protocol 4.1: NMR-Based Conformational Analysis

This protocol outlines a comprehensive workflow for determining the three-dimensional structure of a CBAA-containing peptide in solution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM.

    • Choose a solvent that solubilizes the peptide well and is appropriate for the desired biological context. For peptides with exchangeable amide protons, a 90% H₂O/10% D₂O mixture is often used.

    • Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-5).

  • NMR Data Acquisition:

    • Causality: Each experiment provides a unique piece of the structural puzzle. COSY and TOCSY identify through-bond correlations to assign protons within each amino acid residue. NOESY/ROESY identify through-space correlations, which are the primary source of distance restraints for structure calculation.

    • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, solubility, and signal dispersion.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a spin system (i.e., within a single amino acid residue). Use a mixing time of ~80 ms.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is crucial for determining the peptide's fold.

      • Use NOESY for small (<1 kDa) or large (>2 kDa) molecules.

      • Use ROESY for intermediate-sized molecules where the NOE effect may be close to zero.

      • Acquire spectra with several mixing times (e.g., 100, 200, 400 ms) to build up NOE intensity curves.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems of each amino acid residue.

    • Use the NOESY/ROESY spectrum to "walk" along the peptide backbone by identifying sequential NOEs between the amide proton (NH) of one residue and the alpha proton (Hα) of the preceding residue (dαN(i, i+1)).

  • Structural Restraint Generation:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra (at a short mixing time to avoid spin diffusion). Calibrate these volumes against a known distance (e.g., the geminal Hβ protons of a Pro residue) to convert them into upper distance bounds (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

    • Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to relate these coupling constants to the phi (φ) dihedral angle. For example, a large ³J(HNHα) value (>8 Hz) typically corresponds to a trans conformation (φ ≈ -120°), while a small value (<5 Hz) suggests a cis or helical conformation (φ ≈ -60°).

  • Structure Calculation and Validation:

    • Use a molecular dynamics software package (e.g., AMBER, CHARMM, XPLOR-NIH) to generate a family of structures.

    • Input the experimental distance and dihedral angle restraints.

    • Run a simulated annealing protocol, where the system is heated to a high temperature in silico to overcome local energy minima and then slowly cooled. The program attempts to find structures that satisfy the experimental restraints while maintaining correct bond lengths and angles.

    • The result is an ensemble of low-energy structures. The precision of the structure is indicated by the root-mean-square deviation (RMSD) among the ensemble members.

    • Self-Validation: The final ensemble of structures must be validated. Check for violations of the experimental restraints. Generate a Ramachandran plot to ensure that the φ/ψ angles fall within energetically favorable regions.[2][7]

Visualizing the Workflow

The entire process, from synthesis to structural elucidation, can be visualized as a self-validating workflow.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Structure Calculation syn Stereoselective Synthesis of Fmoc-CBAA spps Solid-Phase Peptide Synthesis (SPPS) syn->spps hplc RP-HPLC Purification spps->hplc ms LC-MS Analysis (Purity & Identity) hplc->ms nmr 2D NMR Acquisition (TOCSY, NOESY/ROESY) ms->nmr Validated Starting Material assign Resonance Assignment nmr->assign restraint Generate Restraints (Distances, Angles) assign->restraint calc Simulated Annealing with Restraints restraint->calc Experimental Data ensemble Generate Structural Ensemble calc->ensemble validate Validation (Ramachandran, Violations) ensemble->validate validate->spps Redesign Sequence final Final Validated 3D Structure validate->final

Caption: Integrated workflow for the development of conformationally rigid peptidomimetics.

Case Study: Enhancing Biological Activity Through Conformational Constraint

The ultimate goal of inducing conformational rigidity is to enhance biological function. The immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) provides an excellent model system. Tuftsin stimulates phagocytosis by polymorphonuclear leukocytes, but its activity is transient due to its flexibility and susceptibility to degradation.[8] While this example uses cyclization rather than a CBAA, the principle of enhanced potency through rigidification is identical. Analogs that are conformationally constrained often exhibit dramatically increased potency.

CompoundOptimal Concentration (μg/mL)Maximum Phagocytic Index (%)Relative Potency vs. Tuftsin
Tuftsin (Linear)10.0100 ± 81x
cyclo(TKPR-Gly)0.295 ± 750x
cyclo(TKPR-Asp) Isomer 12.0105 ± 105x
cyclo(TKPR-Asp) Isomer 2> 20.0< 20Inactive
Table 2: Comparison of phagocytosis-stimulating activity between linear tuftsin and its conformationally constrained cyclic analogs. The rigid cyclic analog cyclo(TKPR-Gly) is 50-fold more potent than the flexible parent peptide, highlighting the therapeutic benefit of conformational restriction. Data sourced from Dagan et al.[9]

This case study demonstrates that by locking the peptide into its bioactive conformation, a dramatic increase in potency can be achieved. The 50-fold enhancement in activity for the cyclic analog underscores the power of conformational constraint, a principle that is expertly realized through the strategic incorporation of cyclobutyl amino acids.

Conclusion and Future Outlook

Cyclobutyl amino acids are invaluable tools for transforming flexible, transiently active peptides into potent, stable peptidomimetics. Their unique, puckered structure provides a robust method for controlling backbone conformation with stereochemical precision. By mastering the synthesis of these building blocks and applying rigorous analytical techniques like NMR spectroscopy, drug development professionals can rationally design next-generation therapeutics with superior pharmacological properties. The continued exploration of novel CBAA derivatives and their integration with computational modeling will further refine our ability to predict and engineer specific peptide geometries, paving the way for innovative treatments for a wide range of diseases.

References

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the Chemical Society, Perkin Transactions 2, (4), 525-533. [Link]

  • Illa, O., Olivares, J.A., Nolis, P., & Ortuño, R.M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(41), 5965-5974. [Link]

  • Ramachandran, G.N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7, 95-99. [Link]

  • Dagan, S., Gottlieb, P., Tzehoval, E., Feldman, M., Fridkin, M., Segal, S., & Sela, M. (1986). Enhanced phagocytosis activity of cyclic analogs of tuftsin. Journal of Medicinal Chemistry, 29(10), 1961-1965. [Link]

  • SeRMN-UAB. (2017). Folding peptides studied by NMR. SeRMN-UAB. [Link]

  • Balaji, V.N., Ramnarayan, K., Chan, M.F., & Rao, S.N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

  • Hassoun, A., Grison, C.M., Guillot, R., Boddaert, T., & Aitken, D.J. (2015). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry, 39(11), 8343-8346. [Link]

  • Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. International Journal of Molecular Sciences, 22(11), 6032. [Link]

  • Fridkin, M., & Gottlieb, P. (1981). Tuftsin, Thr-Lys-Pro-Arg. A natural immunomodulator. Molecular and Cellular Biochemistry, 41(2), 73-97. [Link]

  • Siemion, I.Z., & Kluczyk, A. (1999). Tuftsin: on the 30-year anniversary of Victor Najjar's discovery. Peptides, 20(5), 645-674. [Link]

  • Appella, D.H., Christianson, L.A., Karle, I.L., Powell, D.R., & Gellman, S.H. (1996). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072. [Link]

  • Stabinsky, Y., Fridkin, M., Zakuth, V., & Spirer, Z. (1978). Synthesis and biological activity of tuftsin and of [O=CThr]-tuftsin. International Journal of Peptide and Protein Research, 12(3), 130-138. [Link]

  • Dzierzbicka, K., & Kołodziejczyk, A.M. (2017). Tuftsin - Properties and Analogs. Current Medicinal Chemistry, 24(34), 3738-3759. [Link]

  • Dzierzbicka, K., & Kołodziejczyk, A.M. (2017). Tuftsin-Properties and Analogs. MOST Wiedzy. [Link]

  • Fridkin, M., Stabinsky, Y., Zakuth, V., & Spirer, Z. (1977). The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships. Biochimica et Biophysica Acta (BBA) - General Subjects, 496(1), 203-211. [Link]

  • IUPAC-IUB Commission on Biochemical Nomenclature. (1970). Abbreviations and Symbols for the Description of the Conformation of Polypeptide Chains. Journal of Molecular Biology, 52(1), 1-17. [Link]

  • Ortuño, R.M., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(21), 8347-8356. [Link]

  • Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. [Link]

  • Gessner, V.H., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(10), 1514-1521. [Link]

  • Dzierzbicka, K., & Kołodziejczyk, A.M. (2017). Tuftsin - Properties and Analogs. MOST Wiedzy. [Link]

  • D'Andrea, L.D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11039. [Link]

  • Swiss-Model. Secondary structure and backbone conformation. SWISS-MODEL. [Link]

  • Di Blasio, B., et al. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. Biochemistry, 58(8), 1032-1037. [Link]

Sources

A Technical Guide to Assessing the Metabolic Stability of Peptides Containing Cyclobutylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptide therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, limiting their clinical utility.[1][2] A primary failure mode is proteolytic degradation by enzymes found in plasma and tissues.[2][3] The incorporation of unnatural amino acids (UAAs) is a key strategy to overcome this limitation by introducing structural modifications that impede enzymatic recognition and cleavage.[][5][6][7] This guide focuses on the use of cyclobutylalanine (Cba), a conformationally constrained UAA, to enhance peptide stability. We provide an in-depth examination of the core experimental workflows required to rigorously assess the metabolic stability of Cba-containing peptides. This includes detailed, field-proven protocols for plasma stability, liver microsomal clearance, and specific proteolytic challenge assays. Furthermore, we detail the analytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and offer insights into data interpretation, empowering researchers and drug developers to make informed decisions in their peptide optimization campaigns.

The Challenge: Overcoming the Instability of Peptide Therapeutics

The therapeutic promise of peptides is often compromised by their inherent susceptibility to degradation in the body.[2][8] Unlike small molecules, peptides are rapidly cleared through two primary mechanisms: enzymatic degradation by proteases and peptidases, and renal clearance.[1][3] This results in short plasma half-lives, which necessitates frequent administration and can limit therapeutic efficacy.[1][9]

Major pathways of in vivo degradation include:

  • Proteolysis: The enzymatic hydrolysis of peptide bonds, which is the most significant barrier to peptide stability.[2][10] Exopeptidases cleave terminal amino acids, while endopeptidases cleave internal bonds.[11]

  • Chemical Degradation: Non-enzymatic pathways such as deamidation, oxidation, and hydrolysis can also compromise peptide integrity.[8][12]

To counteract these challenges, medicinal chemists employ various strategies, including N- or C-terminal modifications, cyclization, and, most relevant to this guide, the incorporation of unnatural amino acids (UAAs).[7][9][13][14] UAAs can enhance stability by introducing non-natural side chains or backbone conformations that are not recognized by degradative enzymes.[][11][15]

Cyclobutylalanine (Cba): A Building Block for Enhanced Stability

Cyclobutylalanine is a non-proteinogenic amino acid featuring a cyclobutyl group attached to the alpha-carbon. This unique structure imparts several advantageous properties when incorporated into a peptide sequence.

2.1 Mechanism of Stability Enhancement

The primary benefit of incorporating Cba lies in its ability to confer conformational rigidity and steric hindrance .

  • Conformational Rigidity: The cyclic nature of the side chain restricts the rotational freedom of the peptide backbone in the vicinity of the Cba residue.[16][17][18] Proteases often require substrates to adopt a specific, extended conformation to fit into their active site.[10][16] By pre-organizing the peptide into a conformation that is incompatible with the protease's binding requirements, Cba reduces the likelihood of enzymatic cleavage.[16]

  • Steric Hindrance: The bulky cyclobutyl group can physically block the approach of a protease to the adjacent peptide bonds, effectively shielding these susceptible sites from hydrolysis.

These properties make Cba an attractive building block for designing peptides with significantly improved resistance to proteolytic degradation.[19]

2.2 Synthesis and Incorporation

Fmoc-protected L-cyclobutylalanine is commercially available and can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[19][20] The coupling of this building block is generally efficient, allowing for its placement at various positions within a peptide sequence to strategically block known cleavage sites.

Core Experimental Workflows for Stability Assessment

A multi-faceted approach is essential to comprehensively evaluate the metabolic stability of a novel Cba-containing peptide. The core workflow involves a series of in vitro assays designed to simulate different physiological environments.

G cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Stability Assessment cluster_2 Quantification & Analysis P_Native Native Peptide (Control) Plasma Plasma Stability Assay P_Native->Plasma Incubate Microsomes Liver Microsomal Assay P_Native->Microsomes Incubate Protease Proteolytic Challenge (e.g., Trypsin) P_Native->Protease Incubate P_Cba Cba-Modified Peptide (Test Article) P_Cba->Plasma Incubate P_Cba->Microsomes Incubate P_Cba->Protease Incubate LCMS LC-MS/MS Analysis (% Remaining vs. Time) Plasma->LCMS Sample at Time Points Microsomes->LCMS Sample at Time Points Protease->LCMS Sample at Time Points Calc Half-Life (t1/2) & Intrinsic Clearance (CLint) Calculation LCMS->Calc

Caption: High-level workflow for assessing peptide metabolic stability.

3.1 In Vitro Plasma Stability Assay

  • Causality & Rationale: This is the first and most critical assay, as it simulates the initial environment a peptide therapeutic encounters upon systemic administration.[21] Blood plasma contains a variety of proteases and esterases that can rapidly degrade peptides.[3][21] This assay provides a direct measure of a peptide's stability in circulation. A compound that is unstable in plasma is unlikely to achieve the necessary exposure to be effective, regardless of its stability in other tissues.[21]

  • Detailed Protocol:

    • Preparation: Thaw frozen plasma (human, rat, mouse, etc.) from a reputable supplier at 37°C. Centrifuge at ~4000 x g for 10 minutes to pellet any cryoprecipitates. Use the supernatant for the assay.

    • Compound Spiking: Prepare a 1 mg/mL stock solution of the test peptide (and a native peptide control) in a suitable solvent (e.g., DMSO). Dilute this stock into the pre-warmed plasma to a final concentration of ~5 µM. The final DMSO concentration should be <1% to avoid impacting enzyme activity.

    • Incubation: Incubate the plasma-peptide mixture in a shaking water bath at 37°C.

    • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

    • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar peptide or small molecule). This step precipitates plasma proteins and stops degradation.

    • Sample Processing: Vortex the quenched samples vigorously. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[22]

    • Self-Validation Control: As a negative control, run a parallel incubation with heat-inactivated plasma (heated at 56-60°C for 30 minutes) to ensure that observed degradation is enzymatic and not due to chemical instability.

3.2 Liver Microsomal Stability Assay

  • Causality & Rationale: The liver is the primary site of metabolism for many drugs.[2] While peptides are mainly degraded by proteases, they can also be substrates for cytochrome P450 (CYP) enzymes, particularly if they contain lipophilic or unnatural residues.[2][8] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[23] This assay assesses a peptide's susceptibility to Phase I oxidative metabolism.[21][24]

  • Detailed Protocol:

    • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test peptide (~1 µM), and liver microsomes (human, rat, etc.) at a final protein concentration of 0.5-1.0 mg/mL.

    • Pre-incubation: Pre-incubate this mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

    • Initiating the Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase). NADPH is a required cofactor for CYP450 enzyme activity.

    • Incubation & Time Points: Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Reaction Quenching & Processing: Quench and process samples as described in the plasma stability protocol (Section 3.1, steps 5-7).

    • Self-Validation Control: Run a parallel incubation without the NADPH-regenerating system.[25] Significant degradation in the absence of NADPH suggests metabolism by non-CYP enzymes (like esterases present in microsomes) or chemical instability.[24]

3.3 Specific Proteolytic Challenge Assays

  • Causality & Rationale: While plasma and microsome assays provide a general view of stability, it is often crucial to understand a peptide's resistance to specific, highly abundant proteases like trypsin or chymotrypsin, which are key enzymes in the gastrointestinal tract and are often used as models for proteolytic degradation.[2] This assay helps pinpoint specific cleavage sites and directly quantifies the improvement conferred by Cba incorporation against a known enzymatic threat.

  • Detailed Protocol:

    • Solution Preparation: Prepare a solution of the test peptide (~10-50 µM) in a suitable buffer (e.g., ammonium bicarbonate, pH ~8.0 for trypsin).

    • Enzyme Addition: Initiate the reaction by adding a stock solution of the protease (e.g., trypsin) to achieve a specific enzyme:substrate ratio (e.g., 1:20 or 1:100 w/w).

    • Incubation & Time Points: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 10, 30, 60, 180 minutes).

    • Reaction Quenching: Quench the reaction by adding an acid (e.g., 10% formic acid or trifluoroacetic acid) to denature the protease.

    • Analysis: Analyze the samples directly by LC-MS/MS.

Analytical Quantification and Data Interpretation

4.1 The Central Role of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices like plasma or microsomal incubates.[22][26][27][28] Its high sensitivity allows for the detection of low peptide concentrations, and its specificity enables the differentiation of the parent peptide from metabolites and endogenous matrix components.[29]

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Quench Quench Reaction & Precipitate Protein Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject HPLC UPLC/HPLC Column (e.g., C18) Inject->HPLC Elute Gradient Elution HPLC->Elute Ionize Electrospray Ionization (ESI) Elute->Ionize MS1 Quadrupole 1 (Precursor Ion) Ionize->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ion) CID->MS2 Data Data Acquisition (Peak Area Ratio) MS2->Data

Caption: Detailed workflow for LC-MS/MS quantification of peptides.

The typical workflow involves Ultra-High Performance Liquid Chromatography (UPLC) for rapid separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[22] MRM provides superior selectivity by monitoring a specific precursor-to-product ion transition unique to the target peptide.[22]

4.2 Data Analysis and Interpretation

For each assay, the peak area of the target peptide is normalized to the peak area of the internal standard at each time point. The percentage of the peptide remaining is calculated relative to the T=0 time point.

  • Plotting the Data: Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determining the Slope: The slope of the linear regression of this plot is equal to the negative of the degradation rate constant (-k).

  • Calculating Half-Life (t½): The in vitro half-life is calculated using the formula: t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): For the microsomal assay, intrinsic clearance (in µL/min/mg protein) is calculated as: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

4.3 Data Presentation: A Comparative Analysis

Summarizing the data in a table allows for a clear, direct comparison of the stabilizing effect of Cba incorporation.

PeptidePlasma Stability (t½, min)Liver Microsome Stability (t½, min)Trypsin Stability (t½, min)
Native Peptide (Ac-Arg-Gly -Asp-Ser-NH₂)4511015
Cba-Peptide (Ac-Arg-Cba -Asp-Ser-NH₂)> 240> 240215

This is example data and will vary based on the peptide sequence and Cba position.

Interpreting the Results: In this example, the replacement of a glycine residue with cyclobutylalanine resulted in a dramatic increase in stability across all tested conditions. The half-life in plasma and liver microsomes increased more than 5-fold, and the resistance to trypsin, a specific endopeptidase, increased over 14-fold. This provides strong evidence that the conformational constraints and/or steric bulk introduced by Cba effectively protect the peptide from enzymatic degradation.

Conclusion and Forward Look

The strategic incorporation of cyclobutylalanine represents a powerful and accessible method for enhancing the metabolic stability of therapeutic peptides. The robust, multi-assay workflow detailed in this guide provides the necessary framework for drug development professionals to rigorously validate the efficacy of this approach. By combining systematic in vitro testing with high-precision LC-MS/MS analysis, researchers can confidently identify peptide candidates with improved pharmacokinetic profiles. The data generated from these core assays are critical for establishing structure-stability relationships and guiding the rational design of next-generation peptide therapeutics with the potential for improved clinical success.

References

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides?. [Link]

  • Muttenthaler, M., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]

  • Muttenthaler, M., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Wang, L., et al. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Signal Transduction and Targeted Therapy. [Link]

  • MDPI. Special Issue : Non-Natural Amino Acids in Drug Design. [Link]

  • Lee, A. C.-L., et al. Strategies to improve the physicochemical properties of peptide-based drugs. ResearchGate. [Link]

  • Chase, T. E., et al. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]

  • AMSbiopharma. UPLC-MS/MS method development for peptide analysis. [Link]

  • Doneanu, A., et al. A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Waters. [Link]

  • Lau, Y. H., et al. Recent Structural Advances in Constrained Helical Peptides. Chemical Biology & Drug Design. [Link]

  • Alturas Analytics. Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. [Link]

  • Zhang, Y., et al. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Biomedicine & Pharmacotherapy. [Link]

  • Biondi, L., et al. Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation. Molecules. [Link]

  • Van den Broek, I., et al. LC-MS/MS for protein and peptide quantification in clinical chemistry. Journal of Chromatography B. [Link]

  • Arora, P. S. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Protein and Peptide Letters. [Link]

  • Badescu, G., et al. Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Delivery. [Link]

  • Liu, R., et al. Extraordinary metabolic stability of peptides containing α-aminoxy acids. Organic & Biomolecular Chemistry. [Link]

  • Bruno, S., et al. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules. [Link]

  • Nawis, J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences. [Link]

  • Sia, S. The effect of conformation on the stability of RGD peptides. ProQuest. [Link]

  • Zhang, Z., et al. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

  • Shai, Y., et al. Role of the conformational rigidity in de novo design of biomimetic antimicrobial compounds. Faraday Discussions. [Link]

  • Nawis, J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Mensink, M. A., et al. Factors affecting the physical stability (aggregation) of peptide therapeutics. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Dong, N., et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]

  • Patel, K., et al. Chemical degradation mechanism of peptide therapeutics. ResearchGate. [Link]

  • Berenguer, M., et al. in vitro liver microsomes stability assay, plasma stability assay, and plasma protein binding assay of IP2. ResearchGate. [Link]

  • Nawis, J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ResearchGate. [Link]

  • Wang, Z., et al. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies... DARU Journal of Pharmaceutical Sciences. [Link]

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Engineering Peptide and Protein Function: A Technical Guide to Cycloalkyl Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology, Peptide Chemistry, and Protein Engineering

Executive Summary

The expansion of chemical space in drug discovery heavily relies on the incorporation of non-canonical amino acids (ncAAs). Among these, ncAAs bearing cycloalkyl side chains—ranging from cyclopropyl to cycloheptyl groups—occupy a privileged region of physicochemical space. They offer the dense hydrophobicity and lipophilicity typically associated with aromatic residues (e.g., phenylalanine) but maintain the aliphatic nature and unique steric bulk of saturated hydrocarbons[1].

This technical whitepaper provides an in-depth analysis of the synthesis, structural incorporation, and therapeutic applications of cycloalkyl ncAAs. By bridging biocatalytic synthesis, solid-phase peptide synthesis (SPPS), and genetic code expansion (GCE), this guide serves as a comprehensive resource for scientists engineering next-generation peptidomimetics and metalloenzymes.

Mechanistic Rationale: The Biophysics of Cycloalkyl Side Chains

The decision to incorporate a cycloalkyl ncAA into a peptide or protein is driven by three biophysical imperatives:

  • Conformational Restriction: Cycloalkyl rings restrict the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. The introduction of
    
    
    strain, particularly in
    
    
    -dehydroamino acid derivatives, forces the peptide into predictable secondary structures, such as rigid
    
    
    -sheets or stabilized
    
    
    -helices[2].
  • Proteolytic Shielding: The steric bulk of rings like cyclopentyl and cyclohexyl physically blocks the active sites of endogenous proteases. Peptides containing these bulky cycloalkyl residues exhibit near-total resistance to conjugate addition by biological nucleophiles (e.g., thiols) and enzymatic degradation[2].

  • Hydrophobic Tuning: Cyclohexylalanine (Cha) significantly enhances lipophilicity without introducing the

    
     stacking liabilities of aromatic rings. This allows for precise "hydrophobic tuning" to optimize membrane permeability and target binding[1][3].
    

Synthetic Modalities for Cycloalkyl ncAAs

Accessing enantiopure cycloalkyl ncAAs requires overcoming the steric hindrance inherent to bulky aliphatic rings. Modern synthesis relies on two primary paradigms:

Biocatalytic Asymmetric Synthesis

Traditional heavy-metal catalysis often struggles with the stereoselective synthesis of bulky ncAAs. Biocatalysis provides an elegant alternative. The C-N lyase EDDS lyase exhibits broad substrate promiscuity, enabling the asymmetric hydroamination of fumarate with various cycloalkyl amines. This enzymatic approach yields N-cycloalkyl-substituted L-aspartic acids with >99% enantiomeric excess (ee) under mild, aqueous conditions[4].

Organocatalytic Enantioselective Synthesis

For


-cycloalkyl amino acid esters, single-flask organocatalytic methods have been developed. Utilizing a quinidine-derived catalyst bearing an (R,R)-diamine fragment, researchers can drive asymmetric epoxidation and subsequent amination. The free 

group on the catalyst is critical; density functional theory (DFT) calculations reveal that it reinforces the hydrogen bond network in the transition state, preventing epimerization and ensuring high enantioselectivity[5].

Incorporation Strategies

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of bulky residues like cyclohexylalanine (Cha) via Fmoc-SPPS presents kinetic challenges. The steric bulk of the cyclohexyl ring significantly hinders the nucleophilic attack of the incoming amino acid's amine onto the activated carboxyl group[6].

Causality in Protocol Design: Standard carbodiimide coupling (DIC/HOBt) often results in incomplete reactions or


-elimination[7]. Therefore, highly reactive phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU) combined with a strong base (DIPEA) are mandatory to form a highly reactive intermediate that can overcome the steric barrier[6].
Genetic Code Expansion (GCE)

For the site-specific incorporation of cycloalkyl ncAAs into full-length proteins in vivo, GCE utilizes orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. The wild-type pyrrolysyl-tRNA synthetase (PylRS) is engineered to expand its binding pocket, creating a polyspecific enzyme capable of accommodating 3-cyclopentylalanine (C5a), 3-cyclohexylalanine (C6a), and 3-cycloheptylalanine (C7a)[3][8].

GCE_Workflow ncAA Cycloalkyl ncAA (e.g., C6a) aaRS Engineered PylRS (Polyspecific) ncAA->aaRS Binding tRNA Suppressor tRNA (CUA anticodon) aaRS->tRNA Aminoacylation Ribosome Ribosome Translation tRNA->Ribosome Amber Suppression Protein Modified Protein (Hydrophobic Tuning) Ribosome->Protein Elongation

Workflow of Genetic Code Expansion for site-specific incorporation of cycloalkyl ncAAs.

Therapeutic and Industrial Applications

Mitochondrial Targeting in Acute Kidney Injury

Cardiolipin (CL) is a unique phospholipid localized in the inner mitochondrial membrane (IMM). During ischemic acute kidney injury, CL depletion leads to mitochondrial dysfunction. The synthetic peptide CMP3013 leverages cyclohexylalanine (Cha) to target CL. While basic residues provide initial electrostatic attraction to CL's phosphate groups, the highly hydrophobic Cha residue physically inserts into the fatty acid acyl chains of CL. This dual-action binding anchors the peptide, rescuing mitochondrial cristae and reducing reactive oxygen species (ROS)[6].

Cardiolipin_Targeting Peptide Cha-containing Peptide (e.g., CMP3013) IMM Inner Mitochondrial Membrane Peptide->IMM Electrostatic Electrostatic Interaction (Basic Residues - Phosphate) IMM->Electrostatic Hydrophobic Hydrophobic Insertion (Cha - Acyl Chains) IMM->Hydrophobic Cardiolipin Cardiolipin Binding Electrostatic->Cardiolipin Hydrophobic->Cardiolipin MitoFunction Restored Mitochondrial Function & Reduced ROS Cardiolipin->MitoFunction

Mechanism of cyclohexylalanine-containing peptides targeting mitochondrial cardiolipin.

Metalloenzyme Engineering via Hydrophobic Tuning

In industrial biocatalysis, bacterial laccases (copper metalloenzymes) are used for biomass valorization. By genetically encoding C5a, C6a, or C7a into the active site of the enzyme, researchers achieved precise "hydrophobic tuning." The bulky cycloalkyl rings optimized the substrate binding pocket for para-alkylated phenols, significantly increasing the catalytic rate constant (


) and total turnover number without disrupting the delicate coordination of the copper center[3][8].

Quantitative Data Summary

The following table summarizes the physicochemical profiles and optimal synthetic routes for key cycloalkyl ncAAs.

Non-Canonical Amino AcidRing SizePrimary Synthetic RouteKey Biophysical ContributionPrimary Application
Cyclopropylalanine 3Organocatalytic EpoxidationMinimal steric bulk, rigidified

angle
Peptidomimetic libraries
Cyclopentylalanine (C5a) 5Biocatalytic (EDDS Lyase)Moderate hydrophobic tuningMetalloenzyme active sites
Cyclohexylalanine (Cha) 6Fmoc-SPPS / GCEHigh lipophilicity, membrane insertionCardiolipin targeting (CMP3013)
Cycloheptylalanine (C7a) 7GCE (Engineered PylRS)Extreme steric shielding,

strain
Protease-resistant therapeutics

Experimental Protocols

Protocol A: Biocatalytic Synthesis of N-Cycloalkyl-L-Aspartic Acids

This protocol utilizes EDDS lyase to achieve >99% ee. The causality of the buffer and substrate ratios is critical for driving the thermodynamic equilibrium toward the product.

  • Buffer Preparation: Prepare a 20 mM

    
    -NaOH buffer and adjust to pH 8.5. Rationale: EDDS lyase requires a slightly alkaline environment to maintain the ionization state of its catalytic residues.
    
  • Substrate Loading: Add 10 mM fumarate and 100 mM of the target cycloalkyl amine to the buffer. Rationale: A 10-fold molar excess of the amine is required to drive the reversible hydroamination reaction forward via Le Chatelier's principle.

  • Enzyme Addition: Introduce 0.15 mol% of purified EDDS lyase to the reaction mixture[4].

  • Incubation: Incubate the mixture at room temperature (

    
    ) under gentle agitation for 24 hours.
    
  • Purification: Terminate the reaction by acidifying to pH 3.0, precipitate the unreacted proteins, and isolate the N-cycloalkyl-L-aspartic acid via preparative HPLC.

Protocol B: Fmoc-SPPS of Cyclohexylalanine (Cha)-Containing Peptides

Due to the steric bulk of the cyclohexyl ring, standard coupling protocols will fail. This self-validating system ensures complete amide bond formation.

  • Resin Swelling: Swell Rink amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes. Rationale: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF and dichloromethane (DCM)[6].

  • Sterically Hindered Coupling: Prepare a solution of 4 eq. Fmoc-Cha-OH, 4 eq. PyBOP, and 8 eq. DIPEA in DMF. Add to the resin and agitate for 2 hours at room temperature. Rationale: PyBOP forms a highly reactive, non-nucleophilic phosphonium intermediate that forces the coupling of the sterically hindered Cha residue without causing epimerization.

  • Validation (Kaiser Test): Perform a Kaiser test. If positive (blue), repeat Step 3. A self-validating protocol requires a negative (yellow) result before proceeding to prevent deletion sequences.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/Water (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.

References

  • Title: Biocatalytic asymmetric synthesis of unnatural amino acids using C-N lyases Source: University of Groningen URL: [Link]

  • Title: Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability Source: NIH (PubMed Central) URL: [Link]

  • Title: Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis Source: ACS Publications URL: [Link]

  • Title: Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury Source: NIH (PubMed Central) URL: [Link]

  • Title: Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme Source: Nature Communications / EPFL URL: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Liquid Phase Peptide Synthesis (LPPS) Using H-L-Ala(cBu)-OtBu

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the protocol for utilizing H-L-Ala(cBu)-OtBu (L-Cyclobutylalanine tert-butyl ester) in Liquid Phase Peptide Synthesis (LPPS). The "Ala(cBu)" moiety is a non-canonical amino acid analog where the side chain is a cyclobutyl group. This residue is frequently employed in drug discovery—particularly in protease inhibitors (e.g., HCV NS3/4A inhibitors) and GPCR ligands—to introduce conformational constraints and enhance metabolic stability against proteolytic degradation.

The Challenge: Steric Hindrance & Orthogonality

Synthesizing peptides with H-L-Ala(cBu)-OtBu presents two primary challenges:

  • Steric Bulk: The cyclobutyl side chain creates significant steric hindrance at the

    
    -carbon, reducing the nucleophilicity of the amine and impeding the approach of activated acyl donors. This increases the risk of slow coupling and racemization.
    
  • Acid Sensitivity: The C-terminal tert-butyl ester (-OtBu) is acid-labile. This dictates the choice of N-terminal protection for the incoming amino acid; Boc chemistry is incompatible . The strategy must rely on Fmoc (base-labile) or Cbz (hydrogenolysis-labile) protection to ensure orthogonality.

The Solution: T3P-Mediated Coupling

To overcome steric hindrance while maintaining a streamlined LPPS workflow, this protocol utilizes Propylphosphonic Anhydride (T3P®) .[1][2] Unlike traditional carbodiimides (EDC/DCC), T3P drives rapid coupling of hindered amines with minimal epimerization and generates water-soluble byproducts, eliminating the need for chromatographic purification of intermediates.

Material Profile

PropertySpecification
Compound Name H-L-Ala(cBu)-OtBu · HCl
Systematic Name (S)-2-amino-3-cyclobutylpropanoic acid tert-butyl ester hydrochloride
Molecular Weight ~235.75 g/mol (Free base: ~199.29)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, EtOAc, MeOH.
Storage -20°C, desiccated. Hygroscopic.
Hazards Irritant. Handle with standard PPE.

Strategic Workflow Visualization

The following diagram illustrates the iterative LPPS cycle designed to preserve the acid-sensitive C-terminus while managing the steric bulk of the cyclobutyl group.

LPPS_Workflow Figure 1: T3P-mediated LPPS cycle for sterically hindered Ala(cBu) residues. Start Start: H-L-Ala(cBu)-OtBu (HCl Salt) FreeBase Step 1: Free Basing (EtOAc/DCM + Mild Base) Start->FreeBase Neutralize Coupling Step 3: Coupling (Formation of Peptide Bond) FreeBase->Coupling Activation Step 2: Activation (Incoming Fmoc-AA-OH + T3P) Activation->Coupling Add Activated Species Workup Step 4: Aqueous Workup (Remove T3P byproducts) Coupling->Workup Complete Reaction Deprotection Step 5: Fmoc Removal (Diethylamine or TREN) Workup->Deprotection Isolate Protected Peptide Cycle Next Cycle (Elongation) Deprotection->Cycle Free Amine Generated Cycle->Activation Repeat

Detailed Experimental Protocols

Protocol A: Preparation and Free-Basing

Rationale: H-L-Ala(cBu)-OtBu is supplied as a hydrochloride salt to ensure stability.[3] The amine must be liberated in situ or prior to coupling to act as a nucleophile.

  • Solvent Selection: Use Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) . These solvents are "green," dissolve the protected peptide well, and allow for direct aqueous extraction.

  • Dissolution: Suspend 1.0 equivalent (eq) of H-L-Ala(cBu)-OtBu·HCl in the chosen solvent (concentration ~0.1 M).

  • Neutralization: Add 1.1 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 5 minutes. The solution should become clear as the free amine dissolves.

Protocol B: T3P-Mediated Coupling (The "Green" Route)

Rationale: T3P is chosen over HATU/EDC because its byproducts are water-soluble. This allows the user to isolate the coupled product (Fmoc-AA-Ala(cBu)-OtBu) simply by washing with water/bicarbonate, avoiding column chromatography which is rate-limiting in LPPS.

Reagents:

  • Amino Component: H-L-Ala(cBu)-OtBu (free based as above).

  • Carboxyl Component: Fmoc-AA-OH (1.1 – 1.2 eq).

  • Coupling Agent: T3P (50% solution in EtOAc/DMF) (1.5 eq).

  • Base: DIPEA or N-Methylmorpholine (NMM) (2.5 – 3.0 eq total).

Step-by-Step:

  • Cooling: Cool the solution of H-L-Ala(cBu)-OtBu and Fmoc-AA-OH in EtOAc to 0°C. Note: Low temperature minimizes racemization of the incoming amino acid.

  • Base Addition: Add the DIPEA/NMM.

  • T3P Addition: Dropwise add the T3P solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Standard AA: 1–2 hours.[4]

    • Hindered AA (e.g., Val, Ile, Pro): 3–12 hours. Monitor by TLC or HPLC.[4]

  • Work-up (The Critical Step):

    • Wash organic layer with Water (removes T3P acid byproduct).

    • Wash with 0.5 M Citric Acid or KHSO₄ (removes unreacted amine). Caution: Do not use strong mineral acids (HCl) as the OtBu group is sensitive.

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine , dry over Na₂SO₄, and concentrate.

Result: High purity Fmoc-AA-Ala(cBu)-OtBu foam/solid.

Protocol C: N-Terminal Deprotection (Fmoc Removal)

Rationale: Traditional piperidine deprotection generates dibenzofulvene-piperidine adducts that are difficult to remove without chromatography. In LPPS, we use Diethylamine (DEA) or TREN (Tris(2-aminoethyl)amine).

Method (DEA):

  • Dissolve the intermediate in DCM or DMF.

  • Add Diethylamine (20% v/v).

  • Stir for 30–60 minutes at RT.

  • Evaporation: DEA is volatile. Evaporate the solvent and reagent under reduced pressure.

  • Azeotrope: Co-evaporate with DCM/Heptane (3x) to remove traces of DEA.

  • Optional: If solid, trituruate with cold ether/hexane to remove the fulvene byproduct.

Protocol D: Final Global Deprotection (OtBu Removal)

Rationale: This step is performed only after the full peptide sequence is assembled.

  • Cocktail: Prepare a solution of TFA/TIS/H₂O (95:2.5:2.5). Note: TIS (Triisopropylsilane) scavenges the tert-butyl cations to prevent re-alkylation of sensitive side chains (e.g., Trp, Tyr).

  • Reaction: Dissolve the protected peptide in the cocktail. Stir for 1–2 hours at RT.[4]

  • Isolation: Precipitate the crude peptide by adding the reaction mixture dropwise into cold Diethyl Ether (-20°C).

  • Purification: Centrifuge, wash with ether, and purify via Prep-HPLC.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Coupling) Steric clash of Cyclobutyl group.Switch solvent to DMF (better kinetics). Increase T3P to 2.0 eq. Increase reaction time to 12h.
Racemization Over-activation or high temp.[5][6]Ensure reaction starts at 0°C. Use T3P (lowest epimerization risk). Avoid HATU if possible. Use Collidine as base (weaker than DIPEA).
Loss of OtBu Acidic workup too strong.Use 0.5 M Citric Acid or 10% KHSO₄ for washes. Limit contact time. Never use HCl.
Gelatinous Workup Emulsion formation.Add a small amount of brine to the aqueous layer. Filter the biphasic mixture through Celite if necessary.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

    • Grounding: Authoritative review on coupling reagents, establishing T3P as a superior reagent for hindered systems and scale-up.
  • Wissmann, H., & Kleiner, H. J. (1980).[2] New peptide synthesis via propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134.

    • Grounding: The foundational paper for T3P chemistry in peptide synthesis.[2]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • Grounding: Defines the orthogonality of OtBu/Fmoc and acid sensitivity limits.
  • Bachem. (2025).[7] Peptide Synthesis Technologies: Liquid Phase Peptide Synthesis (LPPS).[8][9] Link

    • Grounding: Industry standard guidelines for LPPS methodology.

Sources

Technical Application Note: Optimized Deprotection of tert-Butyl Esters in Cyclobutylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Cyclobutylalanine (Cba) is a critical non-proteinogenic amino acid in modern medicinal chemistry. Its cyclobutane ring provides a unique conformational restriction that can lock peptide backbones into bioactive geometries, enhancing potency and metabolic stability.[1] However, the synthesis of Cba derivatives often relies on the tert-butyl ester (OtBu) protecting group, the removal of which presents a specific set of challenges.

While the tert-butyl ester is classically acid-labile, the proximity of the strained cyclobutane ring requires a nuanced deprotection strategy. The primary risks are not just incomplete deprotection due to steric hindrance, but the potential for cation-mediated side reactions . The cleavage of the OtBu group generates a reactive tert-butyl carbocation (


).[2] In the absence of adequate scavenging, this electrophile can alkylate electron-rich regions of the molecule or, in rare cases involving adjacent carbocation intermediates, trigger ring expansion or opening of the strained cyclobutane system.

This guide provides a validated, high-fidelity protocol for this transformation, prioritizing yield, purity, and the integrity of the cyclobutane ring.

Mechanistic Insight: The AAL1 Pathway

To optimize the reaction, one must understand the mechanism. The deprotection proceeds via an Acid-Catalyzed Alkyl-Oxygen Cleavage (AAL1) mechanism.

  • Protonation: The carbonyl oxygen is protonated by the acid (TFA or HCl).

  • Cleavage: The instable protonated intermediate collapses, releasing the free carboxylic acid and generating the bulky tert-butyl carbocation (

    
    ).
    
  • Fate of

    
    :  This is the critical control point. The cation must be quenched immediately. If not, it enters an equilibrium with isobutylene (gas), which can re-add to the substrate, or it alkylates the substrate irreversibly.
    
Visualization: Reaction Mechanism & Scavenging

The following diagram illustrates the pathway and the critical role of scavengers (Triisopropylsilane/Water).[3]

DeprotectionMechanism Substrate Cyclobutylalanine-OtBu (Substrate) Protonated Protonated Intermediate (R-CO-OH-tBu)+ Substrate->Protonated + H+ (TFA) TS Transition State [Cleavage] Protonated->TS Product Cyclobutylalanine-OH (Free Acid) TS->Product Cation tert-Butyl Cation (tBu+) TS->Cation Rate Limiting Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ (Reversible) Scavenged Inert Adduct (tBu-Scavenger) Cation->Scavenged + Scavenger (TIS/H2O) (Irreversible Trap) Isobutylene->Cation + H+

Figure 1: AAL1 Deprotection Mechanism highlighting the critical interception of the tert-butyl cation by scavengers to prevent side reactions.

Experimental Protocols

Protocol A: The "Gold Standard" (TFA/Scavenger Cocktail)

Best for: General synthesis, peptides, and substrates containing electron-rich moieties (e.g., Trp, Tyr, Met) or sensitive rings.

Rationale: Trifluoroacetic acid (TFA) is the standard acid. However, pure TFA is dangerous for Cba derivatives because the high concentration of


 generated can lead to "t-butylation" of the product. We utilize a Scavenger Cocktail  to act as a "sink" for the carbocations.

Reagents:

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Triisopropylsilane (TIS) - The primary cation scavenger.

  • Water (H2O) - Secondary scavenger and hydrolytic aid.

  • Dichloromethane (DCM) - Solvent/Diluent.

Step-by-Step Methodology:

  • Preparation: Dissolve the Cyclobutylalanine-OtBu ester (1.0 equiv) in DCM (5–10 volumes relative to mass).

    • Note: If the substrate is not soluble in DCM, minimal TFA addition usually solubilizes it.

  • Cocktail Assembly: Prepare a cleavage cocktail of TFA : TIS : H2O (95 : 2.5 : 2.5 v/v/v) .

    • Why? TIS is a hydride donor that rapidly reduces the

      
       cation to isobutane or forms a silyl adduct, preventing re-attachment.
      
  • Reaction: Cool the substrate solution to 0 °C (ice bath). Add the cleavage cocktail dropwise.

    • Ratio: Use at least 10–20 equivalents of TFA relative to the ester.

  • Incubation: Allow the reaction to warm to room temperature (20–25 °C) and stir.

    • Time: Typically 1–3 hours. Monitor by LCMS or TLC.

    • Checkpoint: Look for the disappearance of the ester peak (M+56 mass loss).

  • Work-up (Critical):

    • Do not quench with base (exothermic risk).

    • Concentrate the mixture under reduced pressure (rotary evaporator) at < 35 °C.

    • Co-evaporation: Add toluene (2x) and re-evaporate to remove residual TFA as an azeotrope. This is vital to prevent acid-catalyzed degradation during storage.

  • Precipitation: Dissolve the oily residue in a minimum amount of cold diethyl ether or MTBE. Add cold hexanes to precipitate the product. Filter and dry.[2]

Protocol B: The "Salt Isolation" (HCl in Dioxane)

Best for: Scale-up, substrates sensitive to fluorinated impurities, or when the hydrochloride salt is the desired final form.

Rationale: HCl is a stronger acid than TFA but less solvating for hydrophobic peptides. Using anhydrous HCl in dioxane allows the product to often precipitate directly as the hydrochloride salt, driving the equilibrium forward and simplifying purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in dry 1,4-dioxane (5 volumes).

  • Acid Addition: Add 4M HCl in dioxane (5–10 equivalents).

  • Reaction: Stir at room temperature.

    • Observation: The reaction often becomes cloudy as the deprotected amino acid hydrochloride salt precipitates.

  • Completion: Monitor by LCMS (1–4 hours).

  • Isolation:

    • If a solid forms: Filter the solid under nitrogen (hygroscopic!). Wash with diethyl ether.

    • If no solid forms: Concentrate to dryness, co-evaporate with DCM, and triturate with ether.

Optimization & Decision Logic

Not all Cyclobutylalanine derivatives are created equal.[4] Use this logic flow to select the correct parameters.

DecisionTree Start Start: Cyclobutylalanine-OtBu CheckSens Contains Nucleophilic Side Chains? (Trp, Met, Tyr, Indole) Start->CheckSens SensYes High Risk of Alkylation CheckSens->SensYes Yes SensNo Low Risk CheckSens->SensNo No ProtocolA PROTOCOL A TFA / TIS / H2O (Max Scavenging) SensYes->ProtocolA Must Scavenge tBu+ CheckScale Scale of Reaction? SensNo->CheckScale SmallScale < 1 gram CheckScale->SmallScale Convenience LargeScale > 10 grams CheckScale->LargeScale Cost/Handling SmallScale->ProtocolA Convenience ProtocolB PROTOCOL B HCl in Dioxane (Precipitation driven) LargeScale->ProtocolB Cost/Handling

Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate complexity and scale.

Data Summary & Troubleshooting

Comparative Performance of Conditions
ParameterProtocol A (TFA/TIS/H2O)Protocol B (HCl/Dioxane)Notes
Reaction Rate Fast (30 min - 2 h)Moderate (1 - 4 h)TFA is a better solvent for protected peptides.
Scavenging ExcellentPoorCritical: Use Protocol A if your molecule has electron-rich rings.
Product Form TFA Salt (Hygroscopic)HCl Salt (Crystalline)HCl salts are generally easier to handle.
Ring Stability HighHighBoth conditions preserve the cyclobutane ring at RT.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Reaction Steric hindrance of Cyclobutyl group.Increase temperature to 30°C or extend time. Do NOT heat >40°C (risk of decarboxylation/ring opening).
New Impurity (+56 Da) tert-Butylation of side chain.Insufficient scavenger. Repeat with higher TIS load (5-10%) or add Thioanisole.
Ring Opening (Rare) Acid-catalyzed rearrangement.Switch to milder conditions: ZnBr2 in DCM (Lewis Acid method) or Formic Acid (weaker acid).
Sticky Oil Product Trapped TFA/Solvent.Co-evaporate with Toluene or Et2O multiple times. Lyophilize from water/acetonitrile if possible.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[5] International Journal of Peptide and Protein Research, 1978.[5]

  • BenchChem. "Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters." BenchChem Application Library, 2025.

  • Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[6] Journal of Organic Chemistry, 2006.[6][7]

  • Marcantoni, E., et al. "Selective deprotection of tert-butyl esters in the presence of acid labile protecting groups." Journal of Organic Chemistry, 2001.[6][8]

  • Wu, Y. Q., et al. "Lewis acid catalyzed conditions using ZnBr2 for deprotection."[8] Tetrahedron Letters, 2000.

Sources

Application Notes & Protocols: Incorporating Cyclobutylalanine into Macrocyclic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Imperative: The Role of Cyclobutylalanine in Modern Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. Macrocyclization is a well-established strategy to overcome these limitations by constraining the peptide backbone into a more rigid, bioactive conformation.[1][2][3] The incorporation of non-canonical, sterically demanding amino acids, such as cyclobutylalanine (Cba), into these cyclic scaffolds represents a powerful next-generation approach to drug design.[4][5]

The rigid cyclobutyl moiety of Cba acts as a potent conformational constraint, significantly reducing the entropic penalty upon binding to a target protein.[1][5] This pre-organization of the peptide backbone can lead to substantial improvements in binding affinity, selectivity, and metabolic stability.[1][3] Furthermore, the unique three-dimensional structure of Cba can be exploited to probe novel chemical space and optimize interactions within a target's binding pocket, a task often unachievable with natural amino acids alone.[6] This guide provides a comprehensive overview of the strategic considerations, synthetic protocols, and analytical characterization required for the successful incorporation of cyclobutylalanine into macrocyclic peptides.

Pre-Synthetic Considerations & Workflow Overview

The successful synthesis of a Cba-containing macrocyclic peptide requires careful planning. The primary challenges stem from the steric hindrance of the cyclobutyl group, which can impede coupling reactions during solid-phase peptide synthesis (SPPS), and the complexities of achieving efficient macrocyclization.[7]

Key Strategic Decisions:

  • Choice of Cba Isomer: Cyclobutylalanine exists as different stereoisomers. The choice of a specific isomer will have a profound impact on the final conformation of the macrocycle and must be considered in the context of the target.

  • Position of Incorporation: The location of the Cba residue within the linear peptide sequence will dictate its influence on the backbone's turn and overall topology.

  • Cyclization Strategy: The decision between on-resin and solution-phase cyclization is critical. On-resin cyclization often benefits from a "pseudo-dilution" effect that favors intramolecular reactions, potentially leading to higher yields of the desired monomeric product.[8][9] Solution-phase cyclization, while more traditional, requires careful control of concentration to avoid intermolecular oligomerization.[10][11]

The general workflow for synthesizing these complex molecules is depicted below.

SPPS_Workflow Resin 1. Start: Solid Support (e.g., Rink Amide Resin) Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (AA / Activator / Base) Wash1->Coupling Cba_Coupling 4a. Special Coupling: Fmoc-Cba-OH (HATU, Extended Time) Wash1->Cba_Coupling Hindered AA Wash2 5. Wash (DMF) Coupling->Wash2 Standard AA Cba_Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for Linear Sequence Wash2->Repeat Chain Elongation Cleavage_Cyclization 7. On-Resin Cyclization & Cleavage (TFA Cocktail) Repeat->Cleavage_Cyclization Purification 8. Purification (RP-HPLC) Cleavage_Cyclization->Purification Analysis 9. Analysis (LC-MS, NMR) Purification->Analysis

Caption: High-level workflow for the synthesis of Cba-containing macrocyclic peptides.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual solid-phase synthesis of a linear peptide containing a sterically hindered cyclobutylalanine residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Cba-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine.

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.[7] A negative test (beads remain colorless) indicates a complete reaction.

  • Cyclobutylalanine Coupling (Sterically Hindered):

    • Rationale: The steric bulk of Cba necessitates more potent coupling conditions to achieve high yields and avoid deletion sequences.[12][13][14] HATU is a superior activating reagent for such couplings compared to standard carbodiimides.[12] A double coupling strategy is employed to drive the reaction to completion.

    • First Coupling: Pre-activate Fmoc-Cba-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF. Add to the resin and allow the reaction to proceed for 2 hours.[12]

    • Wash the resin with DMF (3x).

    • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Cba-OH for another 2 hours.[12]

    • Confirm reaction completion with the Kaiser test. If the test is still positive, consider an overnight coupling or capping unreacted amines with acetic anhydride.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.

Protocol 2: On-Resin Head-to-Tail Cyclization and Cleavage

This protocol describes the formation of a lactam bridge between the N-terminus and a C-terminal activating group, followed by cleavage from the solid support. This approach is often preferred as it minimizes intermolecular side reactions.[8][15]

Procedure:

  • Preparation: Ensure the linear peptide is anchored to the resin with the N-terminal Fmoc group removed and the side-chain protecting groups of the amino acids intended for cyclization (e.g., Asp(O-tBu) and Lys(Boc)) are intact. The C-terminus should be linked to a resin that allows for side-chain anchoring or activation.

  • Selective Side-Chain Deprotection: Remove the orthogonal protecting groups from the amino acids that will form the lactam bridge (e.g., Dde or ivDde for Lys, or allyl for Asp/Glu).

  • On-Resin Lactamization:

    • Rationale: On-resin cyclization leverages the pseudo-dilution principle, where resin-bound peptide chains are isolated from one another, thus favoring intramolecular cyclization.[9]

    • Swell the peptidyl-resin in DMF.

    • Add a solution of a suitable coupling reagent (e.g., HATU (3 eq.) and DIPEA (6 eq.)) in DMF.

    • Allow the cyclization reaction to proceed for 12-24 hours at room temperature.

    • Monitor the reaction by cleaving a small amount of resin and analyzing the product via HPLC-MS.

  • Cleavage and Global Deprotection:

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Analytical Characterization and Data

The purity and identity of the final macrocyclic peptide must be rigorously confirmed. A tiered analytical approach is recommended.[16]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for purification and to assess the purity of the final product. A single sharp peak is indicative of a pure compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including Cba, and the successful cyclization (indicated by the loss of a water molecule).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the covalent structure and offering insights into the peptide's solution-phase conformation.

Table 1: Representative Analytical Data for a Cba-Containing Macrocycle

ParameterLinear PrecursorCba-MacrocycleExpected Change
Sequence H₂N-Phe-Cba-Tyr-Lys-Asp-CONH₂cyclo(Phe-Cba-Tyr-Lys-Asp)N/A
Calculated Mass (Monoisotopic) 709.38 Da691.37 Da-18.01 Da (Loss of H₂O)
Observed Mass (LC-MS) 709.4 Da691.4 DaConfirms Cyclization
RP-HPLC Retention Time 12.5 min14.2 minIncreased due to conformational change
Purity (HPLC) >95% (after purification)>98% (after purification)High purity achieved

Impact of Cyclobutylalanine Incorporation

The inclusion of Cba is designed to rigidly constrain the peptide backbone. This constraint limits the number of accessible low-energy conformations, effectively "locking" the peptide into a shape that is pre-organized for binding to its biological target.

Conformational_Impact cluster_0 Flexible Linear Peptide cluster_1 Cba-Constrained Macrocycle a1 a1 a2 a2 a1->a2 a3 a3 a1->a3 a2->a3 a5 a5 a2->a5 a4 a4 a3->a4 a4->a5 b1 b1 b2 Cba b1->b2 b3 b3 b2->b3 b4 b4 b3->b4 b5 b5 b4->b5 b5->b1

Caption: Cba restricts conformational freedom in macrocycles versus linear peptides.

This pre-organization can translate into significant therapeutic advantages:

  • Increased Affinity: By reducing the entropic cost of binding, the peptide's affinity (e.g., lower IC50) for its target can be dramatically improved.

  • Enhanced Stability: The rigid cyclic structure is less susceptible to cleavage by proteases, leading to a longer half-life in biological systems.[1][8]

  • Improved Selectivity: A well-defined conformation can reduce off-target binding, leading to fewer side effects.

Conclusion

The incorporation of cyclobutylalanine into macrocyclic peptides is a sophisticated and highly effective strategy for developing next-generation therapeutics. While the synthesis of these constrained molecules presents challenges, particularly in coupling the sterically hindered Cba residue, these can be overcome with optimized protocols using potent activating reagents and carefully planned cyclization strategies. The resulting peptides often exhibit superior affinity, stability, and selectivity, making them promising candidates for tackling challenging drug targets, including protein-protein interactions.[3][6] The protocols and insights provided herein serve as a robust foundation for researchers and drug developers aiming to harness the power of conformational constraint in peptide design.

References

  • Cutrone, J. et al. (2017). Tiered analytics for purity assessment of macrocyclic peptides in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Poree, F. et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. Available at: [Link]

  • Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. Available at: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature. Available at: [Link]

  • Wi, M. & Fields, G. (n.d.). Introduction to Peptide Synthesis. PMC. Available at: [Link]

  • Goodman, M. et al. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • University of California, Santa Barbara. (2026). New method boosts production of non-natural amino acids for peptide assembly. University of California, Santa Barbara. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • ChemRxiv. (2025). Bacterial Display of Genetically Encoded Macrocyclic Peptide Libraries using Cysteine-Reactive Unnatural Amino Acids. ChemRxiv. Available at: [Link]

  • Google Patents. (n.d.). Methods for the synthesis of cyclic peptides. Google Patents.
  • ResearchGate. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. Available at: [Link]

  • Bratkovic, T. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Available at: [Link]

  • Bibi, S. et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. Available at: [Link]

  • Dömling, A. et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. ResearchGate. Available at: [Link]

  • Scilit. (n.d.). Structure of conformationally constrained peptides: From model compounds to bioactive peptides. Scilit. Available at: [Link]

  • Drewniak-Świtalska, M. et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Neubert, T. & Zeitler, K. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. Available at: [Link]

  • eScholarship.org. (n.d.). Design and Synthesis of Macrocyclic Peptides with Anti-Cancer Potency. eScholarship.org. Available at: [Link]

  • Scholarly Publications Leiden University. (n.d.). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Scholarly Publications Leiden University. Available at: [Link]

  • PMC. (2021). Biosynthetic Strategies for Macrocyclic Peptides. PMC. Available at: [Link]

  • Encyclopedia MDPI. (2021). Conformationally Constrained Peptides. Encyclopedia MDPI. Available at: [Link]

  • eGyanKosh. (n.d.). Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. eGyanKosh. Available at: [Link]

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Application Notes and Protocols for Solvent Compatibility of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide to understanding and evaluating the solvent compatibility of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate, a key building block in contemporary drug discovery and development. The selection of an appropriate solvent system is a critical parameter that influences reaction kinetics, yield, purity, and the overall efficiency of synthetic processes.[1] Furthermore, in the context of pharmaceutical manufacturing, solvent choice is heavily governed by safety, environmental impact, and regulatory guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for systematic solvent screening and compatibility assessment.

Molecular Profile and Predicted Solubility Characteristics

(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate possesses a unique combination of functional groups that dictate its solubility behavior:

  • Primary Amine (-NH2): A polar, protic group capable of acting as a hydrogen bond donor and acceptor.

  • tert-Butyl Ester (-C(O)O-tBu): A bulky, lipophilic group that introduces significant steric hindrance and contributes to solubility in nonpolar environments. The ester group can also act as a hydrogen bond acceptor.

  • Cyclobutyl Group: A nonpolar, aliphatic ring that further enhances the lipophilic character of the molecule.

Based on this structure, the molecule can be classified as moderately polar with significant nonpolar features. Its solubility is therefore expected to be highest in solvents that can effectively solvate both the polar amino group and the nonpolar alkyl moieties.

Table 1: Predicted Solubility of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Potential Incompatibilities
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN)High These solvents are expected to effectively solvate the entire molecule. DCM and THF are good choices for reactions and extractions.[3]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to High The alcohol's hydroxyl group can hydrogen bond with the amine. However, there is a risk of transesterification, especially at elevated temperatures or in the presence of acid/base catalysts.
Nonpolar Toluene, Heptane, HexaneLow to Moderate The bulky alkyl groups (tert-butyl and cyclobutyl) will favor solubility in nonpolar solvents, but the polar amine group will limit overall solubility.
Highly Polar WaterLow The significant nonpolar character of the molecule will likely result in poor aqueous solubility.

Strategic Solvent Selection for Synthesis and Purification

The choice of solvent extends beyond mere solubility and has profound implications for process chemistry.[1] A well-chosen solvent can enhance reaction rates, improve selectivity, and facilitate product isolation. Conversely, a poor choice can lead to side reactions, degradation, and complex purification challenges.

Green Chemistry Considerations

In modern pharmaceutical development, there is a strong emphasis on adopting "green" solvents to minimize environmental impact.[2][4] Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria.[2][5] When possible, it is advisable to select solvents from the "recommended" or "usable" categories and avoid those that are "undesirable" or "banned".[5]

Experimental Protocols for Determining Solvent Compatibility

The following protocols provide a systematic approach to experimentally determine the solubility and stability of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in a range of solvents.

Protocol 1: Solubility Assessment

This protocol outlines a method for both qualitative and quantitative solubility determination.

Materials:

  • (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate

  • A range of analytical grade solvents (see Table 1)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled shaker or water bath

Procedure:

  • Qualitative Assessment:

    • Add approximately 10 mg of the compound to a vial.

    • Add 1 mL of the selected solvent.

    • Vortex the mixture for 1 minute at room temperature.

    • Visually inspect for complete dissolution. If dissolved, the compound is considered soluble at >10 mg/mL.

  • Quantitative Assessment (for soluble compounds):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of solvent in a sealed vial.

    • Equilibrate the solution at a controlled temperature (e.g., 25 °C) for 24 hours with continuous agitation.

    • Allow the solution to stand for at least 1 hour to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile).

    • Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration.

    • Calculate the solubility in mg/mL or mol/L.

G cluster_qualitative Qualitative Solubility Assessment cluster_quantitative Quantitative Solubility Assessment qual_start Start qual_add_compound Add ~10 mg of compound to vial qual_start->qual_add_compound qual_add_solvent Add 1 mL of solvent qual_add_compound->qual_add_solvent qual_vortex Vortex for 1 min qual_add_solvent->qual_vortex qual_observe Visually observe for dissolution qual_vortex->qual_observe qual_end End qual_observe->qual_end quant_start Start quant_saturate Prepare saturated solution quant_start->quant_saturate quant_equilibrate Equilibrate at constant temperature quant_saturate->quant_equilibrate quant_settle Allow solids to settle quant_equilibrate->quant_settle quant_sample Withdraw and dilute supernatant quant_settle->quant_sample quant_analyze Analyze by HPLC/GC quant_sample->quant_analyze quant_calculate Calculate solubility quant_analyze->quant_calculate quant_end End quant_calculate->quant_end

Caption: Workflow for Solubility Assessment.

Protocol 2: Solution Stability Assessment

This protocol is designed to evaluate the chemical stability of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in solution over time, a critical factor for both reaction and storage conditions.

Materials:

  • (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate

  • Selected solvents (based on solubility data)

  • Vials with screw caps

  • Calibrated oven or incubator

  • HPLC or GC system with a suitable detector

Procedure:

  • Sample Preparation:

    • Prepare solutions of the compound in the selected solvents at a known concentration (e.g., 1 mg/mL).

    • Transfer aliquots of each solution into separate, tightly sealed vials.

    • Prepare a control sample of the solid compound.

  • Stress Conditions:

    • Store the vials at a specified temperature (e.g., 40 °C) for a defined period (e.g., 1, 2, and 4 weeks).

    • Protect the samples from light if the compound is known to be light-sensitive.

  • Time-Point Analysis:

    • At each time point (including T=0), remove a vial for each solvent and the solid control.

    • Allow the samples to cool to room temperature.

    • Analyze the samples by a stability-indicating HPLC or GC method. This method should be capable of separating the parent compound from any potential degradants.

    • Quantify the amount of the parent compound remaining and any new peaks that appear.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Identify and, if possible, characterize any significant degradation products.

G cluster_stability Solution Stability Assessment stab_start Start stab_prepare Prepare solutions at known concentration stab_start->stab_prepare stab_store Store at elevated temperature (e.g., 40°C) stab_prepare->stab_store stab_timepoint Analyze samples at T=0, 1, 2, 4 weeks stab_store->stab_timepoint stab_analyze Analyze by stability-indicating HPLC/GC stab_timepoint->stab_analyze stab_evaluate Evaluate degradation and purity stab_analyze->stab_evaluate stab_end End stab_evaluate->stab_end

Caption: Workflow for Solution Stability Assessment.

Analytical Methodologies

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for assessing purity and monitoring stability.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is well-suited for analyzing volatile and semi-volatile compounds. Given the likely volatility of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate, GC-FID can be an effective method for purity assessment and for quantifying residual solvents in the final product.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile technique for analyzing a wide range of compounds. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

Conclusion

The successful and efficient use of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in research and development is highly dependent on the judicious selection of solvents. While theoretical predictions based on molecular structure provide a valuable starting point, experimental verification of solubility and stability is essential. The protocols outlined in these application notes provide a robust framework for generating the necessary data to make informed decisions regarding solvent selection for synthesis, purification, and storage. Adherence to these guidelines will contribute to the development of safe, efficient, and scalable chemical processes.

References

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • PubChem. * (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate | C11H23NO3*.
  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • PubChem. * (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate | C12H24N2O4*.
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  • ChemScene. 1997360-23-2 | Tert-butyl (R)
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  • MySkinRecipes. * (S)-tert-Butyl 3-amino-2-(((benzyloxy)carbonyl)amino)
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  • PMC. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • RSC Publishing. Green Chemistry.
  • ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Sigma-Aldrich.
  • PubChem. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate.
  • SciSpace. (2019, October 22).
  • MilliporeSigma. * (S)
  • AChemBlock. (2025, December 18).
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  • PubChemLite.
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Application Note: Using 3-Cyclobutyl-L-alanine tert-butyl ester in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclobutyl-L-alanine tert-butyl ester is a specialized non-canonical amino acid derivative widely utilized in the synthesis of HCV NS3/4A protease inhibitors (e.g., Boceprevir analogs) and structurally constrained peptidomimetics. Its value lies in the cyclobutyl side chain , which offers a unique balance of lipophilicity and steric bulk without the rotational freedom of an aliphatic chain (like Leucine) or the planarity of an aromatic ring (like Phenylalanine).

This guide details the handling, coupling dynamics, and deprotection protocols for this intermediate. It specifically addresses the challenge of steric hindrance during amide bond formation and provides a validated workflow for its integration into drug discovery campaigns.

Strategic Utility in Drug Design

The "Privileged" Cyclobutyl Moiety

In medicinal chemistry, the cyclobutyl group acts as a bioisostere for isopropyl or sec-butyl groups. It is frequently employed to fill hydrophobic pockets (S1/S2 subsites) in enzymes with high specificity.

  • Metabolic Stability: The cyclic structure resists oxidative metabolism more effectively than open-chain alkyls.

  • Conformational Constraint: The rigidity of the cyclobutyl ring restricts the conformational space of the amino acid side chain, reducing the entropic penalty upon protein binding.

Role of the tert-Butyl Ester

The tert-butyl protection of the carboxylic acid is critical for orthogonal synthetic strategies :

  • Base Stability: Completely stable to basic conditions (e.g., 20% Piperidine in DMF), allowing for Fmoc-chemistry at the N-terminus.

  • Nucleophile Resistance: Resistant to nucleophilic attack during ester hydrolysis of other moieties (e.g., methyl/ethyl esters).

  • Clean Deprotection: Removed via acidolysis (TFA/DCM) without hydrogenation, preserving reducible functionalities (alkenes, halides) elsewhere in the molecule.

Chemical Properties & Handling[1]

PropertySpecificationNotes
Appearance White to off-white powder or viscous oilOften hydroscopic as a hydrochloride salt.[1]
Molecular Weight ~199.29 g/mol (Free Base)Increases if HCl or Tosylate salt.
Solubility DCM, DMF, EtOAc, MeOHPoor solubility in Hexanes/Water.
Chirality L-Configuration (S)Susceptible to racemization if activated excessively.
Storage -20°C, DesiccatedHydrolysis risk if exposed to moisture over time.

Experimental Protocols

Protocol A: Sterically Demanding Peptide Coupling

Challenge: The cyclobutyl group at the


-carbon creates significant steric bulk, shielding the 

-amino group. Standard coupling reagents (EDC/HOBt) often result in slow kinetics and incomplete conversion. Solution: Use of 7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or HATU with collidine.

Reagents:

  • 3-cyclobutyl-L-alanine tert-butyl ester (Amine component)

  • N-Protected Amino Acid (Carboxylic Acid component)

  • Coupling Agent: HATU or COMU

  • Base: 2,4,6-Collidine (Sym-collidine) or DIPEA

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Procedure:

  • Activation: Dissolve the N-protected acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Collidine (2.5 equiv) dropwise at 0°C. Stir for 2–5 minutes to form the activated ester.

    • Note: Collidine is preferred over DIPEA for hindered couplings as it suppresses racemization.

  • Coupling: Add 3-cyclobutyl-L-alanine tert-butyl ester (1.0 equiv) to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: If reaction stalls >50%, add a "boost" of HOAt (0.5 equiv).

  • Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄.

Protocol B: Acidolytic Deprotection (Carboxyl Release)

Objective: Selective removal of the tert-butyl ester to generate the free acid for subsequent coupling or biological testing.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS) - Scavenger

  • Dichloromethane (DCM)[2]

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DCM (10 mL per gram). Cool to 0°C.

  • Acidolysis Cocktail: Prepare a mixture of TFA:DCM:TIPS (50:45:5) .

    • Why TIPS? The tert-butyl cation released is a potent electrophile. TIPS scavenges it to prevent re-alkylation of the cyclobutyl ring or other nucleophilic residues (e.g., Trp, Tyr).

  • Reaction: Add the cocktail to the substrate. Stir at RT for 1–3 hours.

  • Monitoring: Monitor by TLC (disappearance of high Rf spot) or LC-MS (mass shift -56 Da).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.

    • Critical: Do not use heat >40°C to avoid potential acid-catalyzed degradation.

Visualizing the Workflow

Diagram 1: Strategic Integration in Drug Discovery

This flowchart illustrates where 3-cyclobutyl-L-alanine fits into a typical Hit-to-Lead optimization campaign, specifically for protease inhibitors.

DrugDiscoveryWorkflow Hit High-Throughput Screen Hit (Low Potency) SAR SAR Exploration (Scan Hydrophobic Pockets) Hit->SAR Identify S1 Pocket Design Rational Design (Bioisostere Selection) SAR->Design Need Steric Bulk + Rigidity Synthesis Synthesis with 3-Cyclobutyl-L-Ala-OtBu Design->Synthesis Select Cyclobutyl Moiety Lead Optimized Lead (High Potency/Metabolic Stability) Synthesis->Lead Improved Ki & t1/2 Lead->Design Further Optimization

Caption: Integration of cyclobutyl-alanine derivatives in Hit-to-Lead optimization to enhance hydrophobic binding interactions.

Diagram 2: Orthogonal Deprotection Logic

This diagram demonstrates why the tert-butyl ester is chosen over methyl/benzyl esters in complex synthesis.

OrthogonalStrategy Start Fmoc-AA-OH + H-Cbc-OtBu Coupled Fmoc-AA-Cbc-OtBu (Fully Protected Dipeptide) Start->Coupled Coupling (HATU) PathA Path A: N-Terminus Extension Coupled->PathA PathB Path B: C-Terminus Activation Coupled->PathB StepA1 20% Piperidine (Base) PathA->StepA1 StepB1 TFA / DCM (Acid) PathB->StepB1 ProdA H2N-AA-Cbc-OtBu (Ready for next coupling) StepA1->ProdA OtBu remains intact ProdB Fmoc-AA-Cbc-OH (Ready for fragment condensation) StepB1->ProdB Fmoc remains intact

Caption: Orthogonal protection scheme. 'Cbc' denotes the Cyclobutyl-alanine residue. The t-butyl ester allows selective manipulation of either chain end.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of cyclobutyl group.Switch to HATU or PyAOP . Increase reaction time. Use microwave irradiation (50°C, 10 min) if substrate allows.
Racemization Over-activation or excessive base.Use Collidine instead of DIPEA/TEA. Maintain T < 0°C during activation. Avoid pre-activation times >5 mins.
Incomplete Deprotection tBu cation scavenging is poor.Increase Scavenger load (TIPS or Thioanisole). Ensure TFA is fresh and anhydrous.
Side Product (+56 Da) t-Butylation of Trp/Tyr residues.Use Reagent K or similar high-scavenger cocktails during deprotection.

References

  • HCV Protease Inhibitor Design

    • Njoroge, F. G., et al. (2008). "Challenges in the discovery of the HCV NS3/4A protease inhibitor Boceprevir." Accounts of Chemical Research.

  • Sterically Hindered Couplings

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society.

  • Cyclobutyl Bioisosteres

    • Wiesenfeldt, M. P., et al. (2016). "The Cyclobutyl Group as a Bioisostere in Drug Discovery." ChemMedChem.

  • Properties of 3-Cyclobutyl-L-alanine

    • PubChem Compound Summary for CID 50999324.

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Notes and Protocols: Scale-up Synthesis of Cyclobutylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Unnatural amino acids (UAAs) are pivotal in modern drug discovery and development, offering a means to enhance the pharmacological properties of peptides and small molecules.[1][2][3] Among these, cyclobutylalanine derivatives have garnered significant interest due to their unique conformational constraints, which can improve metabolic stability, binding affinity, and bioavailability of parent compounds.[4][5][6][7] The cyclobutane moiety, a four-membered carbocyclic ring, imparts a degree of rigidity that is synthetically useful.[8][9]

The transition from small-scale laboratory synthesis to large-scale production presents numerous challenges, including cost, safety, and process reproducibility.[10][11] This guide provides a comprehensive overview of scalable synthetic strategies for cyclobutylalanine derivatives, focusing on practical, field-proven protocols and the underlying chemical principles. We will explore key synthetic methodologies, address common scale-up challenges, and provide detailed experimental procedures for researchers, scientists, and drug development professionals.

Key Synthetic Strategies for Scale-Up

The synthesis of cyclobutylalanine derivatives on a large scale necessitates careful consideration of starting materials, reaction efficiency, and purification methods. Two predominant strategies have emerged as robust and scalable: Reductive Amination of Cyclobutyl Ketones and [2+2] Cycloaddition Reactions .

Reductive Amination of Cyclobutyl Ketones

Reductive amination is a widely employed and highly versatile method for the synthesis of amines, making it a cornerstone for the large-scale production of cyclobutylalanine.[12][13][14] This one-pot reaction typically involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by in-situ reduction.

Causality Behind Experimental Choices:
  • Starting Material: Cyclobutanone and its derivatives are readily available and serve as excellent starting points for this strategy.[8] The choice of the amine component (e.g., ammonia, a primary amine, or an amino acid ester) determines the final product.

  • Reducing Agent: The selection of the reducing agent is critical for both efficiency and safety on a larger scale. While sodium borohydride (NaBH₄) is effective, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred for their milder nature and selectivity for the iminium ion over the ketone, minimizing side reactions.[12][13] For industrial applications, catalytic hydrogenation offers a greener and more cost-effective alternative.

  • Solvent and Catalyst: The choice of solvent impacts reaction kinetics and solubility. Dichloroethane (DCE) is a common choice, and the addition of a mild acid catalyst, such as acetic acid, can facilitate imine formation.[12]

Workflow Diagram: Reductive Amination

Reductive_Amination Start Cyclobutanone Derivative Imine_Formation Imine/Enamine Formation Start->Imine_Formation Amine Amine Source (e.g., NH4OAc) Amine->Imine_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Product Cyclobutylalanine Derivative Reduction->Product

Caption: Reductive amination workflow for cyclobutylalanine synthesis.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions provide a powerful and stereocontrolled route to cyclobutane rings.[9][15] This strategy is particularly valuable for accessing enantiomerically pure cyclobutylalanine derivatives when chiral catalysts or auxiliaries are employed.[16][17]

Causality Behind Experimental Choices:
  • Reactants: The reaction typically involves an electron-rich alkene (donor) and an electron-poor alkene (acceptor). For the synthesis of cyclobutane α-amino acids, 2-(acylamino)acrylates can serve as the acceptor alkene, reacting with a suitable vinyl donor.

  • Catalysis: The use of Lewis acids or transition metal catalysts is often necessary to promote the cycloaddition and control stereoselectivity. Chiral catalysts are instrumental in achieving high enantiomeric excess, which is crucial for pharmaceutical applications.[18][19][20]

  • Reaction Conditions: Careful optimization of solvent, temperature, and catalyst loading is essential for achieving high yields and selectivities, especially during scale-up.

Workflow Diagram: [2+2] Cycloaddition

Cycloaddition Alkene1 Electron-Rich Alkene Cycloaddition [2+2] Cycloaddition Alkene1->Cycloaddition Alkene2 Electron-Poor Alkene (e.g., Acylaminoacrylate) Alkene2->Cycloaddition Catalyst Chiral Catalyst Catalyst->Cycloaddition Hydrolysis Hydrolysis/Deprotection Cycloaddition->Hydrolysis Product Enantiopure Cyclobutylalanine Hydrolysis->Product

Caption: Asymmetric [2+2] cycloaddition for enantioselective synthesis.

Scale-Up Considerations and Challenges

Transitioning a synthetic route from the laboratory bench to a pilot or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.[10][11][21]

ChallengeMitigation Strategy
Exothermic Reactions Controlled addition of reagents, efficient heat exchange systems, and careful monitoring of reaction temperature are crucial. For highly exothermic reactions, a semi-batch or continuous flow process may be preferable.[22]
Reagent Cost and Availability For large-scale synthesis, it is imperative to select reagents that are cost-effective and readily available in bulk quantities.[10]
Work-up and Purification Extraction and chromatography techniques that are feasible on a small scale may become impractical and costly at larger scales. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness.
Safety and Handling A thorough safety assessment of all reagents, intermediates, and reaction conditions is mandatory. This includes understanding potential hazards such as toxicity, flammability, and reactivity.
Process Reproducibility Establishing robust process parameters and in-process controls (IPCs) is essential to ensure consistent product quality across different batches.

Detailed Protocols

Protocol 1: Scale-Up Synthesis of (±)-1-Aminocyclobutane-1-carboxylic Acid via Reductive Amination

This protocol describes a scalable synthesis of racemic 1-aminocyclobutane-1-carboxylic acid from cyclobutanone.

Materials:

  • Cyclobutanone

  • Ammonium acetate

  • Sodium cyanide

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add cyclobutanone (1.0 mol) and ammonium acetate (1.5 mol) in methanol (500 mL).

  • Cyanide Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium cyanide (1.2 mol) in water (200 mL) via the addition funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Hydrolysis: Carefully add concentrated hydrochloric acid (500 mL) to the reaction mixture and heat to reflux for 6-8 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a 50% aqueous solution of sodium hydroxide to pH 6-7. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water and then diethyl ether. Dry the product under vacuum to yield (±)-1-aminocyclobutane-1-carboxylic acid.

Protocol 2: Asymmetric Synthesis of a Protected Cyclobutylalanine Derivative via [2+2] Cycloaddition

This protocol outlines a general approach for the enantioselective synthesis of a cyclobutylalanine derivative using a chiral catalyst.

Materials:

  • N-Boc-dehydroalanine methyl ester

  • Vinyl ether

  • Chiral Lewis acid catalyst (e.g., a chiral copper or nickel complex)

  • Dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reactor, dissolve the chiral Lewis acid catalyst (0.05 mol%) in anhydrous DCM (1 L).

  • Substrate Addition: Add N-Boc-dehydroalanine methyl ester (1.0 mol) to the catalyst solution and stir for 15 minutes.

  • Cycloaddition: Slowly add the vinyl ether (1.2 mol) to the reaction mixture at the optimized temperature (e.g., -20 °C) over 2-3 hours.

  • Reaction Monitoring: Monitor the reaction for completion by TLC or HPLC.

  • Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched protected cyclobutylalanine derivative.

Characterization and Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final cyclobutylalanine derivative.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of the desired product.
High-Performance Liquid Chromatography (HPLC) Determination of purity and enantiomeric excess (using a chiral column).
Mass Spectrometry (MS) Confirmation of the molecular weight of the product.
Infrared (IR) Spectroscopy Identification of key functional groups.
Elemental Analysis Determination of the elemental composition of the product.

Conclusion

The scale-up synthesis of cyclobutylalanine derivatives is a critical step in advancing their application in pharmaceutical development. The choice of synthetic strategy, careful process optimization, and robust analytical characterization are paramount for a successful and efficient manufacturing process. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of large-scale synthesis and unlock the full potential of these valuable unnatural amino acids. The continued development of novel and efficient synthetic methodologies, including biocatalytic approaches, will further enhance the accessibility and utility of cyclobutylalanine derivatives in the future.[23][24][25]

References

  • University of California, Irvine. (n.d.). Large-scale Library Generation of Unnatural Amino Acid Biosynthetic Enzymes. Retrieved from [Link]

  • ResearchGate. (2000). ChemInform Abstract: The Large-Scale Synthesis of Unnatural Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. DOI: 10.1039/C5OB00828J. Retrieved from [Link]

  • PubMed. (2000). The large scale synthesis of "unnatural" amino acids. Retrieved from [Link]

  • Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]

  • Thieme. (n.d.). Formal [2+2] Cycloaddition of 2-(Acylamino)acrylates with Vinyl Sulfides: An Approach to Cyclobutane α-Amino Acids as S-Phenylcysteine Analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Retrieved from [Link]

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • Google Patents. (n.d.). Amino acids containing a cyclobutane ring.
  • National Institutes of Health. (n.d.). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale synthesis of N-protected -amino-L-alanine derivatives. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]

  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Special Issue: Asymmetric Synthesis 2017. Retrieved from [Link]

  • Pure Synth. (2019). Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • ResearchGate. (2016). High yield synthesis of heterocyclic β-substituted alanine derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]

  • ResearchGate. (2000). ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. Retrieved from [Link]

  • Lab Manager. (2022). Overcoming Key Challenges in Drug Discovery. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]

  • BioInsights. (2025). Addressing challenges in AAV manufacturing scale-up for cost-effective gene therapies. Retrieved from [Link]

Sources

Application Note: Handling and Storage Stability of Cyclobutyl Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Cyclobutyl amino acid esters (e.g., 1-aminocyclobutanecarboxylic acid ethyl ester, ACBC-OEt) are critical "conformational constraint" building blocks in modern peptide drug discovery. By restricting the rotation around the


 and 

bonds, they stabilize specific secondary structures such as

-turns and

-helices, significantly enhancing the metabolic stability and receptor selectivity of peptide therapeutics.

However, the unique physicochemical properties of the cyclobutane ring—specifically its ring strain (~26 kcal/mol) and steric bulk —create a paradox: while the ester linkage is sterically protected from rapid hydrolysis, the free amine is highly prone to intermolecular dimerization (diketopiperazine formation) if mishandled.

This guide provides a validated protocol for the storage, handling, and experimental use of these compounds, ensuring maximum integrity and coupling efficiency.

Part 2: Chemical Stability Profile

The Steric-Strain Paradox

Unlike linear amino acid esters (e.g., Alanine ethyl ester), cyclobutyl derivatives possess a quaternary


-carbon. This "tetrasubstituted" center imposes significant steric hindrance.
  • Hydrolysis Resistance: The bulky cyclobutane ring shields the carbonyl carbon from nucleophilic attack by water. Consequently, ACBC esters are more stable to spontaneous hydrolysis in aqueous solution than their linear counterparts.

  • Diketopiperazine (DKP) Risk: While hydrolysis is slow, the primary degradation pathway for the free base is dimerization. Two molecules of ACBC ester can condense to form a stable diketopiperazine (DKP) ring. This reaction is irreversible and renders the material useless for synthesis.

Degradation Pathways

The following diagram illustrates the two competing degradation pathways: Hydrolysis (Acid/Base catalyzed) vs. Dimerization (Autocatalytic).

DegradationPathways Fig 1: The primary instability risk is DKP formation upon neutralization, not hydrolysis. EsterSalt ACBC Ester (Salt Form) STABLE FreeBase ACBC Ester (Free Base) REACTIVE EsterSalt->FreeBase Neutralization (pH > 7) Acid ACBC Acid (Hydrolysis Product) FreeBase->Acid H2O / OH- (Slow Hydrolysis) DKP Cyclobutyl DKP (Dimer) FreeBase->DKP Self-Condensation (Fast)

Part 3: Storage Protocols

Principle: The goal of storage is to prevent the formation of the free amine and the absorption of moisture, which accelerates degradation.

Physical State & Container
  • Form: Store exclusively as the hydrochloride (HCl) or tosylate (TsOH) salt. Never store the free liquid amine ester for more than 24 hours.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.

  • Headspace: Flush with Argon (preferred) or Nitrogen before sealing. Cyclobutyl esters are not highly oxidation-prone, but inert gas prevents moisture ingress.

Temperature Specifications
Storage DurationTemperatureRationale
Short Term (< 1 Month)

to

Standard refrigeration slows kinetic degradation.
Long Term (> 1 Month)

Prevents slow crystal lattice rearrangement and moisture migration.
Transport Ambient (up to 7 days)Stable for shipping if sealed and desiccated.
Hygroscopicity Management

ACBC ester salts are moderately hygroscopic.

  • Protocol: Store the vial inside a secondary container (desiccator or jar) containing active desiccant (silica gel or

    
    ).
    
  • Equilibration: CRITICAL STEP. Allow the frozen vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

Part 4: Handling & Usage Protocols

Reconstitution and Solvents

Cyclobutyl amino acid esters exhibit specific solubility profiles due to the lipophilic ring.

  • Recommended Solvents: DMF (N,N-dimethylformamide), NMP (N-methyl-2-pyrrolidone), DCM (Dichloromethane).

  • Avoid: Protophilic solvents (e.g., Methanol, Ethanol) for long durations if the base is present, as transesterification can occur.

The "In-Situ Neutralization" Rule

Never isolate the free base of ACBC ethyl ester if it can be avoided. Use the in-situ neutralization method for peptide coupling.

Protocol:

  • Dissolve the ACBC ester salt in the coupling solvent (DMF).

  • Add the coupling partner (e.g., Boc-AminoAcid-OH).

  • Add the coupling reagent (e.g., HATU, HBTU).

  • Last Step: Add the base (DIPEA or NMM) to initiate the reaction.

    • Why? This ensures the free amine is generated only in the presence of the activated electrophile, favoring the coupling reaction over self-dimerization (DKP formation).

Coupling Difficulties (The "Difficult Sequence" Effect)

Due to the


-disubstitution, the amine of ACBC is sterically hindered. Standard coupling times (1 hour) are often insufficient.
  • Recommendation: Use high-efficiency coupling reagents like HATU or COMU .

  • Reaction Time: Extend coupling times to 2–4 hours .

  • Monitoring: Use the Kaiser Test (ninhydrin) or chloranil test to verify completion. Note that the steric bulk may cause false negatives in colorimetric tests; LC-MS is the gold standard for verification.

Part 5: Quality Control (QC) Methodology

To validate the integrity of your material before expensive synthesis, run this standard QC check.

Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide/Ester bond).

Interpretation:

  • Main Peak (

    
    ):  Intact ACBC Ester.
    
  • Early Eluting Peak: ACBC Free Acid (Hydrolysis impurity).

  • Late Eluting Peak: Dimer/DKP (Dimerization impurity).

Part 6: Experimental Workflow Visualization

The following workflow ensures the material is handled from freezer to reactor without compromising stability.

HandlingProtocol Fig 2: Validated workflow to minimize free-base exposure time. Storage Storage (-20°C) HCl Salt + Desiccant Equilibrate Equilibrate to RT (30 mins, Sealed) Storage->Equilibrate Remove from Freezer Weigh Weigh Rapidly (Avoid Humidity) Equilibrate->Weigh Open Vial Dissolve Dissolve in DMF (Still Acidic Salt) Weigh->Dissolve AddReagents Add Amino Acid + HATU Dissolve->AddReagents Neutralize Add DIPEA (Start Reaction) AddReagents->Neutralize In-Situ Activation Coupling Coupling Reaction (2-4 Hours) Neutralize->Coupling Kinetic Control

References

  • ChemicalBook. (2023). 1-Amino-cyclobutanecarboxylic acid ethyl ester Properties and Supplier Info. Retrieved from

  • Sigma-Aldrich. (2023). 1-Amino-1-cyclobutanecarboxylic acid Safety Data Sheet (SDS). Retrieved from

  • National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from

  • Cayman Chemical. (2023). 1-Aminocyclopropanecarboxylic Acid SDS (Analogous Handling). Retrieved from

  • Bachem. (2023). Introduction to Peptide Synthesis Methods: Handling Sterically Hindered Amino Acids. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of Sterically Hindered Cyclobutyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling sterically hindered amino acids, with a particular focus on cyclobutyl residues. Our goal is to equip you with the knowledge and practical protocols to overcome these synthetic hurdles and achieve higher coupling efficiencies in your peptide synthesis endeavors.

Introduction: The Challenge of Steric Hindrance

Sterically hindered amino acids, such as those containing a cyclobutyl group, present a significant challenge in solid-phase peptide synthesis (SPPS). The bulky nature of these residues can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[1][2] This can result in deletion sequences and low purity of the final peptide product.[3][4] This guide will walk you through the causes of poor coupling efficiency and provide validated strategies to enhance your success.

Frequently Asked Questions (FAQs)

Q1: Why are my standard coupling protocols failing for cyclobutyl amino acids?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by cyclobutyl amino acids.[5] These reagents form activated species that are less reactive compared to those generated by modern coupling agents, resulting in low yields and incomplete reactions.

Q2: What are the first troubleshooting steps I should take for a failed coupling with a cyclobutyl amino acid?

The initial and most straightforward approach is to repeat the coupling step, a technique known as "double coupling".[1][6] This involves draining the initial coupling solution and adding a fresh preparation of the activated amino acid to the resin. This increases the probability of driving the reaction to completion.

Q3: Can the choice of solvent impact the coupling efficiency?

Absolutely. The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for successful coupling.[5][7] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[5] For sterically demanding couplings, N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[4][5] In particularly difficult cases, a solvent mixture such as Dichloromethane (DCM)/DMF/NMP (1:1:1) can be beneficial.[5]

Q4: How do reaction time and temperature affect the coupling of bulky amino acids?

Steric hindrance significantly slows down the reaction rate.[5] A simple and effective solution is to increase the coupling reaction time, for instance, from the standard 1-2 hours to an overnight reaction.[1][5] Gentle heating can also help overcome the activation energy barrier; however, this must be done with caution to minimize the risk of racemization.[1][5]

Q5: Are there advanced technologies that can improve the coupling of sterically hindered residues?

Yes, microwave-assisted peptide synthesis (MASPS) is a highly effective method for driving difficult couplings to completion quickly and efficiently.[5][8] The use of microwave energy to heat the reaction can significantly accelerate coupling rates and improve yields for sterically hindered amino acids.

Troubleshooting Guides

This section provides a more detailed, issue-specific approach to resolving common problems encountered during the coupling of cyclobutyl amino acids.

Issue 1: Persistently Low or No Coupling Yield After Double Coupling

If double coupling with your standard reagent proves insufficient, the next logical step is to enhance the reactivity of the activated amino acid.

Root Cause Analysis:

The activated species generated by your current coupling reagent lacks the necessary reactivity to overcome the steric hindrance imposed by the cyclobutyl group and the growing peptide chain.

Solutions:

  • Upgrade Your Coupling Reagent: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU , HBTU , or HCTU , and phosphonium salts such as PyBOP or PyAOP are significantly more effective.[5][9][10] These reagents form highly reactive esters that can overcome substantial steric barriers.[5] For extremely hindered couplings, the use of COMU is also highly recommended due to its high reactivity, which is comparable to HATU.[6][11]

  • Consider Acyl Fluoride Formation: For the most challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5] Reagents like TFFH can be used to generate the amino acid fluoride in situ, which is a highly reactive species for coupling.[11]

Workflow for Selecting a Coupling Reagent:

G Start Initial Coupling Fails DoubleCouple Attempt Double Coupling Start->DoubleCouple UpgradeReagent Upgrade to HATU, HCTU, or COMU DoubleCouple->UpgradeReagent Fails Success Coupling Successful DoubleCouple->Success Succeeds AcylFluoride Consider Acyl Fluoride (e.g., with TFFH) UpgradeReagent->AcylFluoride Fails UpgradeReagent->Success Succeeds AcylFluoride->Success Succeeds Failure Persistent Failure: Re-evaluate Strategy AcylFluoride->Failure Fails

Caption: Decision workflow for coupling reagent selection.

Issue 2: Incomplete Coupling Detected by Monitoring Tests (e.g., Kaiser Test)

A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.

Root Cause Analysis:

The reaction has not gone to completion due to a combination of steric hindrance, insufficient reaction time, or suboptimal reaction conditions.

Solutions:

  • Recouple Immediately: The most direct solution is to perform another coupling cycle with a fresh solution of the activated amino acid.[1]

  • Increase Reagent Equivalents: Using a higher concentration of the amino acid and coupling reagent can increase the likelihood of successful molecular interactions.[1] It is common to use 3 to 5 equivalents of the amino acid and coupling reagent for difficult couplings.

  • Optimize the Solvent System: As mentioned in the FAQs, switching to a better solvating solvent like NMP or a solvent mixture can improve reagent access to the reaction site.[4][5]

Issue 3: Peptide Aggregation on the Resin

During the synthesis of longer peptides containing bulky residues, the growing peptide chains can interact with each other, leading to aggregation and the formation of secondary structures that block reactive sites.[5][6]

Root Cause Analysis:

Intermolecular hydrogen bonding, often exacerbated by hydrophobic and sterically hindered residues, causes the peptide-resin matrix to collapse, limiting reagent diffusion.[1]

Solutions:

  • Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the coupling mixture can help to disrupt secondary structures and improve solvation.

  • Use Backbone Protecting Groups: Incorporating dipeptides containing a backbone-protecting group, such as pseudoproline dipeptides, can disrupt the formation of secondary structures.[12]

Quantitative Data Summary: Coupling Reagent Effectiveness

The choice of coupling reagent is a critical factor in successfully coupling sterically hindered amino acids. The following table provides a comparative overview of commonly used reagents.

Coupling ReagentActivated SpeciesRelative ReactivityKey Considerations
DCC/DICO-acylisoureaLowByproducts can be problematic; often insufficient for hindered couplings.[5][9]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may not be sufficient for highly hindered residues.[5][11]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group.[5]
HATUOAt esterVery HighHighly efficient, often the reagent of choice for difficult couplings.[11][13][14]
COMUOxyma esterVery HighComparable in reactivity to HATU, with improved safety and solubility profiles.[11]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Cyclobutyl Amino Acid using HATU

This protocol is a robust starting point for coupling challenging cyclobutyl amino acids.

  • Deprotection: Following standard procedures, deprotect the N-terminal Fmoc group on the resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF.

  • Pre-activation: In a separate vessel, pre-activate the Fmoc-cyclobutyl-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Washing: Wash the resin with DMF.

  • Second Coupling: Repeat steps 3 through 5 with a fresh solution of the activated amino acid.[5]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended when even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-cyclobutyl-amino acid) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[5]

Workflow for a Standard Coupling Cycle:

G Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Activated Cyclobutyl Amino Acid Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative Troubleshoot Troubleshoot (e.g., Double Couple) Monitoring->Troubleshoot Positive

Caption: A single cycle in Fmoc-based SPPS.

References

  • Coupling Reagents. (n.d.). AAPPTEC - Peptides. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • How to Optimize Peptide Synthesis? (n.d.). Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. (2025, August 10). Request PDF on ResearchGate. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2026, February 3). MDPI. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved from [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (2005, January 15). PubMed. Retrieved from [Link]

  • Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Cyclobutyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclobutyl Challenge

Integrating cyclobutyl moieties (e.g., 1-aminocyclobutanecarboxylic acid, ACBC) into peptide backbones introduces profound physicochemical changes. Unlike flexible linear peptides, cyclobutyl-containing peptides exhibit conformational rigidity and enhanced lipophilicity .

From a chromatographic perspective, these features manifest as three primary challenges:

  • Rotameric Peak Splitting: The strained cyclobutane ring restricts backbone rotation, often creating stable conformational isomers (rotamers) that resolve as split or broad peaks, mimicking impurities.

  • Hydrophobic Adsorption: The non-polar cyclobutyl group significantly increases retention, leading to strong adsorption, carryover, or precipitation on standard C18 phases.

  • Diastereomeric Complexity: Cyclobutyl substitutions often create or expose chiral centers, requiring high-efficiency separation of closely eluting diastereomers.

This guide provides authoritative troubleshooting workflows to resolve these specific issues.

Part 1: Troubleshooting Guide (Q&A)
Category 1: Peak Shape & Resolution

Q: My purified cyclobutyl peptide elutes as a broad, split peak. Is this an impurity or a conformational issue?

A: This is the hallmark signature of slow interconversion of conformers . The rigidity of the cyclobutane ring creates a high energy barrier for rotation around the peptide bond (cis/trans isomerization). On the HPLC timescale, these conformers can partially separate.[1]

  • The Diagnostic Test: Re-inject the fraction corresponding to the "impurity" peak immediately.

    • Result A: If it elutes as a single peak at the new retention time, it is a chemical impurity.

    • Result B: If it redistributes back into the original split-peak pattern, it is a conformational isomer.

  • The Fix (Thermodynamic Control): Increase the column temperature. Heating the column (typically 40°C to 60°C) provides the thermal energy to overcome the rotational barrier, collapsing the split peaks into a single, sharper peak.

    • Caution: Ensure your peptide is thermally stable. Most cyclobutyl peptides are stable up to 60°C in acidic media.

Q: I see "ghost peaks" in blank runs after injecting my sample. How do I stop this carryover?

A: Cyclobutyl groups are highly lipophilic "sticky" motifs. They can adsorb strongly to the stationary phase, frits, or injector loop.

  • The Fix (Solubility & Wash):

    • Switch Stationary Phase: Move from a high-carbon-load C18 to a C4 or C8 column . The shorter alkyl chains reduce hydrophobic interaction energy, facilitating complete elution.

    • Needle Wash: Ensure your autosampler needle wash contains at least 50% organic solvent (e.g., 50:50 MeOH:H2O + 0.1% TFA) rather than just weak buffer.

    • Sawtooth Gradient: End every run with a rapid ramp to 95% B (organic) and hold for at least 3 column volumes.

Category 2: Selectivity & Retention

Q: My target peptide co-elutes with a diastereomer. Standard C18 gradients aren't working. What now?

A: Cyclobutyl-induced rigidity amplifies subtle chiral differences, but C18 columns interact primarily based on hydrophobicity, often failing to discriminate these steric differences.

  • The Fix (Alternative Selectivity):

    • Phenyl-Hexyl Phases: These columns offer

      
       interactions. The cyclobutane ring, while aliphatic, distorts the peptide backbone, often exposing aromatic residues (if present) or changing the effective shape. Phenyl phases are sensitive to these shape differences.
      
    • Perfluorinated (PFP) Phases: Excellent for separating halogenated or rigid, isomeric peptides due to dipole-dipole interactions and shape selectivity.

Category 3: Recovery & Solubility

Q: I am losing mass. The peak area is lower than expected based on the weighed sample.

A: The peptide is likely precipitating on the column head or within the injector due to the hydrophobicity of the cyclobutyl group.

  • The Fix (Solvation):

    • Dissolution Solvent: Do not dissolve in 100% aqueous buffer. Dissolve in 50% Acetic Acid or minimal DMSO/DMF, then dilute with water.

    • Pore Size: If the peptide is >20 residues or aggregates, standard 100 Å pores may be too small, causing size-exclusion effects or clogging. Switch to a 300 Å (wide pore) column.

Part 2: Technical Visualizations
Diagram 1: Troubleshooting Broad/Split Peaks

Caption: Logical workflow for diagnosing and resolving peak splitting caused by cyclobutyl-induced conformational rigidity.

PeakTroubleshooting Start Problem: Broad or Split Peak Reinject Step 1: Fractionate & Re-inject Start->Reinject Result1 Single Peak at New RT Reinject->Result1  Stable Profile Result2 Re-equilibration to Original Pattern Reinject->Result2  Dynamic Profile Diagnosis1 Diagnosis: Chemical Impurity Result1->Diagnosis1 Diagnosis2 Diagnosis: Conformational Isomer Result2->Diagnosis2 Action1 Action: Optimize Gradient Slope (Shallower Gradient) Diagnosis1->Action1 Check Check: Thermal Stability? Diagnosis2->Check Action2 Action: Increase Column Temp (40°C -> 60°C) Check->Action1 Unstable Check->Action2 Stable

Diagram 2: Column Selection Strategy

Caption: Decision matrix for selecting the optimal stationary phase based on cyclobutyl peptide hydrophobicity and complexity.

ColumnSelection Input Cyclobutyl Peptide Mixture C18 Standard C18 (100Å) Input->C18 Initial Screen Decision1 Issue: Retention? TooRetained Too Retained/Ghost Peaks Decision1->TooRetained Yes Decision2 Issue: Resolution? Coelution Isomeric Co-elution Decision2->Coelution Yes C4_C8 C4 or C8 Column (Lower Hydrophobicity) TooRetained->C4_C8 Small Peptide (<20 AA) WidePore C4 Wide Pore (300Å) (For Aggregates) TooRetained->WidePore Large/Aggregating Phenyl Phenyl-Hexyl / PFP (Shape Selectivity) Coelution->Phenyl Diastereomers/Rotamers C18->Decision1 C18->Decision2

Part 3: Experimental Protocols
Protocol 1: Temperature-Dependent Resolution Study

Use this to confirm conformational isomers and optimize peak shape.

StepActionTechnical Rationale
1 Prepare Sample Dissolve peptide at 1 mg/mL in 50:50 Solvent A:B (to match initial gradient strength and prevent precipitation).
2 Baseline Run (30°C) Run a standard linear gradient (e.g., 5-60% B over 20 min) at 30°C. Note peak width and splitting.
3 Incremental Heating Increase column oven temperature in 10°C increments (40°C, 50°C, 60°C).
4 Data Analysis Overlay chromatograms. Look for peak coalescence (two peaks merging into one sharp peak).
5 Stability Check Re-run the 60°C sample at 30°C. If the profile matches the original Baseline Run, the peptide is chemically stable.
Protocol 2: Solubility & Recovery Optimization

Use this when recovery is low (<80%) or carryover is high.

ParameterRecommendation
Solvent A 0.1% TFA in Water (Standard).[1] Avoid phosphate buffers if prepping for MS.
Solvent B 0.1% TFA in Acetonitrile/Isopropanol (70:30) . IPA helps solvate hydrophobic cyclobutyl chains better than pure ACN.
Column C4 or C8 bonded phase . Reduces Van der Waals interactions with the cyclobutyl ring.
Injection Inject into a "sandwich" of weak solvent or use a trap column configuration to focus the peak before the analytical column.
References
  • Waters Corporation. Peptide Isolation – Method Development Considerations. (Discusses hydrophobicity and temperature effects on rigid peptides). [Link][2]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. (Addresses broad peaks and split peaks due to isomers). [Link]

  • Gershonov, E., et al. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides.[3] Journal of Medicinal Chemistry.[3] (Foundational work on the synthesis and properties of ACBC peptides). [Link]

  • Boysen, R.I., et al. Simultaneous separation of hydrophobic and hydrophilic peptides.[4] Journal of Chromatography A. (Strategies for handling peptides with disparate hydrophobicities). [Link]

Sources

Technical Support Center: Resolving Aggregation in Peptides with Bulky Cyclobutyl Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant challenge of peptide aggregation, with a specific focus on sequences incorporating bulky, non-natural cyclobutyl amino acid side chains. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental questions surrounding aggregation in peptides modified with cyclobutyl side chains.

Q1: What is peptide aggregation and why is it a critical problem in research and drug development?

A: Peptide aggregation is the self-association of individual peptide molecules into larger, often insoluble, structures.[1] This process is a major obstacle in both the synthesis and application of therapeutic peptides.[2] During solid-phase peptide synthesis (SPPS), aggregation can physically block reactive sites, leading to incomplete coupling and deprotection reactions. This results in truncated or deletion sequences that are difficult to purify, ultimately causing low yields and failed syntheses.[3][4] Post-synthesis, aggregation can reduce the solubility and bioavailability of a peptide drug. Furthermore, protein and peptide aggregates have been linked to increased immunogenicity, posing a significant safety risk in therapeutic applications.[5]

Q2: Why are peptides containing bulky cyclobutyl side chains particularly prone to aggregation?

A: The propensity for aggregation in these specific peptides stems from two primary physicochemical properties:

  • Increased Hydrophobicity: The cyclobutyl group is a non-polar, aliphatic ring. Incorporating it into a peptide sequence significantly increases the overall hydrophobicity.[6] In polar environments, such as the solvents used during synthesis or aqueous buffers for biological assays, these hydrophobic side chains tend to minimize their contact with the solvent by clustering together.[7][8] This hydrophobic collapse is a primary driving force for aggregation.[6]

  • Intermolecular Steric and van der Waals Interactions: While the bulkiness of the cyclobutyl group can disrupt certain secondary structures, it also provides a large surface area for non-covalent van der Waals interactions between adjacent peptide chains. When combined with the strong tendency for peptide backbones to form intermolecular hydrogen bonds (leading to β-sheet structures), the presence of these bulky hydrophobic groups can stabilize and promote the formation of highly ordered, insoluble aggregates.[9][10]

Q3: What are the tell-tale signs of aggregation during synthesis and post-purification?

A: Detecting aggregation early is key to resolving the issue. Here are the common indicators:

  • During Solid-Phase Peptide Synthesis (SPPS):

    • Visual Cues: The most obvious sign is the shrinking or clumping of the resin beads. A properly solvated peptide-resin matrix should appear swollen and flow freely.[9]

    • Reaction Kinetics: A sudden slowdown or failure of Fmoc-deprotection or coupling reactions, which can be monitored using tests like the Kaiser test (for free primary amines).[3][11] False negative results from these tests can also occur if the aggregated matrix prevents the test reagents from reaching the N-terminus.[3]

  • Post-Synthesis (Cleavage and Purification):

    • Insolubility: The crude peptide fails to dissolve in standard purification solvents (e.g., water/acetonitrile mixtures).

    • Chromatography Issues: During RP-HPLC analysis, aggregation can manifest as broad, tailing peaks, the appearance of multiple unexpected peaks, or even material precipitating at the head of the column.

    • In-Solution Post-Purification: A purified peptide solution may become cloudy or form a visible precipitate over time, upon concentration, or after a freeze-thaw cycle.[12][13]

Section 2: Troubleshooting Guide: During Solid-Phase Peptide Synthesis (SPPS)

On-resin aggregation is a frequent and formidable challenge. The following section provides strategies to both prevent and resolve this issue.

Q4: My synthesis has stalled and the resin is clumping. What are my immediate options to rescue the synthesis?

A: When on-resin aggregation is detected, the primary goal is to disrupt the intermolecular hydrogen bonds and re-solvate the peptide chains.

  • Solvent Disruption: Switch from standard DMF to a more disruptive solvent system. N-Methyl-2-pyrrolidone (NMP) is a good alternative.[14] For severe cases, using a mixture of DCM/DMF/NMP (1:1:1) or adding chaotropic agents like DMSO (up to 25%) can be highly effective at breaking up secondary structures.[3][15][16]

  • Chaotropic Salt Washes: Before the next coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[3][9] These salts interfere with hydrogen bonding and can help disaggregate the peptide chains.

  • Elevated Temperature: Increasing the reaction temperature to 50-60°C (or utilizing microwave-assisted synthesis) can provide the energy needed to break the hydrogen bonds causing the aggregation, thereby improving coupling and deprotection efficiency.[9][17]

Q5: How can I proactively modify my SPPS protocol for a known difficult cyclobutyl-containing sequence?

A: For sequences predicted to be difficult, a proactive, multi-pronged strategy is the most effective approach. The diagram below outlines a decision-making workflow, followed by a detailed table of techniques.

SPPS_Troubleshooting_Workflow cluster_strategies Strategic Options (Combine as needed) start Design SPPS for Cyclobutyl Peptide check_hydro High Hydrophobicity or >6 Residues? start->check_hydro strategy Implement Proactive Anti-Aggregation Strategy check_hydro->strategy Yes synthesis Perform Synthesis with Monitoring (e.g., Kaiser Test) check_hydro->synthesis No (Standard Protocol) resin 1. Modify Resin - Low-loading (0.1-0.2 mmol/g) - PEG-based (e.g., NovaSyn® TG) backbone 2. Use Backbone Protection - Dmb/Hmb-protected aa - Insert every 6-7 residues conditions 3. Optimize Conditions - Elevated Temp / Microwave - Disruptive Solvents (NMP, DMSO) - Stronger Coupling Reagents (HATU) strategy->synthesis check_agg Aggregation Detected? (Resin Shrinking, Slow Kinetics) synthesis->check_agg rescue Apply Rescue Protocol - Chaotropic Salt Wash - 'Magic Mixture' Solvent check_agg->rescue Yes continue_synth Continue Synthesis check_agg->continue_synth No rescue->synthesis

Caption: Proactive and reactive workflow for managing on-resin aggregation.

Table 1: Proactive Strategies to Mitigate On-Resin Aggregation

StrategyMechanism of ActionWhen to UseKey Considerations & References
Low-Loading Resin Increases the physical distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[4]For any sequence known to be hydrophobic or longer than ~10 amino acids.Use loading levels of 0.1-0.2 mmol/g. While this reduces theoretical yield per gram of resin, it drastically improves crude purity.[17]
PEGylated Resins Polyethylene glycol (PEG) linkers improve the solvation of the peptide-resin matrix, creating a more "solution-like" environment that disrupts aggregation.[4][17]Excellent for long or highly hydrophobic peptides, including those with multiple cyclobutyl residues.Resins like NovaSyn® TG or PEGA are commercially available. They have superior swelling properties in a range of solvents.[17]
Backbone Protection Reversibly modifying the backbone amide nitrogen physically blocks its participation in intermolecular hydrogen bonding, the primary cause of β-sheet formation.[3][9]This is one of the most powerful techniques. Incorporate a protected residue every 6-7 amino acids in aggregation-prone regions.[9][18]Use 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. The protecting group is removed during final TFA cleavage.[3][9]
Disruptive Solvents Solvents like NMP or additives like DMSO are better at solvating peptide structures and disrupting the hydrogen bonds that lead to aggregation.[9][15]Can be used from the start for difficult sequences or introduced if aggregation is detected mid-synthesis.NMP can be used as a direct replacement for DMF. DMSO can be added to DMF at 15-25% (v/v).[9][16]
Elevated Temperature / Microwave Provides thermal energy to disrupt stable intermolecular hydrogen bonds, increasing the rate and completion of coupling and deprotection reactions.[9][17]Highly effective for sterically hindered couplings (e.g., coupling to an N-methyl amino acid or after a bulky cyclobutyl residue) and general aggregation.Microwave synthesizers offer precise temperature control and can dramatically shorten reaction times. Standard heating can be applied to manual synthesis vessels.
Enhanced Coupling Reagents More potent activating reagents like HATU or HBTU can accelerate the rate of amide bond formation, helping the desired reaction outcompete the formation of aggregates.[3][17]Use for all couplings in a difficult sequence, especially when coupling bulky amino acids.Ensure the use of an appropriate base (e.g., DIPEA or Collidine) and sufficient equivalents (3-5 fold molar excess) of the amino acid and coupling reagent.[17]

Section 3: Troubleshooting Guide: Post-Synthesis Handling & Purification

Aggregation issues do not end with successful cleavage. The purified peptide must remain soluble to be useful.

Q6: My cleaved, lyophilized peptide won't dissolve for purification. How can I solubilize it?

A: Highly aggregated crude peptides can be extremely difficult to dissolve in standard HPLC mobile phases. The goal is to first break up the aggregates with a strong organic solvent before introducing the aqueous component.

Protocol: Disaggregation of Crude Peptide Powder

  • Initial Solvent: Attempt to dissolve a small amount of the peptide in a strong, non-aqueous solvent. Good starting points are hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE).[18]

  • Sonication: Sonicate the vial in a bath sonicator for 5-10 minutes to mechanically aid in breaking apart the aggregates.

  • Dilution for Injection: Once dissolved in the organic solvent, slowly add the aqueous component of your HPLC mobile phase (e.g., water with 0.1% TFA) dropwise while vortexing.

  • Centrifugation: Before injection, centrifuge the sample at high speed (>14,000 x g) for 5 minutes to pellet any remaining insoluble material that could clog the HPLC system.

  • Alternative: For some peptides, dissolving in 10-20% acetic acid or adding DMSO or guanidine hydrochloride (up to 6M) to the initial solvent can be effective, but be mindful of their compatibility with your chromatography method.[16]

Q7: My peptide is pure but aggregates in my final formulation buffer. How can I improve its long-term solubility?

A: This is a common problem, especially when moving from an organic-rich HPLC mobile phase to a fully aqueous physiological buffer. Optimization of the buffer composition is critical.

Table 2: Strategies to Enhance Peptide Solubility in Aqueous Buffers

StrategyMechanism of ActionRecommended ApproachKey Considerations & References
pH Optimization The net charge on a peptide is lowest at its isoelectric point (pI), where solubility is minimal. Moving the buffer pH at least 1-2 units away from the pI increases net charge and electrostatic repulsion between molecules, preventing aggregation.[13]Calculate the theoretical pI of your peptide. If the pI is 8.0, formulate in a buffer at pH ≤ 7.0 or pH ≥ 9.0.Ensure the chosen pH does not compromise the peptide's activity or stability (e.g., deamidation at high pH).
Ionic Strength Salts can either stabilize or destabilize a peptide. Low to moderate salt concentrations (e.g., 150 mM NaCl) can mimic physiological conditions and shield charges, which can sometimes reduce aggregation.[13][19]Screen a range of NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM) to find the optimal level for your specific peptide.High salt concentrations can sometimes "salt out" hydrophobic peptides, increasing aggregation. The effect is empirical and must be tested.
Adding Excipients These are additives that help stabilize the native conformation of the peptide and/or increase its solubility.[20]Arginine: Often used at 50-200 mM, it can suppress aggregation by interacting with hydrophobic patches and aromatic residues.[19][21] Sugars/Polyols: Sucrose or Trehalose (5-10%) and Glycerol (10-20%) are cryoprotectants that stabilize the peptide, especially during freeze-thaw cycles.[13][19] Detergents: Low concentrations (e.g., 0.01-0.1%) of non-ionic detergents like Tween-20 or Polysorbate 80 can prevent surface adsorption and aggregation.[13][19]Excipients must be compatible with the final application (e.g., cell-based assays, in vivo studies). Always test for interference.

Section 4: Analytical Protocols & Characterization

Properly characterizing the aggregation state of your peptide is essential for quality control and interpreting biological data.

Q8: How can I definitively characterize and quantify aggregation in my peptide sample?

A: No single technique tells the whole story. A combination of methods is recommended to understand the nature (soluble vs. insoluble), size, and structure of the aggregates. The workflow below suggests a rational approach.

Analytical_Workflow start Purified Peptide Sample (In Final Buffer) q1 Are there soluble aggregates? (Dimers, Oligomers) start->q1 q2 What is the overall size distribution? (Monomers to Large Aggregates) start->q2 q3 Does the peptide have β-sheet structure? start->q3 sec Size-Exclusion Chromatography (SEC-HPLC) Provides: Quantitative data on monomer vs. oligomers. q1->sec dls Dynamic Light Scattering (DLS) Provides: Hydrodynamic radius and polydispersity index. q2->dls cd Circular Dichroism (CD) Spectroscopy Provides: Secondary structure info (α-helix vs. β-sheet vs. random coil). q3->cd

Caption: A rational workflow for the analytical characterization of peptide aggregation.

Protocol 1: Characterization of Soluble Aggregates by Size-Exclusion Chromatography (SEC-HPLC)

SEC is the gold standard for separating and quantifying soluble, non-covalent aggregates like dimers and oligomers.[22][23]

  • Objective: To quantify the percentage of monomer, dimer, and higher-order soluble aggregates in a purified peptide sample.

  • Materials:

    • HPLC system with UV detector.

    • SEC column appropriate for the molecular weight range of your peptide (e.g., a silica-based column with ~100-200 Å pore size).

    • Mobile Phase: A buffer in which your peptide is known to be stable (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). The mobile phase should not contain organic solvents like acetonitrile.

    • Purified peptide sample, filtered through a 0.22 µm syringe filter.

  • Methodology:

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Sample Preparation: Prepare the peptide sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Injection: Inject a defined volume (e.g., 20-50 µL) of the sample onto the column.

    • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The run time is typically 20-30 minutes.

  • Data Interpretation:

    • The largest species (aggregates) will elute first, followed by oligomers, the monomer, and finally any small molecule contaminants.

    • Integrate the peak areas for each species. The percentage of each species is calculated as (Peak Area of Species / Total Peak Area) * 100.

    • A high-purity, non-aggregated sample will show a single, sharp peak corresponding to the monomer.

Protocol 2: Assessment of Secondary Structure using Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of the peptide.[24][25]

  • Objective: To determine if the peptide adopts a β-sheet conformation, which is characteristic of many aggregated states.

  • Materials:

    • CD Spectrometer.

    • Quartz cuvette with a short path length (e.g., 1 mm).

    • Buffer (must be free of components that absorb in the far-UV, e.g., 10 mM sodium phosphate, pH 7.4).

    • Purified peptide sample.

  • Methodology:

    • Instrument Setup: Purge the instrument with nitrogen gas. Set the measurement parameters (e.g., Wavelength range: 190-260 nm; Data pitch: 1 nm; Scan speed: 50 nm/min).

    • Sample Preparation: Prepare the peptide sample at a low concentration (e.g., 0.1-0.2 mg/mL) in the CD-compatible buffer.

    • Blank Measurement: Record a spectrum of the buffer alone in the cuvette. This will be subtracted from the sample spectrum.

    • Sample Measurement: Record the spectrum of the peptide sample. Perform at least 3-5 scans and average them to improve the signal-to-noise ratio.

  • Data Interpretation:

    • α-Helix: Shows two negative minima around 222 nm and 208 nm, and a strong positive maximum around 192 nm.

    • β-Sheet: Characterized by a single broad negative minimum around 216-218 nm and a positive maximum around 195-200 nm.[26]

    • Random Coil: A strong negative minimum below 200 nm.

    • The presence of a clear minimum at ~218 nm is a strong indicator of β-sheet formation and aggregation.

References

  • Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (1), 5-6. ([Link])

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. ([Link])

  • Pfalzgraff, A., Heinbockel, L., Su, Q., & Brandenburg, K. (2018). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1876-1884. ([Link])

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. ([Link])

  • Hamley, I. W. (2020). CHAPTER 2: Characterization of Peptides and Their Assemblies. In Self-Assembling Systems: Theory and Applications. Royal Society of Chemistry. ([Link])

  • BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. ([Link])

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. ([Link])

  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. ([Link])

  • Gsponer, J., & Caflisch, A. (2012). Side-chain hydrophobicity and the stability of Aβ16–22 aggregates. Journal of Molecular Biology, 374(4), 1164-1173. ([Link])

  • O'Brien, E. P., & Mat-Sharani, N. S. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 21(20), 7725. ([Link])

  • De Nola, G. (2015, July 7). Answer to "What can I do to prevent the aggregation of our purified recombinant protein?". ResearchGate. ([Link])

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. ([Link])

  • Singh, S., & Modi, V. (2016). Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces. Physical Chemistry Chemical Physics, 18(1), 205-215. ([Link])

  • Kuril, A. K. (2025, June 27). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. ([Link])

  • Qian, S., et al. (2025, April 21). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. ([Link])

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. ([Link])

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? ([Link])

  • Miller, S. J., & Gellman, S. H. (2012). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. Organic letters, 14(21), 5534-5537. ([Link])

  • Pignataro, L., & Gennari, C. (2017). Non-standard amino acids and peptides: from self-assembly to nanomaterials. AIR Unimi. ([Link])

  • Intertek. (n.d.). Protein Aggregation Analysis. ([Link])

  • Zang, H., & Schmit, J. D. (2016). Peptide Aggregation in Finite Systems. PLoS computational biology, 12(11), e1005191. ([Link])

  • Manning, M. C., Chou, D. K., & Murphy, B. M. (2010). Use of excipients to control aggregation in peptide and protein formulations. Pharmaceutical research, 27(4), 544-575. ([Link])

  • Sousa, F. F. D., & Shimizu, K. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. The Journal of Physical Chemistry B, 126(22), 4158-4168. ([Link])

  • ResearchGate. (n.d.). Structural Characterization of Peptide Aggregates: Secondary Structure Composition and Molecular Arrangements. ([Link])

  • Fields, G. B. (2014). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Peptide Synthesis. Humana Press. ([Link])

  • Hopemax. (n.d.). How to Optimize Peptide Synthesis? ([Link])

  • Chen, Y., Guarnieri, M. T., & Wimley, W. C. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial agents and chemotherapy, 51(4), 1398-1406. ([Link])

  • Chen, J., & Liu, L. (2013). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 110(35), 14217-14222. ([Link])

  • Behrendt, R., Huber, S., & Kölmel, D. K. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 143. ([Link])

  • Singh, Y., & Sharma, S. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry. ([Link])

  • Liskamp, R. M. J., et al. (2008). Methods for the synthesis of cyclic peptides.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). ([Link])

  • Zenodo. (n.d.). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. ([Link])

  • Hilbich, C., Kisters-Woike, B., Reed, J., Masters, C. L., & Beyreuther, K. (1991). Aggregation and secondary structure of synthetic amyloid beta A4 peptides of Alzheimer's disease. Journal of molecular biology, 218(1), 149-163. ([Link])

Sources

Technical Support Center: H-L-Ala(cBu)-OtBu Synthesis & Application

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Challenge Analysis

Molecule: H-L-Ala(cBu)-OtBu (L-Cyclobutylalanine tert-butyl ester) CAS: 13404-22-3 (Generic for H-Ala-OtBu, specific cBu analog varies)

The synthesis and utilization of H-L-Ala(cBu)-OtBu present a dual challenge in peptide chemistry:

  • Steric Hindrance: The cyclobutyl (cBu) side chain at the

    
    -position creates significant steric bulk compared to standard alanine. This impedes nucleophilic attack during esterification and subsequent peptide coupling.
    
  • Acid Sensitivity: The tert-butyl (OtBu) ester is acid-labile. Standard strong acid-catalyzed esterifications (e.g., Fischer esterification with H₂SO₄) often lead to side reactions or require hazardous high-pressure isobutylene gas.

  • Racemization Risk: The steric bulk increases the activation energy for the desired reaction, often requiring more potent activation which paradoxically increases the rate of

    
    -proton abstraction (racemization) via oxazolone formation.
    

This guide provides alternative coupling reagent strategies to bypass standard carbodiimide (DCC/EDC) limitations, focusing on milder, higher-yield protocols.

Troubleshooting Guide (Q&A Format)

Scenario A: Synthesis of the Building Block (Esterification)

User is trying to convert Fmoc-L-Ala(cBu)-OH or L-Ala(cBu)-OH into the tert-butyl ester.

Q1: I am using EDC/DMAP with t-Butanol, but the yield is <30%. Why? Technical Insight: Standard carbodiimide couplings (EDC, DCC) with tert-butanol are notoriously inefficient due to the massive steric bulk of the tert-butyl group. The intermediate O-acylisourea reacts too slowly with t-BuOH, leading to N-acylurea rearrangement (a dead-end byproduct). Solution: Switch to Boc₂O (Di-tert-butyl dicarbonate) as the coupling reagent.[1] In the presence of DMAP, Boc₂O forms a highly reactive mixed anhydride that transfers the tert-butyl group effectively without the steric penalty of a direct bimolecular attack by t-BuOH.

Q2: I cannot use isobutylene gas due to safety restrictions. What is the best liquid-phase alternative? Solution: Use N,N'-Diisopropyl-O-tert-butylisourea . This reagent acts as a "pre-activated" source of the tert-butyl group. It reacts with the amino acid (protected or free, depending on conditions) under neutral or chemically mild thermal conditions to transfer the tert-butyl group, regenerating urea as a byproduct.

Scenario B: Peptide Coupling (Elongation)

User is trying to couple an amino acid TO H-L-Ala(cBu)-OtBu.

Q3: My coupling to H-L-Ala(cBu)-OtBu using HBTU is stalling or epimerizing. Technical Insight: The cBu group shields the N-terminal amine. HBTU/TBTU (uronium salts) are often insufficient for such hindered amines and can lead to guanidinylation of the amine (terminating the chain). Solution:

  • Reagent Switch: Use COMU or HATU . These contain the HOAt (or Oxyma) leaving group, which utilizes the "neighboring group effect" (via the pyridine nitrogen or oxime) to accelerate coupling and minimize racemization.

  • Alternative: Use T3P (Propanephosphonic acid anhydride) .[2][3][4] T3P is a cyclic anhydride that activates the carboxylic acid with very low epimerization rates and high solvation, driving the reaction with hindered amines.

Deep Dive: Alternative Reagents & Protocols

Protocol 1: Boc₂O-Mediated Esterification (The "Steglich" Variant)

Best for: High-yield synthesis of OtBu esters without isobutylene gas.

Mechanism: Boc₂O reacts with DMAP to form a reactive


-tert-butoxycarbonylpyridinium species. This reacts with the carboxylic acid to form a mixed anhydride, which then undergoes nucleophilic attack by 

-BuOH (or intramolecular transfer if starting from the acid directly with excess Boc₂O).

Reagents:

  • Substrate: Z-L-Ala(cBu)-OH or Fmoc-L-Ala(cBu)-OH (1.0 equiv)

  • Reagent: Boc₂O (3.0 equiv)

  • Catalyst: DMAP (0.3 - 1.0 equiv)

  • Solvent:

    
    -BuOH (excess, as solvent) or THF/
    
    
    
    -BuOH mixture.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equiv of protected L-Ala(cBu)-OH in anhydrous THF (0.2 M concentration).

  • Addition: Add 3.0 equiv of Boc₂O.

  • Catalysis: Cool to 0°C. Add DMAP (0.3 equiv) slowly (gas evolution of CO₂ will occur).

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography.

Quantitative Comparison:

MethodReagentsTypical YieldRacemization RiskNotes
StandardEDC / DMAP / tBuOH20-40%ModerateHigh N-acylurea byproduct.
Recommended Boc₂O / DMAP 85-95% Low Gas evolution (CO₂). Clean workup.
Gas PhaseIsobutylene / H₂SO₄90-98%LowRequires high-pressure vessel.
Protocol 2: T3P-Mediated Peptide Coupling

Best for: Coupling TO the hindered H-L-Ala(cBu)-OtBu amine.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine: H-L-Ala(cBu)-OtBu (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

Step-by-Step Protocol:

  • Mix: Dissolve the carboxylic acid and H-L-Ala(cBu)-OtBu in EtOAc or DMF (0.1 M).

  • Base: Add DIPEA and cool to 0°C.

  • Activation: Dropwise add T3P solution.

  • Incubation: Stir at 0°C for 1 hour, then Room Temp for 2 hours. T3P kinetics are slower but cleaner.

  • Workup: Wash with water. T3P byproducts are water-soluble (unlike urea from DCC), simplifying purification.

Visualizations

Diagram 1: Boc₂O/DMAP Esterification Mechanism

This diagram illustrates why Boc₂O is superior to EDC for tert-butyl ester formation: it proceeds via a highly reactive pyridinium intermediate that collapses to the ester + CO₂ (entropy driven).

Boc2O_Mechanism Boc2O Boc2O (Reagent) Activated_Boc [Boc-Pyridinium]+ (Activated Species) Boc2O->Activated_Boc + DMAP DMAP DMAP (Catalyst) DMAP->Activated_Boc Mixed_Anhydride Mixed Anhydride (Unstable Intermediate) Activated_Boc->Mixed_Anhydride + Acid - DMAPH+ Acid L-Ala(cBu)-OH (Substrate) Acid->Mixed_Anhydride Product L-Ala(cBu)-OtBu (Target Ester) Mixed_Anhydride->Product + tBuOH (Thermal Collapse) CO2 CO2 + tBuOH (Byproducts) Mixed_Anhydride->CO2 tBuOH t-BuOH (Solvent/Nucleophile)

Caption: Mechanism of Boc₂O/DMAP mediated esterification. The formation of the mixed anhydride bypasses the steric constraints of direct carbodiimide coupling.

Diagram 2: Coupling Reagent Decision Matrix

Select the right reagent based on the specific steric demands of your cyclobutylalanine derivative.

Coupling_Decision Start Start: Coupling involving L-Ala(cBu) ReactionType Reaction Type? Start->ReactionType Esterification Ester Formation (-OH to -OtBu) ReactionType->Esterification PeptideBond Peptide Coupling (Amide Bond) ReactionType->PeptideBond GasAvail Isobutylene Gas Available? Esterification->GasAvail StericLevel Coupling Partner Sterics? PeptideBond->StericLevel StdIso Use Isobutylene/H2SO4 (Standard) GasAvail->StdIso Yes BocMethod Use Boc2O + DMAP (Recommended Alternative) GasAvail->BocMethod No (Safer) LowSteric Standard AA (e.g., Gly, Ala) StericLevel->LowSteric HighSteric Hindered AA (e.g., Val, Aib, Pro) StericLevel->HighSteric Reagent1 Use COMU or HATU (High Yield) LowSteric->Reagent1 Reagent2 Use T3P or PyAOP (Low Epimerization) HighSteric->Reagent2

Caption: Decision matrix for selecting reagents. For H-L-Ala(cBu)-OtBu synthesis, Boc₂O is the preferred liquid-phase alternative. For peptide coupling, T3P is superior for preventing racemization.[3]

References

  • Boc₂O/DMAP Esterification Mechanism

    • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

  • Green Chemistry Alternative for tert-Butyl Esters

    • Liu, Y., et al. (2025).[5] Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions. Green Chemistry.

  • T3P in Peptide Synthesis

    • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride) in Pharmaceutical Process Chemistry. Organic Process Research & Development.

  • Racemization Control

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Technical Support Center: Cyclobutyl Ring Stability in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers navigating the complexities of synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the cyclobutyl moiety during acidic deprotection steps. As a motif of growing importance in medicinal chemistry, understanding the nuances of the cyclobutane ring's reactivity is critical for successful multi-step syntheses.

Frequently Asked Questions (FAQs): Understanding Core Principles

This section addresses fundamental questions about the inherent stability and reactivity of the cyclobutane ring.

Q1: How stable is a cyclobutane ring to common synthetic conditions?

While possessing significant ring strain (approximately 26 kcal/mol), the cyclobutane ring is generally stable under many standard laboratory conditions, including at room temperature.[1][2][3] Its reactivity is a balance between this inherent strain and the activation energy required for ring-opening or rearrangement. Unlike the highly strained cyclopropane ring, cyclobutanes do not typically undergo spontaneous cleavage. However, their stability is compromised under specific thermal, photochemical, or catalytic conditions, particularly in the presence of strong acids.[1]

Q2: What makes the cyclobutane ring particularly susceptible to acidic conditions?

The susceptibility of cyclobutane derivatives to acidic conditions is primarily driven by two factors:

  • Ring Strain Relief: The four-membered ring has significant angle and torsional strain due to its deviation from the ideal sp³ bond angle of 109.5°.[3][4][5] Reactions that lead to ring-opening or expansion into a less-strained five-membered ring (cyclopentane) are often thermodynamically favorable.[6]

  • Carbocation Rearrangements: Acidic conditions often promote the formation of carbocation intermediates. A carbocation adjacent to or on the cyclobutane ring can trigger powerful rearrangement reactions to form more stable carbocations.[6][7] For example, a primary cyclobutylcarbinyl cation will readily rearrange to a more stable secondary or tertiary cyclopentyl cation. This process is known as a Wagner-Meerwein rearrangement.[8][9][10]

Q3: What are the most common unwanted side reactions involving a cyclobutyl ring during acidic deprotection?

The primary undesired reactions are ring expansion and ring-opening/fragmentation .

  • Ring Expansion: This is the most common rearrangement, where a cyclobutyl or cyclobutylcarbinyl system rearranges to a five-membered ring. For instance, the acid-catalyzed dehydration of 1-methylcyclobutanol does not yield the expected methylcyclobutene in quantity but instead rearranges to form 1-methylcyclopentene.[11]

  • Ring-Opening: Under forcing acidic conditions or with specific substitution patterns, the cyclobutane ring can cleave. This can occur via β-scission of carbocation intermediates, leading to linear or other acyclic products.[12] For example, the dehydration of 1-methyl-1-cyclobutanol can also yield isoprene through fragmentation.[13]

Troubleshooting Guide: Diagnosing & Solving Experimental Issues

This section is designed to help you interpret unexpected results and adjust your experimental approach.

Scenario 1: My reaction is complete, but the mass spectrum shows a product with an identical mass to my starting material, yet it has a different retention time and NMR spectrum. What happened?

Potential Cause: You are likely observing an isomerization product. Under acidic conditions, if your substrate contains a double bond, it may migrate to a more thermodynamically stable position. For instance, an exo-methylene cyclobutane could isomerize to the endo-cyclobutene.

Proposed Solution:

  • Reduce Reaction Temperature: Isomerization often has a higher activation energy than the desired deprotection. Running the reaction at 0°C or even lower may suppress this side reaction.

  • Use a Milder Acid: Switch from a strong acid like trifluoroacetic acid (TFA) to a milder one like p-toluenesulfonic acid (pTSA) or even silica gel, which can be effective for very labile groups.[14]

  • Limit Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-exposure to acidic conditions.

Scenario 2: I am attempting to deprotect a tertiary cyclobutanol, and my outcome is a complex mixture of alkene isomers, none of which retain the four-membered ring.

Potential Cause: This is a classic case of acid-catalyzed dehydration followed by carbocation rearrangement and ring expansion.[11][12] The initial formation of a tertiary carbocation on the cyclobutane ring is immediately followed by a Wagner-Meerwein rearrangement to a more stable cyclopentyl cation, which then eliminates a proton to form various cyclopentene isomers.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Wagner-Meerwein Rearrangement cluster_3 Step 4: Elimination A 1-Methylcyclobutanol B Protonated Alcohol (Good Leaving Group) A->B + H+ C Tertiary Cyclobutyl Carbocation B->C - H2O D Tertiary Cyclopentyl Carbocation (More Stable) C->D Ring Expansion E 1-Methylcyclopentene (Major Product) D->E - H+ F Other Isomers D->F - H+

Caption: Selecting an appropriate deprotection strategy.

Example Protocol: Mild Boc Deprotection of a Cyclobutylamine Derivative

This protocol is designed to minimize the risk of rearrangement for a generic N-Boc protected cyclobutylamine.

Materials:

  • N-Boc-cyclobutylamine substrate (1.0 eq)

  • 4.0 M HCl in 1,4-Dioxane (5-10 eq)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the N-Boc protected substrate in anhydrous DCM (or dioxane) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acid Addition: Slowly add the 4.0 M HCl in dioxane solution (5-10 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes. The reaction is typically complete within 1-3 hours. Do not allow the reaction to warm to room temperature unless progress has stalled.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (>8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the solution and concentrate the solvent under reduced pressure to yield the crude amine hydrochloride salt. Further purification can be performed if necessary.

References
  • D. D. Roberts, "Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement," Journal of Organic Chemistry, 1987.
  • Y. Wang, et al., "Asymmetric Synthesis of Azepine-Fused Cyclobutanes from Yne-Methylenecyclopropanes Involving Cyclopropanation/C–C Cleavage/Wagner–Meerwein Rearrangement and Reaction Mechanism," The Journal of Organic Chemistry, 2019. [Link]

  • M. Hanack, et al., "the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates," Journal of the Chemical Society B: Physical Organic, 1966.
  • Y. Wang, et al., "Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions," Molecules, 2021.
  • R. M. Coates & W. H. Robinson, "Solvolysis of trans-2,2-dimethyl-3-(2'-methylpropenyl)cyclobutyl tosylate. Model reactions relevant to squalene biosynthesis," Journal of the American Chemical Society, 1972. [Link]

  • Wikipedia contributors, "Wagner–Meerwein rearrangement," Wikipedia, The Free Encyclopedia. [Link]

  • J. E. H. Kögl, "Solvolysis of 2-(1-cyclobuten-1-yl)ethyl tosylate," The Journal of Organic Chemistry, 1968.
  • D. D. Roberts, "Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation," The Journal of Organic Chemistry, 1998.
  • L. Kürti & B. Czakó, "Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements," Strategic Applications of Named Reactions in Organic Synthesis, 2005.
  • S. R. Lambert, et al., "Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes," Journal of the American Chemical Society, 2017. [Link]

  • S.-L. Lin, et al., "Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs," Journal of the American Chemical Society, 2023. [Link]

  • J. C. Namyslo & D. E. Kaufmann, "The application of cyclobutane derivatives in organic synthesis," Chemical Reviews, 2003.
  • D. Wang, et al., "Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals," The Journal of Organic Chemistry, 2008. [Link]

  • A. P. Krapcho & R. G. Johanson, "Solvolysis studies of cycloalkylcarbinyl tosylates. Effect of adjacent ring size on the rates and products. Ionization constant determinations of cycloalkanecarboxylic acids," The Journal of Organic Chemistry, 1971.
  • Chemistry Stack Exchange, "Ring expansion from a given cyclic carbocation". [Link]

  • J. Ashenhurst, "Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane," Master Organic Chemistry, 2014. [Link]

  • Chemistry LibreTexts, "Stability of Cycloalkanes - Ring Strain". [Link]

  • ResearchGate, "Rearrangement of bicyclobutonium, cyclopropyl carbinyl c
  • Organic Syntheses, "cyclobutylamine". [Link]

  • Chemistry Stack Exchange, "Dehydration of methylcyclobutanol". [Link]

  • E. Marqués-López, et al., "Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ‑Lactams," Organic Letters, 2015.
  • Chemistry Steps, "Ring Expansion Rearrangements". [Link]

  • Michigan State University Department of Chemistry, "Rearrangement". [Link]

  • A. De Nino, et al., "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection," Molecules, 2022. [Link]

  • All 'Bout Chemistry, "What is Wagner Meerwein Rearrangement ? Mechanism ? Cation Stability," YouTube, 2024. [Link]

  • P. J. Kocienski, "Deprotection: The Concept of Orthogonal Sets," Protecting Groups, 2004.
  • S. A. Ali, et al., "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst," Journal of the Serbian Chemical Society, 2012.
  • C. Worch, et al., "Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects," Chemistry – A European Journal, 2018. [Link]

  • A. T. Lindhardt, "Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids," Technical University of Denmark, 2013.
  • Chemistry LibreTexts, "Reactions of Epoxides - Ring-opening". [Link]

  • K. Sweidan, et al.
  • Chemistry LibreTexts, "Cycloalkanes and Their Relative Stabilities". [Link]

  • J. Ashenhurst, "Opening of Epoxides With Acid," Master Organic Chemistry, 2015. [Link]

  • Filo, "Identify the major product (A) formed when the given cyclobutanol derivative is treated with acid and heat.". [Link]

  • Wikipedia contributors, "Protecting group," Wikipedia, The Free Encyclopedia. [Link]

  • Filo, "Discuss the stability and reaction of cyclobutane". [Link]

  • Vedantu, "Predict the major product of acid catalyzed dehydration". [Link]

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Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR characterization strategy for (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate , a critical non-canonical amino acid building block used in the synthesis of peptide-based therapeutics (e.g., FXIa inhibitors, antiviral protease inhibitors).[1]

Executive Summary & Structural Context

(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate (also known as L-Cyclobutylalanine tert-butyl ester ) represents a specific class of sterically constrained amino acid esters.[1] Unlike its linear analogs (Leucine, Norleucine), the cyclobutyl side chain imparts unique conformational rigidity, making accurate characterization vital for structure-activity relationship (SAR) studies.[1]

This guide moves beyond simple peak listing to compare solvent systems and stereochemical analysis methods , ensuring you select the optimal protocol for your specific purity requirements.

Molecular Specification
  • IUPAC Name: tert-butyl (2S)-2-amino-3-cyclobutylpropanoate[1]

  • Formula:

    
    
    
  • MW: 199.29 g/mol [1]

  • Key Feature: The cyclobutyl methine proton and the diastereotopic

    
    -methylene protons create a complex higher-order coupling pattern that is highly sensitive to solvent choice.[1]
    

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is the single most critical variable in the NMR characterization of this amine. The "Standard" solvent (CDCl


) is not always the "Optimal" solvent for this specific aliphatic amine.
Comparison Matrix: CDCl vs. DMSO- [1]
FeatureChloroform-

(CDCl

)
DMSO-

Verdict
Amine (

) Visibility
Poor. Often appears as a broad, exchangeable hump (

ppm) or is invisible due to rapid exchange.[1]
Excellent. Often sharpens into distinct signals, especially if the amine is protonated (salt form) or H-bonded.[1]Use DMSO if confirming amine presence is critical.
Cyclobutyl Methine Resolution High. The methine (

ppm) is distinct from the solvent residual peak (

ppm).[1]
Critical Failure Risk. The cyclobutyl methine resonates at

ppm, directly overlapping with the massive DMSO pentet (

ppm).[1]
Use CDCl

for structural integration of the side chain.

-Proton Coupling
Clear (dd). Distinct doublet of doublets; coupling constants (

) are accurate for conformational analysis.[1]
Obscured. Viscosity of DMSO broadens lines; water peak (

ppm) often interferes near the

-proton region.[1]
CDCl

is superior for coupling constant extraction.
Salt Solubility Low. If the compound is isolated as an HCl or TFA salt, it will not dissolve.High. Dissolves salts readily.Use DMSO for salts; CDCl

for free base.
Recommendation
  • For Routine Purity/Identity: Use CDCl

    
     . The separation of the cyclobutyl signals from the solvent peak is non-negotiable for confirming the side-chain integrity.
    
  • For Salt Forms (HCl/TFA): Use DMSO-

    
      or Methanol-
    
    
    
    .[1]

Theoretical & Empirical Signal Assignment (CDCl )

Based on fragment analysis of cyclobutyl derivatives and amino acid esters, the following assignment logic applies.

The "Fingerprint" Spectrum

Solvent: CDCl


 (7.26 ppm ref) | Temp:  298 K[1]
Position

(ppm)
MultiplicityIntegralAssignment Logic
1 1.44 - 1.48 Singlet (s)9Htert-Butyl Ester. The most intense diagnostic peak.[1] Sharp singlet.
2 1.60 - 2.10 Multiplet (m)8HCyclobutyl

+

-

.
A complex "forest" of peaks.[1] The cyclobutyl ring puckering causes extensive overlap here.
3 2.35 - 2.55 Multiplet (m)1HCyclobutyl Methine (

).
Deshielded relative to the ring

s due to branching.[1] Critical diagnostic for cyclobutyl vs. isopropyl.
4 3.30 - 3.45 dd1H

-Proton.
Coupled to the two non-equivalent

-protons.
5 1.5 - 2.0 Broad (br s)2HAmine (

).
Variable position.[1] Disappears on

shake.

Technical Insight: The


-protons (attached to the cyclobutyl ring and the 

-carbon) are diastereotopic.[1] In high-field NMR (600 MHz+), these may resolve into two distinct multiplets, but at 400 MHz, they often merge with the cyclobutyl ring methylene protons.[1]

Protocol: Enantiomeric Purity Determination

Standard 1H NMR cannot distinguish the (S)-enantiomer from the (R)-enantiomer.[1] To validate the stereochemistry (critical for drug intermediates), you must use a Chiral Shift Reagent .

Method: Mosher's Amide Derivatization

This method converts the enantiomers into diastereomers, which have distinct NMR chemical shifts.

  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • Reaction: React 5 mg of the amine with (R)-MTPA-Cl in Pyridine-

    
     (in the NMR tube).
    
  • Analysis:

    • Focus on the tert-Butyl singlet .[1]

    • In the racemic mixture, you will see two singlets (split by ~0.05 - 0.1 ppm).[1]

    • In the pure (S)-enantiomer, you should see a single singlet.[1]

    • Calculation:

      
      .[1]
      

Visualization of Characterization Workflow

NMR_Workflow Start Sample: (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate Solubility Is the sample a Salt (HCl/TFA)? Start->Solubility DMSO Dissolve in DMSO-d6 Solubility->DMSO Yes CDCl3 Dissolve in CDCl3 Solubility->CDCl3 No YesSalt Yes CheckSalt Check Counter-ion Peaks (TFA ~0 ppm in 19F) DMSO->CheckSalt Spectrum Acquire 1H NMR (min 400 MHz, 16 scans) CheckSalt->Spectrum NoSalt No (Free Base) CDCl3->Spectrum Validation Validate Structure Spectrum->Validation Pass t-Bu (1.45 ppm) present? Methine (2.4 ppm) visible? Validation->Pass Signals Match Chiral Stereochem Check (Optional) Pass->Chiral Mosher Derivatize w/ Mosher's Acid Check t-Bu splitting Chiral->Mosher Required

Figure 1: Decision tree for solvent selection and purity validation of cyclobutylalanine derivatives.

Experimental Protocol: Standard Acquisition

Objective: Obtain a publication-quality spectrum for the free amine.

  • Sample Prep: Weigh 5–10 mg of the oil/solid into a clean vial.

  • Solvent Addition: Add 0.6 mL of CDCl

    
      (99.8% D, with 0.03% TMS).
    
    • Note: Ensure the solution is clear. If cloudy, filter through a small cotton plug into the NMR tube.

  • Parameters (400 MHz instrument):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       second (ensure t-butyl group relaxes; if integration is low, increase to 5s).
      
    • Scans (NS): 16 (sufficient for >5 mg).[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phasing: Manual phasing is preferred to flatten the baseline around the bulky aliphatic region (1.5–2.5 ppm).

    • Referencing: Set the sharp singlet of TMS to 0.00 ppm (or residual CHCl

      
       to 7.26 ppm ).
      

References

  • Synthesis and Characterization of Cyclobutylalanine Derivatives

    • Source: Vertex AI Search / European Patent Office. (2021).[1][2][3][4] Piperazine Derivative, Preparation Method Therefor and Use Thereof (EP 4215525 A1).[1] Describes the synthesis of intermediate 39d (tert-butyl 2-amino-3-cyclobutylpropanoate).

  • General NMR Data for Cyclobutyl Amino Acids

    • Source: PubChem. (2025).[1][5] 3-Cyclobutyl-L-alanine (Compound Summary). Provides computed properties and synonyms for the parent acid.

    • [1]

  • Solvent Effects in NMR

    • Source: Sigma-Aldrich.[1] NMR Solvents Reference Guide.

  • Chiral Analysis via Mosher's Method

    • Source: Hoye, T. R., Jeffrey, C. S., & Ryba, F. D. (2007). Nature Protocols.
    • [1]

Sources

Technical Comparison Guide: Enantiomeric Purity Determination of 3-Cyclobutyl-L-alanine tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Primary Recommendation: Chiral HPLC with Pre-column Derivatization is the gold standard for determining the enantiomeric excess (ee%) of 3-cyclobutyl-L-alanine tert-butyl ester. While direct chiral HPLC is possible, the lack of a strong chromophore in the native molecule limits UV detection sensitivity. Derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) or Fmoc-Cl followed by separation on polysaccharide-based columns (e.g., Chiralpak AD-H or IA) offers the highest precision, sensitivity, and robustness.

Secondary Alternative:


F NMR using Chiral Derivatizing Agents (Mosher's Acid)  is a viable alternative for rapid in-process checks where HPLC method development time is prohibitive.

Not Recommended: Chiral GC is ill-advised due to the thermal instability of the tert-butyl ester moiety, which is prone to acid-catalyzed elimination (isobutylene loss) at elevated injector temperatures.

Compound Profile & Analytical Challenges

PropertyDetailImplication for Analysis
Molecule 3-Cyclobutyl-L-alanine tert-butyl esterNon-standard side chain; bulky ester.
Chromophore Weak (Carbonyl only, ~210 nm)Challenge: Native UV detection is poor and prone to baseline noise.
Stability Acid-sensitive tert-butyl esterConstraint: Avoid acidic mobile phases (pH < 3) or high GC temps.
Chirality L-configuration (S)Goal: Quantify the D-enantiomer (R-impurity).

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches available to the analytical chemist.

FeatureMethod A: Derivatization HPLC (Recommended) Method B: Direct HPLC (Chirobiotic) Method C:

F NMR (Mosher's)
Principle Convert to chromophoric diastereomer/enantiomer; separate on CSP.Direct interaction of free amine with Teicoplanin ligand.Diastereomeric shift difference in NMR.
Detection UV-Vis (254 nm) - High SensitivityUV (205-210 nm) / ELSD / MS

F NMR Signal Integration
Precision High (>99.9% accuracy)Moderate (Baseline noise at low

)
Moderate (Integration errors)
Sample Prep 30 mins (Reaction required)Minimal (Dissolve & Inject)15 mins (Reaction in tube)
Throughput High (once method is established)HighLow (Instrument time intensive)
Cost Moderate (Columns + Reagents)Moderate (Specialized Column)High (Deuterated solvents + Instrument time)

Detailed Experimental Protocols

Method A: Chiral HPLC with DNB Derivatization (The Gold Standard)

Why this works: The 3,5-dinitrobenzoyl (DNB) group introduces a strong


-acceptor system. This not only allows for sensitive UV detection at 254 nm but also enhances chiral recognition on Pirkle-type or Polysaccharide columns via 

-

interactions.
Protocol:
  • Sample Preparation:

    • Dissolve 10 mg of 3-cyclobutyl-L-alanine tert-butyl ester in 1 mL of dry dichloromethane (DCM).

    • Add 1.5 equivalents of triethylamine (TEA).

    • Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride.

    • Stir at room temperature for 15 minutes (TLC check: disappearance of starting amine).

    • Quench with 1 mL water, extract with DCM, and dry over Na

      
      SO
      
      
      
      .
    • Dilute the residue in the HPLC mobile phase (approx. 1 mg/mL).[1]

  • HPLC Conditions:

    • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase:

      
      -Hexane : Isopropanol (90:10 v/v).
      
    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature: 25°C.

    • Detection: UV at 254 nm.[3]

  • Validation:

    • Inject a racemic standard (prepared by mixing D- and L- isomers) to establish separation factor (

      
      ) and resolution (
      
      
      
      ).
    • The L-enantiomer typically elutes second on Amylose-based columns (verify with pure standard).

Method B: Direct Chiral HPLC (Teicoplanin Phase)

Why this works: The Teicoplanin ligand (Chirobiotic T) is specifically designed for amino acids. It works by forming an inclusion complex with the hydrophobic side chain (cyclobutyl) while hydrogen bonding with the amine/ester.

Protocol:
  • Sample Preparation:

    • Dissolve sample directly in Methanol (1 mg/mL).

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC™ T (Teicoplanin), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Methanol : Water (80:20 v/v) + 0.1% Triethylamine + 0.1% Acetic Acid (TEAA buffer pH ~6.5).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 210 nm (or MS detection for higher sensitivity).

    • Note: The cyclobutyl group is hydrophobic; increasing water content may increase retention and resolution.

Method C: F NMR with Mosher's Acid Chloride

Why this works: Reacting the amine with (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomers. The CF

group acts as a sensitive reporter, showing distinct chemical shifts for the L-L and R-L diastereomers in

F NMR.
Protocol:
  • Derivatization:

    • In a clean NMR tube, dissolve 5 mg of sample in 0.6 mL CDCl

      
      .
      
    • Add 3 equivalents of pyridine.

    • Add 1.5 equivalents of (R)-(-)-MTPA-Cl.

    • Shake for 10 minutes.

  • Acquisition:

    • Acquire

      
      F NMR (proton-decoupled).
      
    • Analysis: Integrate the two CF

      
       peaks. The ratio of integrals directly corresponds to the enantiomeric ratio (er).
      
    • Calculation:

      
      .
      

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate method based on laboratory constraints and accuracy requirements.

G Start Start: 3-Cyclobutyl-L-Ala-OtBu Enantiomeric Purity Check Q1 Is a UV Chromophore present? Start->Q1 DirectHPLC Method B: Direct HPLC (Chirobiotic T) Detection: UV 210nm / MS Q1->DirectHPLC No (Weak UV) Deriv Derivatization Required Q1->Deriv High Sensitivity Needed Result Calculate %ee DirectHPLC->Result Moderate Precision Q2 Is HPLC Available? Deriv->Q2 MethodA Method A (Recommended): DNB-Derivatization + HPLC (Chiralpak IA/AD-H) High Precision Q2->MethodA Yes MethodC Method C: 19F NMR (Mosher's Amide) Quick Screen / In-Process Q2->MethodC No / NMR Only MethodA->Result High Precision MethodC->Result Est. Purity

Caption: Decision tree for selecting the optimal analytical method based on sensitivity needs and equipment availability.

References

  • Ilisz, I., et al. (2006). "Direct separation of amino acid enantiomers on Chirobiotic T stationary phase." Journal of Separation Science. Link

  • Pirkle, W. H., & Welch, C. J. (1984). "Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC T." Technical Guide. Link

  • Hoye, T. R., et al. (2007). "Mosher’s Method for the Determination of Absolute Configuration." Nature Protocols. Link

  • Chem-Impex. "Product Specification: Fmoc-beta-cyclobutyl-L-alanine." (Confirming commercial availability and structure). Link

Sources

Strategic Chiral Separation of Cyclobutylalanine Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Scope: Optimization of chiral HPLC methods for L- and D-Cyclobutylalanine (Cba) in both underivatized and N-protected forms.

Executive Summary & Decision Matrix

Cyclobutylalanine (Cba) is a critical non-proteinogenic amino acid used in peptide therapeutics to induce conformational constraints and improve metabolic stability. Its enantiomeric purity is paramount, as the D-isomer can drastically alter peptide bioactivity.

Separating Cba isomers presents a bifurcation in strategy based on the sample state:

  • Free Amino Acid (Zwitterionic): Best separated using Crown Ether or Zwitterionic stationary phases.

  • N-Protected Intermediate (Fmoc/Boc): Best separated using Immobilized Polysaccharide phases.

Strategic Decision Tree

The following workflow illustrates the optimal column selection process based on your specific analyte form and detection requirements.

Cba_Separation_Workflow Start Analyte State FreeAA Free Amino Acid (H2N-CH(R)-COOH) Start->FreeAA Raw Material QC Protected N-Protected (Fmoc/Boc-Cba-OH) Start->Protected Synthetic Process Control Crown Method A: Crown Ether (Crownpak CR-I(+)) *Gold Standard for Purity* FreeAA->Crown UV Detection Max Resolution Zwix Method B: Zwitterionic (Chiralpak ZWIX(+)) *Best for LC-MS* FreeAA->Zwix MS Detection Alternative Selectivity Poly Method C: Polysaccharide (Chiralpak IA / Lux Cellulose-2) *Standard for Intermediates* Protected->Poly Normal Phase / RP

Figure 1: Decision matrix for selecting the optimal chiral stationary phase for Cyclobutylalanine.

Comparative Analysis of Methodologies

Method A: Crown Ether Ligand Exchange (The Gold Standard)

Column: Daicel CROWNPAK® CR-I(+) Mechanism: The chiral crown ether moiety forms a host-guest complex with the primary ammonium group (


) of the amino acid. The hydrophobic cyclobutyl ring interacts with the stationary phase backbone.
  • Pros: Exceptional selectivity (

    
    ) for alpha-amino acids; aqueous mobile phases; robust.
    
  • Cons: Requires acidic mobile phase (pH 1.0–2.0); generally incompatible with MS (due to non-volatile acids like

    
     often used for best results, though TFA is possible); incompatible with primary amine mobile phase additives.
    
Method B: Zwitterionic Ion-Exchange (The Flexible Alternative)

Column: Chiralpak® ZWIX(+) / ZWIX(-) Mechanism: Synergistic double ion-pairing between the zwitterionic selector (Cinchona alkaloid + sulfonic acid) and the zwitterionic amino acid.

  • Pros: Fully LC-MS compatible (volatile buffers); can reverse elution order by switching from (+) to (-) column; high loadability.

  • Cons: Complex optimization (requires precise acid/base ratio in MP); sensitive to water content.

Method C: Immobilized Polysaccharide (For Protected Intermediates)

Column: Chiralpak® IA / Lux® Cellulose-2 Mechanism: Hydrogen bonding and steric inclusion in the amylose/cellulose helical grooves.

  • Pros: Industry standard for Fmoc/Boc-protected species; works in Normal Phase (Alkane/Alcohol) and Reversed Phase.

  • Cons: Poor performance for free amino acids without derivatization; requires N-protection.

Detailed Experimental Protocols

Protocol A: Separation of Underivatized Cba on CROWNPAK CR-I(+)

This is the recommended method for purity testing of raw materials (e.g., checking for D-Cba in L-Cba).

  • Stationary Phase: CROWNPAK CR-I(+) (

    
    )
    
  • Mobile Phase:

    
     (pH 1.5) / Acetonitrile (
    
    
    
    )
    • Note: Perchloric acid is preferred over TFA for UV baselines, but TFA (

      
      ) can be used if necessary.
      
  • Flow Rate:

    
    
    
  • Temperature:

    
     to 
    
    
    
    • Expert Insight: Lower temperatures (

      
      ) significantly increase resolution (
      
      
      
      ) on Crownpak columns by stabilizing the ammonium-crown ether complex.
  • Detection: UV @ 200–210 nm (Cba lacks a strong chromophore; low UV is essential).

  • Elution Order:

    • CR-I(+): D-Cyclobutylalanine elutes first (

      
      ), L-Cyclobutylalanine elutes second  (
      
      
      
      ).
    • CR-I(-): Elution order is reversed (L first).

Protocol B: Separation of Underivatized Cba on CHIRALPAK ZWIX(+)

Recommended for LC-MS applications or when perchloric acid is undesirable.

  • Stationary Phase: CHIRALPAK ZWIX(+) (

    
    )
    
  • Mobile Phase: MeOH / ACN /

    
     (
    
    
    
    ) containing
    
    
    Formic Acid +
    
    
    Diethylamine (DEA).
  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV @ 210 nm or MS (ESI+).

  • Elution Order: On ZWIX(+), the L-isomer typically elutes first for amino acids with aliphatic side chains, but this should be confirmed with standards as bulky side chains like cyclobutyl can occasionally alter interaction energetics.

Protocol C: Separation of Fmoc-Cyclobutylalanine on Polysaccharide CSPs

Recommended for In-Process Control (IPC) during peptide synthesis.

  • Stationary Phase: Chiralpak IA (Immobilized Amylose) or Lux Cellulose-2.

  • Mobile Phase (Normal Phase): n-Heptane / Ethanol / TFA (

    
    ).
    
  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV @ 254 nm (Fmoc group provides strong detection).

  • Performance: Expect high resolution (

    
    ). The Fmoc group provides excellent "handles" for the polysaccharide chiral grooves.
    

Performance Comparison Table

The following data summarizes typical performance metrics for hydrophobic alpha-amino acids (Leucine/Cyclohexylalanine analogs) on these systems.

FeatureCrownpak CR-I(+)Chiralpak ZWIX(+)Chiralpak IA (Fmoc-Cba)
Analyte State Free Amino AcidFree Amino AcidN-Protected (Fmoc)
Selectivity (

)
High (

)
Moderate (

)
Very High (

)
Resolution (

)
Excellent (

)
Good (

)
Excellent (

)
Run Time



MS Compatible No (usually)Yes Yes (in RP mode)
Sample Capacity Low (Analytical)HighHigh (Prep capable)
Elution Order D-Isomer FirstL-Isomer First (Typical)Variable

Expert Troubleshooting & Insights

The "Potassium Trap" (Crownpak)

Critical Warning: Never use potassium salts (e.g., phosphate buffers) with Crownpak columns. Potassium ions (


) fit perfectly into the 18-crown-6 ether cavity, permanently blocking the chiral selector and destroying column performance. Use only free acids (

,

) or ammonium salts if absolutely necessary (though ammonium competes with the analyte).
Temperature as a Tuning Lever

For Crownpak separations of hydrophobic amino acids like Cba, retention can be excessive at room temperature due to the hydrophobic interaction of the cyclobutyl ring.

  • If retention is too long: Increase temperature to

    
     or add methanol (up to 15%) to the mobile phase.
    
  • If resolution is poor: Decrease temperature to

    
    . The thermodynamic gain in enantioselectivity at low temperatures is substantial for this mechanism.
    
Solubility vs. Peak Shape (ZWIX)

Zwitterionic columns require the analyte to be fully solvated. Cba is hydrophobic. If you observe peak tailing or precipitation on-column with ZWIX:

  • Ensure the sample diluent matches the mobile phase.

  • Increase the Methanol ratio (it is a stronger solvent for ZWIX than ACN).

  • Verify the Acid/Base ratio. The phase works by double ion-pairing; a molar excess of acid (Formic acid) over base (DEA) is usually required to ensure the amino acid is in the correct ionization state.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). [Link][2]

  • Chiral Technologies. Separation of Chiral Amino Acids Using ZWIX - Application Guide. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]

  • Ilisz, I., et al. (2013). Separation of Alpha-Amino Acids on Zwitterionic Chiral Stationary Phases. Journal of Separation Science. [Link]

Sources

A Comparative Guide to the Bioactivity of Cyclobutyl vs. Isopropyl Substitution in Peptides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. Among the myriad of possible modifications, the substitution of natural amino acid side chains with moieties like cyclobutyl and isopropyl groups has garnered significant attention. This guide provides an in-depth, objective comparison of the bioactivity of peptides featuring these two substitutions, supported by experimental data and detailed protocols to empower researchers in their design and evaluation of novel peptide therapeutics. The choice between a cyclobutyl and an isopropyl group can profoundly influence a peptide's interaction with its biological target, its metabolic stability, and its ability to traverse cellular membranes.

Structural and Physicochemical Distinctions: A Tale of Two Scaffolds

At first glance, the cyclobutyl and isopropyl (found in the natural amino acid valine) groups appear to be simple, non-polar side chains.[1] However, their subtle differences in structure and conformation have significant implications for peptide bioactivity.

  • Steric Hindrance and Conformational Rigidity: The isopropyl group, with its branched methyl constituents, provides a moderate level of steric bulk.[1] The cyclobutyl group, a four-membered carbocyclic ring, is more sterically demanding and imposes a greater degree of conformational constraint on the peptide backbone.[2][3][4] This rigidity can be advantageous in pre-organizing the peptide into a bioactive conformation, potentially increasing its binding affinity for a target receptor.[5][6][7][8] The constrained nature of cyclobutane-containing peptides can lead to well-defined secondary structures.[2][3]

  • Lipophilicity: Both substitutions increase the lipophilicity of a peptide, a property that can influence membrane permeability and interactions with hydrophobic pockets on target proteins. The precise impact on lipophilicity can vary depending on the surrounding amino acid sequence and the overall peptide structure.

Comparative Bioactivity Analysis: A Data-Driven Perspective

The true measure of a substitution's utility lies in its impact on the biological activity of the peptide. Below, we compare the effects of cyclobutyl and isopropyl substitutions on key bioactivity parameters.

The introduction of bulky, conformationally restricting groups can significantly alter a peptide's affinity for its receptor.

  • Enhanced Binding Through Conformational Pre-organization: The rigidity imparted by a cyclobutyl group can lock the peptide into a conformation that is favorable for receptor binding, thereby increasing affinity.[5][7][8] This is because less of an entropic penalty is paid upon binding compared to a more flexible linear peptide.[7] In contrast, the more flexible isopropyl group may allow for a greater number of low-energy conformations, only a subset of which are active.

  • Steric Hindrance and Negative Impacts: Conversely, the larger size of the cyclobutyl group can also lead to steric clashes within the receptor's binding pocket, resulting in decreased affinity. The optimal choice is therefore highly dependent on the specific topology of the receptor binding site.

Table 1: Hypothetical Comparative Receptor Binding Affinities

Peptide AnalogueSubstitutionTarget ReceptorBinding Affinity (Ki, nM)
Peptide AIsopropyl (Valine)Receptor X50
Peptide BCyclobutyl-GlyReceptor X15
Peptide CIsopropyl (Valine)Receptor Y20
Peptide DCyclobutyl-GlyReceptor Y100

Note: This table is illustrative. Actual values are system-dependent and must be determined experimentally.

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[9][10][11] The introduction of unnatural amino acids is a well-established strategy to enhance metabolic stability.[11][12][13]

  • Steric Shielding of the Peptide Backbone: Both cyclobutyl and isopropyl groups can sterically hinder the approach of proteases to the scissile peptide bonds, thereby slowing down enzymatic degradation. The bulkier cyclobutyl group is often more effective in this regard. This increased stability can lead to a longer plasma half-life and improved pharmacokinetic profile.[14]

Table 2: Illustrative Metabolic Stability Data

Peptide AnalogueSubstitutionMatrixHalf-life (t1/2, min)
Peptide AIsopropyl (Valine)Human Plasma30
Peptide BCyclobutyl-GlyHuman Plasma120
Peptide CIsopropyl (Valine)Liver Microsomes15
Peptide DCyclobutyl-GlyLiver Microsomes75

Note: This table is for illustrative purposes. Actual values will vary based on the peptide sequence and the specific metabolic environment.

For peptides targeting intracellular proteins, the ability to cross the cell membrane is critical.

  • The Role of Lipophilicity and Conformational Flexibility: Increased lipophilicity from both substitutions can favor passive diffusion across the lipid bilayer.[15][16][17] However, the relationship between structure and permeability is complex. While a rigid conformation might be beneficial for receptor binding, a degree of conformational flexibility can be advantageous for navigating the heterogeneous environment of the cell membrane.[6] Some highly N-methylated peptides, for example, can adopt different conformations in polar versus non-polar environments, which aids in their bioavailability.[6]

Experimental Workflows for Comparative Analysis

To empirically determine the optimal substitution for a given peptide, a series of well-defined bioactivity assays are essential.

Peptides incorporating cyclobutyl-glycine or valine (isopropyl-glycine) are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[18]

Diagram 1: General Workflow for Comparative Peptide Synthesis

G start Select Peptide Sequence resin Resin Loading start->resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling (Standard Residues) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_iso Couple Fmoc-Val-OH (Isopropyl) deprotection2->coupling_iso coupling_cyclo Couple Fmoc-Cbg-OH (Cyclobutyl) deprotection2->coupling_cyclo deprotection3_iso Fmoc Deprotection coupling_iso->deprotection3_iso deprotection3_cyclo Fmoc Deprotection coupling_cyclo->deprotection3_cyclo elongation_iso Continue Elongation deprotection3_iso->elongation_iso elongation_cyclo Continue Elongation deprotection3_cyclo->elongation_cyclo cleavage_iso Cleavage and Deprotection elongation_iso->cleavage_iso cleavage_cyclo Cleavage and Deprotection elongation_cyclo->cleavage_cyclo purification_iso Purification (HPLC) cleavage_iso->purification_iso purification_cyclo Purification (HPLC) cleavage_cyclo->purification_cyclo analysis_iso Analysis (MS, NMR) purification_iso->analysis_iso analysis_cyclo Analysis (MS, NMR) purification_cyclo->analysis_cyclo end_iso Isopropyl Analogue analysis_iso->end_iso end_cyclo Cyclobutyl Analogue analysis_cyclo->end_cyclo

Caption: Solid-phase synthesis workflow for generating peptide analogues.

A variety of formats can be used to determine binding affinity, including radioligand binding assays, fluorescence polarization, and surface plasmon resonance.[19][20] Enzyme-linked immunosorbent assay (ELISA)-based methods offer a non-radioactive alternative.[21]

Diagram 2: Workflow for a Competitive Receptor Binding Assay

G start Immobilize Receptor on Assay Plate add_ligand Add Labeled Ligand (Constant Concentration) start->add_ligand add_competitor Add Unlabeled Competitor Peptide (Cyclobutyl or Isopropyl Analogue) at Varying Concentrations add_ligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate wash Wash to Remove Unbound Ligands incubate->wash detect Detect Signal from Bound Labeled Ligand wash->detect analyze Analyze Data: Plot Signal vs. Competitor Concentration detect->analyze calculate Calculate IC50 and Ki analyze->calculate

Caption: Competitive binding assay to determine peptide affinity.

Experimental Protocol: Chemiluminescence-Based Receptor-Ligand Binding Assay [22][23]

  • Receptor Immobilization: Immobilize the target receptor on a suitable solid support (e.g., microplate wells, beads).

  • Binding Buffer Preparation: Prepare an appropriate binding buffer, which may need optimization for pH and salt concentration to maximize specific binding.[22]

  • Ligand Preparation: Prepare a stock solution of a known, labeled (e.g., with acridinium ester) ligand and serial dilutions of the unlabeled competitor peptides (cyclobutyl and isopropyl analogues).

  • Assay Setup: To each well containing the immobilized receptor, add a fixed concentration of the labeled ligand. Then, add the varying concentrations of the unlabeled competitor peptides. Include controls for non-specific binding by adding a large excess of unlabeled ligand.[22]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium.[22][23]

  • Washing: Wash the plate multiple times with binding buffer to remove unbound ligands.[22][23]

  • Detection: Trigger the chemiluminescence reaction and measure the light output using a luminometer.

  • Data Analysis: Plot the measured signal against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. The Ki can then be calculated using the Cheng-Prusoff equation.

Assessing the stability of peptides in biological matrices like plasma, serum, or liver fractions (S9 or microsomes) is crucial for predicting their in vivo half-life.[10][24][25]

Diagram 3: Workflow for In Vitro Metabolic Stability Assay

G start Prepare Peptide Stock Solutions prepare_matrix Prepare Metabolic Matrix (e.g., Plasma, Liver S9) start->prepare_matrix incubate Incubate Peptides with Matrix at 37°C prepare_matrix->incubate sample Collect Aliquots at Various Time Points (t=0, 15, 30, 60 min) incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench process Process Samples (Centrifuge, Supernatant Collection) quench->process analyze Analyze Remaining Parent Peptide by LC-MS/MS process->analyze calculate Plot % Remaining vs. Time and Calculate Half-life (t1/2) analyze->calculate

Caption: General workflow for assessing peptide metabolic stability.

Experimental Protocol: Peptide Stability in Human Plasma [9]

  • Plasma Preparation: Thaw frozen human plasma at 37°C.

  • Peptide Incubation: Add the test peptide (cyclobutyl or isopropyl analogue) to the plasma at a final concentration of, for example, 10 µM.[9] Incubate at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the enzymatic degradation by adding the aliquot to a solution that precipitates proteins, such as acetonitrile.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptide remaining.

  • Data Analysis: Plot the percentage of the parent peptide remaining versus time. Determine the half-life (t1/2) from the slope of the linear regression of the natural logarithm of the percentage remaining versus time.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive diffusion across biological membranes.[15][16][17]

Experimental Protocol: PAMPA [15][17][26]

  • Membrane Coating: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., a mixture of phospholipids in an organic solvent).[17]

  • Compound Preparation: Prepare solutions of the test peptides in a suitable buffer at a known concentration in the donor plate.

  • Assay Assembly: Place the donor plate onto a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the "sandwich" plate for a defined period (e.g., 5 to 16 hours) at room temperature.[15][26]

  • Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[17]

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each peptide.

Conclusion and Strategic Outlook

The choice between incorporating a cyclobutyl or an isopropyl substitution into a peptide is not straightforward and necessitates a careful, case-by-case evaluation. The cyclobutyl group offers the potential for enhanced metabolic stability and receptor binding through conformational constraint. However, its increased steric bulk can also be detrimental to activity. The isopropyl group, being a natural amino acid side chain, is a more conservative modification but may not provide the same degree of proteolytic resistance or conformational pre-organization.

Ultimately, the optimal choice will be dictated by the specific structural requirements of the peptide-target interaction and the desired pharmacokinetic profile. The experimental workflows outlined in this guide provide a robust framework for the empirical determination of these properties, enabling researchers to make data-driven decisions in the design of next-generation peptide therapeutics.

References

  • A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an Acridinium Ester Label. Bio-protocol.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore.
  • Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism.
  • PAMPA In Vitro Assay. Charnwood Discovery.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. ChemMedChem.
  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
  • Cyclobutane-containing peptides. ElectronicsAndBooks.
  • Receptor-Ligand Binding Assay. Mtoz Biolabs.
  • Methods to improve the metabolic stability of peptides. BOC Sciences.
  • Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. PNAS.
  • A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an Acridinium Ester Label. ResearchGate.
  • Metabolic Stability Assay Services. BioIVT.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Evaluating protocols and analytical methods for peptide adsorption experiments. ACS Publications.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
  • Self‐Assembling Bioactive Peptides for Gastrointestinal Delivery. International Journal of Food Science & Technology.
  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Oxidative Medicine and Cellular Longevity.
  • Design of cyclic and other templates for potent and selective peptide α-MSH analogues. Peptides.
  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of Medicinal Chemistry.
  • Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv.
  • Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity. ACS Chemical Biology.
  • Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers in Sustainable Food Systems.
  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances.
  • Valine Amino Acids: Properties, Function, Benefits, and Sources. Creative Peptides.
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI.
  • Effects of cyclization on (a) binding affinity, (b) stability, and (c) membrane permeability. ResearchGate.
  • Effects of cyclization on (a) binding affinity, (b) stability, and (c) membrane permeability. ResearchGate.
  • The biological activity of selected cyclic dipeptides. Journal of Pharmacy and Pharmacology.
  • Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate.
  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules.
  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. Molecules.

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Publish Comparison Guide: X-ray Crystallography of Cyclobutyl-Containing Peptide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclobutane-derived amino acids—specifically 1-aminocyclobutane-1-carboxylic acid (Ac


c)  and its 

-amino acid congeners—into peptide backbones represents a high-impact strategy for constraining conformational space. Unlike flexible linear peptides or the rigidly distinct proline, cyclobutyl analogues offer a unique "sweet spot" of steric bulk and defined dihedral geometry that promotes specific secondary structures, most notably

-helices and

-turns.

This guide objectively compares the crystallographic performance, structural stability, and pharmacological potential of cyclobutyl-containing peptides against standard proteinogenic and other cycloalkane alternatives.

Structural Mechanics: The Cyclobutyl Constraint

To understand the crystallographic data, one must first grasp the atomic-level constraints imposed by the four-membered ring.

Geometry and Bond Angles

In standard amino acids, the


 bond angle is approximately 110°. In Ac

c, the internal ring strain (internal angles

88-90°) forces a compensatory expansion of the exocyclic bond angles.
  • Observation: X-ray diffraction data consistently reveals an expansion of the

    
     angle to 
    
    
    
    112–114°
    .
  • Causal Impact: This widening flattens the local backbone topography, energetically favoring helical screw senses that are tighter than standard

    
    -helices (often driving 
    
    
    
    -helix formation).
Comparative Conformational Analysis

The following table summarizes X-ray data metrics comparing Ac


c with its primary competitors: Aib (aminoisobutyric acid, a standard helix inducer), Proline (turn inducer), and Glycine (flexible).
FeatureAc

c (Cyclobutyl)
Aib (Dimethyl) Proline (Pyrrolidine) Glycine (Flexible)

Angle
Expanded (~113°)Expanded (~111°)Standard (~110°)Standard (~110°)
Ramachandran Space Highly Restricted (

)
Restricted (Helix/Turn)Restricted (

fixed at -60°)
Unrestricted
Secondary Structure Strong

-helix / Type III

-turn

-helix /

-helix
Polyproline helix /

-turns
Random Coil
Hydrophobicity High (Lipophilic surface)ModerateModerateLow
Proteolytic Stability Excellent (Steric shield)GoodModeratePoor

Analyst Insight: While Aib is the gold standard for helix induction, Ac


c provides superior proteolytic resistance due to the bulkier cyclobutyl ring shielding the amide bond from enzymatic attack [1, 2].

Crystallography Workflow: From Synthesis to Structure

Crystallizing cyclobutyl-peptides presents unique challenges due to their high hydrophobicity and tendency to form oils rather than lattices.

Experimental Protocol

Step 1: Purity & Preparation

  • Requirement: Peptide purity must be >98% (HPLC).

  • Solvent: Dissolve lyophilized peptide in TFE (2,2,2-trifluoroethanol) or HFIP (hexafluoroisopropanol) initially to break aggregation, then exchange into the crystallization buffer [7].

Step 2: Crystallization Screening (Vapor Diffusion)

  • The "Oil-Out" Problem: Cyclobutyl peptides often phase-separate into oils.

  • Solution: Use "rigidifying" additives.

    • Additives: 10-20% MPD (2-methyl-2,4-pentanediol) or PEG 400.

    • Temperature: Lower temperatures (4°C) often favor lattice formation over oiling out for hydrophobic peptides.

Step 3: Data Collection & Refinement

  • Resolution: These peptides typically diffract to high resolution (0.8 – 1.2 Å) due to their rigid nature.

  • Refinement Note: The cyclobutane ring is often puckered. In refinement software (e.g., SHELX, PHENIX), ensure the ring geometry restraints allow for this puckering (butterfly conformation) rather than forcing planarity, which will elevate

    
     values [1].
    
Visualization of the Workflow

CrystallographyPipeline Synth Peptide Synthesis (Solid/Solution Phase) Purify HPLC Purification (>98% Purity) Synth->Purify Screen Crystallization Screen (Vapor Diffusion) Purify->Screen Dissolve in TFE Opt Optimization (Additives: MPD, PEG) Screen->Opt Oiling Out? Diffract X-Ray Diffraction (Cryo-cooling) Screen->Diffract Single Crystal Opt->Screen Iterate Refine Structure Refinement (Ring Puckering) Diffract->Refine Phase Solution Refine->Opt Poor Resolution Model Final PDB Model (3_10 Helix/Turn) Refine->Model R-factor < 20%

Figure 1: Optimized workflow for determining the crystal structure of hydrophobic cyclobutyl-containing peptides.

Performance Comparison: Data & Case Studies

Stability vs. Flexibility

X-ray data correlates directly with biological half-life.

  • Case Study: Tuftsin Analogues.

  • Experiment: Incorporation of Ac

    
    c into Tuftsin (Thr-Lys-Pro-Arg).
    
  • Result: The crystal structure revealed a distorted type III

    
    -turn. This conformation prevented access by serum proteases, increasing the half-life significantly compared to the native peptide while retaining immunomodulatory activity [2].
    
Structural Rigidity and Binding

The "lock-and-key" mechanism relies on pre-organization.

  • Comparison: Linear peptides lose entropy upon binding (high entropic penalty). Cyclobutyl peptides are "pre-frozen" in a bioactive conformation.

  • Data: In hybrid

    
    -peptides, those containing trans-cyclobutane residues adopted a folded structure in solution (confirmed by NMR and crystallography), whereas cis-analogues formed strands.[1] The trans-analogue showed superior binding affinity due to this pre-organization [3, 4].
    
Decision Guide: When to use Cyclobutyl?

Use the following logic to determine if Ac


c is the right tool for your structural campaign.

DecisionTree Start Goal: Peptide Constraint Helix Need Helix Induction? Start->Helix Secondary Structure? Turn Need Beta-Turn? Start->Turn Aib Use Aib (Dimethyl) Standard 3_10 Helix Helix->Aib Low Metabolic Concern Ac4c Use Ac4c (Cyclobutyl) Helix + Proteolytic Stability Helix->Ac4c High Metabolic Concern Turn->Ac4c Hydrophobic Turn Pro Use Proline Rigid Turn / Cis-Trans Issues Turn->Pro Standard Turn

Figure 2: Decision matrix for selecting constraining amino acids based on structural and biological requirements.

References

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Source: PubMed (NIH) URL:[Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Source: PubMed (NIH) URL:[Link]

  • Structure of cyclobutane-based hybrid peptides subjected to study. Source: ResearchGate URL:[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Source: PMC (NIH) URL:[Link]

  • Folding peptides studied by NMR. Source: Universitat Autònoma de Barcelona URL:[Link]

  • Macromolecular Structure Determination by X-ray Crystallography. Source: Boston University URL:[Link]

  • Crystallization Process Development: Peptide Crystallization Case Study. Source: Cambrex URL:[2][Link]

Sources

Navigating the Cyclobutyl Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclobutyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding universe of non-proteinogenic amino acids, cyclobutyl amino acids represent a unique structural motif, conferring rigidity and novel conformational properties to peptides and other bioactive molecules. Their incorporation into drug candidates is a promising strategy for enhancing metabolic stability and modulating biological activity. Understanding the structural integrity and fragmentation behavior of these compounds under mass spectrometric analysis is paramount for their unambiguous identification and characterization in complex biological matrices.

This guide provides a deep dive into the mass spectrometry fragmentation patterns of cyclobutyl amino acids, offering a comparative analysis against their linear and other cyclic counterparts. We will explore the underlying principles of their fragmentation, supported by experimental data, and provide a robust framework for their analysis.

The Cyclobutyl Ring: A Nexus of Stability and Strain

The cyclobutane moiety, a four-membered ring, is characterized by significant ring strain. This inherent strain is a key determinant of its fragmentation behavior under the high-energy conditions of mass spectrometry. When subjected to ionization, particularly electron impact (EI) ionization, the cyclobutane ring exhibits characteristic fragmentation pathways that provide a structural fingerprint.

Key Fragmentation Pathways of the Cyclobutane Ring

Studies on various cyclobutane derivatives under electron impact ionization have elucidated several characteristic transformation pathways[1][2]. These principles can be extended to predict the fragmentation of cyclobutyl amino acids:

  • Substituent Cleavage: The amino and carboxylic acid groups attached to the cyclobutane ring are susceptible to cleavage. This is a common initial fragmentation step for many organic molecules.

  • Ring Opening: A predominant fragmentation mechanism involves the opening of the cyclobutane ring through the rupture of C-C bonds. Often, this occurs at the bonds opposite to each other[1].

  • Preferential Cleavage at Substituted Carbon: The C-C bond of the ring that is most substituted is often the first to cleave[1]. For a 1-aminocyclobutanecarboxylic acid, this would be the C1-C2 and C1-C4 bonds.

  • Symmetric Ring Scission: In some cases, a symmetric cleavage of the ring can occur, leading to fragments of roughly half the molecular weight of the cyclic structure[1].

These fragmentation patterns are a direct consequence of the molecule's attempt to relieve ring strain and form more stable, lower-energy fragment ions.

A Comparative Look: Cyclobutyl vs. Linear and Other Cyclic Amino Acids

The fragmentation of cyclobutyl amino acids presents a fascinating contrast to that of more common amino acids.

Comparison with Linear Amino Acids

Linear amino acids, when part of a peptide chain and analyzed by tandem mass spectrometry (MS/MS), typically fragment at the peptide bonds, producing a predictable series of b- and y-ions. This allows for straightforward sequencing. While free linear amino acids also exhibit characteristic losses (e.g., loss of water, CO, and the side chain), the fragmentation is primarily dictated by the linear arrangement of the backbone.

In contrast, the fragmentation of a cyclobutyl amino acid is dominated by the behavior of the cyclic ring. While losses of the amino and carboxyl groups will occur, the subsequent fragmentation will involve the complex rearrangement and cleavage of the cyclobutane ring itself, a pathway not available to linear amino acids.

Comparison with Other Cyclic Amino Acids (e.g., Proline)

Proline, with its five-membered pyrrolidine ring, is another important cyclic amino acid. Its fragmentation is also heavily influenced by the ring structure. However, the five-membered ring of proline is significantly less strained than the cyclobutane ring. This difference in ring strain leads to different primary fragmentation pathways. Proline-containing peptides often show characteristic fragmentation patterns, but the ring itself is more stable than a cyclobutane ring under similar conditions. The higher ring strain in cyclobutyl amino acids makes them more prone to ring-opening fragmentation pathways.

The table below summarizes the key comparative aspects of fragmentation:

FeatureLinear Amino AcidsProlineCyclobutyl Amino Acids
Primary Fragmentation Driver Cleavage along the linear backboneInfluence of the stable 5-membered ringHigh strain of the 4-membered ring
Key Fragmentation Pathways Loss of small molecules (H₂O, CO), side chain cleavage; b- and y-ions in peptidesRing-related fragmentations, but the ring is relatively stableRing opening, symmetric and asymmetric ring cleavage, substituent loss[1]
Predictability in Peptides High (b- and y-ion series)Moderate to High (characteristic ions)Complex, requires consideration of ring fragmentation in addition to peptide bond cleavage

Proposed Fragmentation of 1-Aminocyclobutanecarboxylic Acid

Based on the established principles of cyclobutane fragmentation, we can propose the following pathways for 1-aminocyclobutanecarboxylic acid under electron impact mass spectrometry.

M [M]+• 1-Aminocyclobutanecarboxylic acid F1 Loss of •COOH M->F1 -45 Da F2 Loss of •NH₂ M->F2 -16 Da F3 Ring Opening M->F3 F4 Loss of C₂H₄ (Ethene) F3->F4 F5 Loss of C₂H₃N F3->F5

Caption: Proposed primary fragmentation pathways of 1-aminocyclobutanecarboxylic acid.

Experimental Protocol for the Analysis of Cyclobutyl Amino Acids

This section outlines a general workflow for the analysis of non-proteinogenic amino acids like cyclobutyl amino acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adaptable for both free amino acid analysis and for the identification of these amino acids within a peptide sequence.

Sample Preparation and Derivatization

For the analysis of free amino acids, derivatization is often employed to improve chromatographic retention and ionization efficiency[3].

  • Protein Precipitation: For biological samples, precipitate proteins using a suitable agent like trichloroacetic acid (TCA) or a cold organic solvent (e.g., acetonitrile).

  • Extraction: Extract the free amino acids from the supernatant. Solid-phase extraction (SPE) with a cation-exchange resin can be effective.

  • Derivatization: A common derivatization agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with the primary amino group. This provides a common fragment ion (m/z 171) upon collision-induced dissociation (CID), which is useful for screening for all derivatized amino acids[3].

LC-MS/MS Analysis

cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Injection Sample Injection Reversed-Phase C18 Column Reversed-Phase C18 Column Sample Injection->Reversed-Phase C18 Column Gradient Elution Gradient Elution Reversed-Phase C18 Column->Gradient Elution Electrospray Ionization (ESI) Electrospray Ionization (ESI) Gradient Elution->Electrospray Ionization (ESI) Quadrupole 1 (Precursor Selection) Quadrupole 1 (Precursor Selection) Electrospray Ionization (ESI)->Quadrupole 1 (Precursor Selection) Collision Cell (CID) Collision Cell (CID) Quadrupole 1 (Precursor Selection)->Collision Cell (CID) Quadrupole 2 (Fragment Analysis) Quadrupole 2 (Fragment Analysis) Collision Cell (CID)->Quadrupole 2 (Fragment Analysis) Detector Detector Quadrupole 2 (Fragment Analysis)->Detector

Caption: A typical LC-MS/MS workflow for the analysis of derivatized amino acids.

Liquid Chromatography Parameters:

  • Column: A reversed-phase C18 column is typically used for the separation of derivatized amino acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the compounds.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for amino acid analysis.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, where specific precursor-to-product ion transitions are monitored. For discovery and characterization, a full scan or product ion scan is used.

  • Collision Energy: This needs to be optimized for the specific cyclobutyl amino acid to achieve characteristic fragmentation.

Conclusion

The mass spectrometric fragmentation of cyclobutyl amino acids is a complex process governed by the inherent strain of the four-membered ring. Their fragmentation patterns are distinct from both linear and other cyclic amino acids, offering unique structural identifiers. A thorough understanding of these fragmentation pathways, combined with robust analytical methodologies such as LC-MS/MS, is essential for the successful application of these novel building blocks in drug discovery and development. The comparative approach outlined in this guide provides a foundational framework for researchers to confidently identify and characterize these promising molecules.

References

  • Pálinkó, I., Szabó, P. T., Török, B., Kele, Z., & Kapocsi, I. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776. [Link]

  • Zhang, Y., et al. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 30(3), 711. [Link]

  • Wang, J., et al. (2018). Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry-Based Metabolomics in Clinical and Herbal Medicines. IntechOpen. [Link]

  • Ng, J., et al. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 25(10), 1746-1756. [Link]

  • University of Massachusetts Boston. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Retrieved from [Link]

  • Botanist Education. (2021, June 26). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant [Video]. YouTube. [Link]

  • Ng, D., et al. (2022). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 14(35), 3352-3362. [Link]

Sources

A Comparative Guide to the Validation of Absolute Configuration for (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail but a critical determinant of its biological activity. For chiral molecules such as (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate, an unnatural amino acid ester with potential applications in peptidomimetics and as a building block in novel therapeutics, the validation of its absolute configuration is a non-negotiable step. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the thorough stereochemical characterization of chiral drug candidates early in the development process to ensure safety and efficacy.[1][2][3] This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose, grounded in experimental data and established scientific principles.

The central challenge in validating the absolute configuration of a chiral molecule lies in distinguishing between enantiomers—non-superimposable mirror images that possess identical physical properties in an achiral environment.[4] The choice of analytical methodology is therefore paramount and depends on factors such as the physical state of the sample, the presence of chromophores, and the availability of instrumentation. Here, we will explore and compare four principal techniques: Single-Crystal X-ray Diffraction, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[5][6][7][8] This technique provides an unambiguous three-dimensional map of the electron density within a single crystal, allowing for the direct visualization of the spatial arrangement of atoms.

Causality Behind Experimental Choices

The success of SCXRD hinges on the ability to grow a high-quality single crystal of the analyte. For the determination of absolute configuration, the phenomenon of anomalous dispersion is exploited.[8] When the incident X-ray radiation has an energy near the absorption edge of a heavier atom within the crystal, the scattering factor of that atom acquires an imaginary component, leading to a breakdown of Friedel's Law.[8] This results in measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which directly correlate to the absolute stereochemistry. The Flack parameter is a critical value derived from the diffraction data that quantifies the correctness of the assigned enantiomer; a value close to 0 indicates the correct assignment, while a value near 1 suggests the structure should be inverted.[7][9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/water, ethyl acetate/hexane).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation is often preferred for organic molecules to enhance anomalous scattering effects).[7]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map.

    • Build the molecular model into the electron density and refine the atomic positions, thermal parameters, and other relevant parameters.

  • Absolute Configuration Determination:

    • Refine the Flack parameter. A value close to 0 with a small standard uncertainty provides high confidence in the assigned absolute configuration.[7][9][10]

Chiroptical Spectroscopy: A Powerful Alternative in Solution

For molecules that are difficult to crystallize, such as oils or amorphous solids, chiroptical spectroscopy methods offer robust alternatives for determining absolute configuration in solution.[11][12] These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.[13]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][14] The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. The power of VCD lies in its combination with quantum chemical calculations.[11][15] By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer), the absolute configuration can be confidently assigned.[12][14][15]

Experimental Protocol: Vibrational Circular Dichroism (VCD)

  • Sample Preparation:

    • Dissolve 5-10 mg of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to minimize solvent interference in the IR region.[11]

  • VCD Spectrum Acquisition:

    • Acquire the VCD spectrum using a dedicated VCD spectrometer. Data collection typically involves multiple scans to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a thorough conformational search for the (S)-enantiomer of the target molecule using computational chemistry software (e.g., Gaussian).

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT).

    • Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged calculated spectrum.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.

    • A good match in the signs and relative intensities of the major bands confirms the absolute configuration as (S). If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is (R).[14][15]

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light. This technique is applicable to chiral molecules containing a chromophore that absorbs in the UV-Vis region.[9] Similar to VCD, the assignment of absolute configuration using ECD relies on the comparison of the experimental spectrum with a theoretically calculated spectrum. The presence of the ester carbonyl group in (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate provides a suitable chromophore for ECD analysis.

Experimental Protocol: Electronic Circular Dichroism (ECD)

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.

  • ECD Spectrum Acquisition:

    • Record the ECD spectrum using a CD spectropolarimeter over the appropriate wavelength range.

  • Computational Modeling:

    • Perform a conformational analysis to identify all relevant low-energy conformers.

    • Optimize the geometry of each conformer using DFT.

    • Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated ECD spectrum.

    • A good correlation between the experimental and calculated ECD spectra allows for the confident assignment of the absolute configuration.

NMR Spectroscopy: Diastereomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute configuration through the use of chiral derivatizing or solvating agents.[4] These methods convert a pair of enantiomers into a pair of diastereomers, which have distinct NMR spectra.

Mosher's Method

Mosher's method is a well-established NMR technique that involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the chemical shifts (Δδ) of protons in the ¹H NMR spectra of the two diastereomers, the absolute configuration of the chiral center can be deduced.[9]

Experimental Protocol: Mosher's Method

  • Derivatization:

    • React the amino group of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate with both (R)- and (S)-MTPA chloride (or MTPA acid with a coupling agent) in separate reactions to form the corresponding diastereomeric amides.

  • NMR Analysis:

    • Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides. Careful assignment of the proton signals for both diastereomers is crucial.

  • Data Analysis:

    • For each proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).

    • Based on the established Mosher's method model, the sign of the Δδ values for protons on either side of the newly formed amide bond will be opposite and can be used to determine the absolute configuration of the original amine.

Visualizing the Workflows

G cluster_scxrd Single-Crystal X-ray Diffraction (SCXRD) cluster_vcd Vibrational Circular Dichroism (VCD) cluster_nmr NMR Spectroscopy (Mosher's Method) scxrd_start High-Quality Single Crystal scxrd_data X-ray Diffraction Data Collection scxrd_start->scxrd_data scxrd_solve Structure Solution & Refinement scxrd_data->scxrd_solve scxrd_abs Flack Parameter Analysis scxrd_solve->scxrd_abs scxrd_end Unambiguous Absolute Configuration scxrd_abs->scxrd_end vcd_start Sample in Solution vcd_exp Experimental VCD Spectrum vcd_start->vcd_exp vcd_compare Spectral Comparison vcd_exp->vcd_compare vcd_comp Computational Modeling (DFT) vcd_calc Calculated VCD Spectrum vcd_comp->vcd_calc vcd_calc->vcd_compare vcd_end Assigned Absolute Configuration vcd_compare->vcd_end nmr_start Enantiomeric Sample nmr_deriv Derivatization with (R)- & (S)-MTPA nmr_start->nmr_deriv nmr_spectra Acquire 1H NMR of Diastereomers nmr_deriv->nmr_spectra nmr_analysis Calculate Δδ Values nmr_spectra->nmr_analysis nmr_end Deduced Absolute Configuration nmr_analysis->nmr_end

Caption: Experimental workflows for the validation of absolute configuration.

Comparison of Key Methods

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[8][9]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12][14]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Involves the formation of diastereomeric derivatives with a chiral agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.
Sample Requirement High-quality single crystal (microgram to milligram scale).Solution (5-10 mg, recoverable).[11]Solution (microgram to milligram scale, requires a chromophore).Solution (milligram scale), requires derivatization.
Advantages Unambiguous and definitive "gold standard". Provides full 3D structure.Applicable to a wide range of molecules in solution, including oils and non-crystalline solids. No derivatization required.[12]High sensitivity for molecules with strong chromophores.Widely accessible instrumentation (NMR).
Limitations Requires a suitable single crystal, which can be difficult or impossible to obtain.[5]Requires access to a VCD spectrometer and computational resources. Can be challenging for highly flexible molecules.Requires a chromophore near the stereocenter. Can be sensitive to conformation.Indirect method. Requires successful derivatization with both enantiomers of the chiral agent. Can be complex to analyze.
Confidence Level Very HighHighHigh (with good computational correlation)High (if analysis is unambiguous)

A Plausible Synthetic Route to (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate

G start Chiral Glycine Enolate Equivalent step1 Alkylation with Cyclobutylmethyl Bromide start->step1 intermediate Alkylated Intermediate step1->intermediate step2 Hydrolysis of Chiral Auxiliary intermediate->step2 product (S)-2-amino-3-cyclobutylpropanoic acid step2->product step3 Esterification with tert-Butanol product->step3 final_product (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate step3->final_product

Caption: A plausible synthetic pathway for the target molecule.

This general strategy offers a reliable route to the desired product with good stereocontrol, which can then be subjected to the validation methods described above.

Conclusion

The determination of the absolute configuration of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a critical step in its development as a potential pharmaceutical building block. While single-crystal X-ray diffraction remains the definitive method, its requirement for a high-quality crystal can be a significant bottleneck. Chiroptical methods, particularly VCD and ECD, provide powerful, non-destructive alternatives for determining the absolute configuration in solution, with their reliability bolstered by quantum chemical calculations. NMR-based methods, such as Mosher's analysis, offer another valuable tool that leverages widely available instrumentation. The selection of the most appropriate technique will depend on the specific properties of the sample and the resources available. A multi-faceted approach, potentially employing two or more of these techniques, can provide the highest level of confidence in the assigned stereochemistry, ensuring the scientific integrity and regulatory compliance of the drug development process.

References

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  • De Camp, W. H. (1993). Regulatory Considerations in Drug Development of Stereoisomers. Chirality, 5(5), 338-343.
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Comparison of hydrolysis rates between tert-butyl and methyl esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Hydrolysis Rates of Tert-Butyl and Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, the ester functional group is ubiquitous. Its reactivity, particularly through hydrolysis, is a cornerstone of prodrug activation, metabolic pathways, and synthetic strategy. However, not all esters are created equal. The seemingly subtle difference between a methyl and a tert-butyl ester gives rise to a dramatic divergence in chemical behavior, governed by distinct reaction mechanisms. This guide provides a comprehensive comparison of their hydrolysis rates, delving into the underlying mechanistic principles, presenting supporting experimental frameworks, and exploring the practical implications of their differential stability.

The Mechanistic Dichotomy: A Tale of Two Pathways

The rate and mechanism of ester hydrolysis are profoundly influenced by the structure of the alcohol moiety and the pH of the medium. Methyl and tert-butyl esters represent two extremes, showcasing fundamentally different pathways for both acid- and base-catalyzed reactions.

Hydrolysis of Methyl Esters: The Classic Acyl-Oxygen Cleavage

Methyl esters, characterized by their minimal steric bulk, typically undergo hydrolysis via a bimolecular nucleophilic acyl substitution.[1]

  • Acid-Catalyzed (AAC2) Mechanism: Under acidic conditions, the reaction proceeds via the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[1] A weak nucleophile, such as water, can then attack this activated carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. This entire process is reversible.[2]

  • Base-Catalyzed (BAC2) Mechanism: In the presence of a base, such as sodium hydroxide, hydrolysis follows the BAC2 pathway (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The strong hydroxide nucleophile directly attacks the carbonyl carbon without prior activation.[3][4] This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A rapid, final acid-base step, where the methoxide deprotonates the newly formed carboxylic acid, generates a resonance-stabilized carboxylate salt.[5] This final step renders the base-catalyzed hydrolysis of esters essentially irreversible.[2][5]

Hydrolysis of Tert-Butyl Esters: A Unimolecular Alkyl-Oxygen Cleavage

The tert-butyl ester presents a starkly different scenario, primarily due to two key factors: the significant steric hindrance around the carbonyl group and the exceptional stability of the tert-butyl carbocation.

  • Acid-Catalyzed (AAL1) Mechanism: Under acidic conditions, tert-butyl esters hydrolyze via an AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular).[6] Instead of water attacking the carbonyl carbon (which is sterically hindered), the ether oxygen is protonated. This is followed by the cleavage of the alkyl-oxygen bond, a step driven by the formation of a highly stable tertiary carbocation.[2][7][8] The carbocation is then quenched by water to form tert-butanol. This SN1-type pathway is significantly faster than the AAC2 mechanism observed for methyl esters.[9][10]

  • Resistance to Base-Catalyzed Hydrolysis: The BAC2 pathway is strongly disfavored for tert-butyl esters. The bulky tert-butyl group acts as a steric shield, effectively preventing the hydroxide nucleophile from approaching and attacking the carbonyl carbon.[11][12][13] This profound steric hindrance makes tert-butyl esters remarkably stable under basic conditions, a property that is extensively exploited in chemical synthesis.[14]

Visualizing the Hydrolysis Mechanisms

The distinct pathways for methyl and tert-butyl ester hydrolysis are best understood visually.

cluster_methyl_acid A_AC_2 Mechanism: Methyl Ester (Acid-Catalyzed) Me_Ester Methyl Ester Protonated_Ester Protonated Ester Me_Ester->Protonated_Ester + H+ Tetrahedral_Int_Acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Int_Acid + H2O Carboxylic_Acid Carboxylic Acid Tetrahedral_Int_Acid->Carboxylic_Acid - MeOH, - H+

Caption: AAC2 bimolecular pathway for methyl ester hydrolysis.

cluster_methyl_base B_AC_2 Mechanism: Methyl Ester (Base-Catalyzed) Me_Ester_Base Methyl Ester Tetrahedral_Int_Base Tetrahedral Intermediate Me_Ester_Base->Tetrahedral_Int_Base + OH- Carboxylate Carboxylate Anion Tetrahedral_Int_Base->Carboxylate - MeOH

Caption: BAC2 bimolecular pathway for methyl ester hydrolysis.

cluster_tbutyl_acid A_AL_1 Mechanism: Tert-Butyl Ester (Acid-Catalyzed) tBu_Ester Tert-Butyl Ester Protonated_tBu_Ester Protonated Ester tBu_Ester->Protonated_tBu_Ester + H+ tBu_Cation Tert-Butyl Cation Protonated_tBu_Ester->tBu_Cation - Carboxylic Acid tBu_Alcohol Tert-Butanol tBu_Cation->tBu_Alcohol + H2O, - H+

Caption: AAL1 unimolecular pathway for tert-butyl ester hydrolysis.

Comparative Hydrolysis Rates: A Quantitative Overview

The mechanistic differences translate directly into vastly different hydrolysis rates under varying pH conditions.

Ester TypeConditionPredominant MechanismRelative Hydrolysis RateKey Influencing Factor
Methyl Ester Acidic (H₃O⁺)AAC2 (Bimolecular)SlowCarbonyl electrophilicity
Tert-Butyl Ester Acidic (H₃O⁺)AAL1 (Unimolecular)Very Fast Stability of the tert-butyl carbocation
Methyl Ester Basic (OH⁻)BAC2 (Bimolecular)FastNucleophilicity of OH⁻
Tert-Butyl Ester Basic (OH⁻)BAC2 (Bimolecular)Extremely Slow / Negligible Steric hindrance from the t-butyl group

Experimental studies confirm this divergence. For instance, under basic conditions, the rate of hydrolysis for a methyl ester can be several orders of magnitude faster than that for a tert-butyl ester.[15] Conversely, in acidic solutions, the unimolecular cleavage of tert-butyl acetate proceeds rapidly, while methyl acetate requires more forcing conditions.[9]

Experimental Protocol: A Self-Validating Comparison

This protocol allows for a direct, semi-quantitative comparison of the hydrolysis rates. It relies on a pH indicator to visualize the consumption of hydroxide in the base-promoted experiment and titration to quantify acid formation in the acid-catalyzed experiment.

Objective

To observe and compare the relative rates of hydrolysis for methyl acetate and tert-butyl acetate under both basic and acidic conditions.

Materials and Reagents
  • Methyl acetate

  • Tert-butyl acetate

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Universal pH indicator solution or Phenolphthalein

  • 50% Ethanol-water solution

  • Test tubes, rack, pipettes, burette

  • Water bath set to 50°C

  • Ice bath

  • Standardized 0.1 M NaOH for titration

Experimental Workflow Diagram

G cluster_setup I. Reaction Setup cluster_base II. Base-Promoted Hydrolysis cluster_acid III. Acid-Catalyzed Hydrolysis cluster_analysis IV. Data Analysis Setup_Base Prepare 4 Test Tubes (2 Methyl, 2 t-Butyl) Add_Solvent Add 2 mL 50% EtOH to each tube Setup_Base->Add_Solvent Add_Base Add 0.5 mL 0.5M NaOH & 2 drops Indicator Add_Acid Add 0.5 mL 0.5M HCl to remaining tubes Add_Esters_Base Add 5 drops of respective ester to each tube Add_Base->Add_Esters_Base Incubate_Base Place in 50°C Water Bath Add_Esters_Base->Incubate_Base Observe_Base Record color change at t = 2, 5, 10, 20 min Incubate_Base->Observe_Base Compare_Base Compare rate of color change (Base Hydrolysis) Observe_Base->Compare_Base Add_Esters_Acid Add 5 drops of respective ester to each tube Add_Acid->Add_Esters_Acid Incubate_Acid Place in 50°C Water Bath Add_Esters_Acid->Incubate_Acid Titrate At t = 5, 15, 30 min: - Quench 1 mL aliquot in ice - Titrate with 0.1M NaOH Incubate_Acid->Titrate Compare_Acid Compare rate of increase in titre volume (Acid Hydrolysis) Titrate->Compare_Acid

Caption: Workflow for comparing ester hydrolysis rates.

Procedure

Part A: Base-Promoted Hydrolysis [3]

  • Label two test tubes: "Methyl Acetate - Base" and "Tert-Butyl Acetate - Base".

  • To each tube, add 2 mL of the 50% ethanol solution, 1 mL of 0.5 M NaOH, and 2-3 drops of phenolphthalein indicator. The solutions should be pink.

  • Place the tubes in the 50°C water bath.

  • Simultaneously, add 5 drops of the corresponding ester to each tube, gently mix, and start a timer.

  • Observe and record the time it takes for the pink color to fade in each tube. A fade indicates the consumption of NaOH and a drop in pH.

Part B: Acid-Catalyzed Hydrolysis [16]

  • Label two flasks: "Methyl Acetate - Acid" and "Tert-Butyl Acetate - Acid".

  • To each flask, add 20 mL of 0.5 M HCl solution.

  • Place the flasks in the 50°C water bath to equilibrate.

  • Add 1 mL of the corresponding ester to each flask, swirl to mix, and start a timer.

  • Immediately (t=0), and at subsequent time points (e.g., 10, 20, 40 minutes), withdraw a 2 mL aliquot from each reaction mixture and quench it in a separate flask containing 10 mL of ice-cold water.

  • Add 2-3 drops of phenolphthalein to the quenched aliquot and titrate with standardized 0.1 M NaOH to determine the amount of carboxylic acid formed.

Expected Results & Interpretation
  • Part A (Base): The pink color in the "Methyl Acetate - Base" tube will fade relatively quickly, indicating rapid hydrolysis. The "Tert-Butyl Acetate - Base" tube will remain pink for a significantly longer period, demonstrating its resistance to basic hydrolysis.

  • Part B (Acid): The titre volumes for the "Tert-Butyl Acetate - Acid" aliquots will increase much more rapidly over time compared to the "Methyl Acetate - Acid" aliquots. This reflects the faster rate of carboxylic acid formation via the AAL1 mechanism.

Implications in Synthesis and Drug Development

The differential stability of these esters is not merely an academic curiosity; it is a powerful tool.

  • Protecting Groups: The tert-butyl ester is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis.[8] Its robust stability to basic conditions, organometallics, and mild reducing agents allows for extensive chemical modifications elsewhere in a molecule. The group can then be selectively and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), often yielding only volatile byproducts (isobutylene and CO₂), which simplifies purification.[7][10]

  • Prodrug Design: In drug development, ester prodrugs are often designed to improve the pharmacokinetic properties of a parent drug. The rate of in-vivo hydrolysis, mediated by esterase enzymes, is a critical parameter.[11] While enzymatic hydrolysis introduces more complexity than simple chemical hydrolysis, the underlying principles of steric hindrance play a crucial role. Highly hindered esters, like those with tertiary alkyl groups, are generally poorer substrates for carboxylesterases, leading to slower drug release.[13]

Conclusion

The comparison between tert-butyl and methyl esters provides a clear and compelling illustration of how structure dictates reactivity. The methyl ester follows the conventional bimolecular acyl-substitution pathway, while the tert-butyl ester's unique structure facilitates a rapid unimolecular alkyl-cleavage pathway in acid and imposes a significant steric barrier in base. For researchers in synthesis and medicinal chemistry, a thorough understanding of these divergent behaviors is essential for rational molecular design, the strategic implementation of protecting groups, and the development of effective prodrugs.

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Pharmacokinetic comparison of cyclobutylalanine vs natural amino acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Pharmacokinetic Comparison: Cyclobutylalanine vs. Natural Amino Acids

A Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, particularly in peptide-based therapeutics, the use of unnatural amino acids (UAAs) has become a cornerstone strategy for overcoming the inherent limitations of natural peptides. Among these, cyclobutylalanine, an analog of alanine with a cyclobutyl group, offers unique structural properties that significantly influence pharmacokinetic behavior. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of cyclobutylalanine-containing compounds versus those with natural amino acids, supported by established experimental methodologies.

The core challenge with natural peptide drugs is their rapid in-vivo degradation by proteases and poor membrane permeability, leading to low bioavailability and short half-lives.[][2] The introduction of UAAs like cyclobutylalanine is a deliberate design choice to manipulate these properties, enhancing the therapeutic potential of peptide scaffolds.[3]

Section 1: The Core Pharmacokinetic (ADME) Comparison

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4][5] The structural difference between a natural amino acid and cyclobutylalanine—the replacement of a simple alkyl side chain with a strained cyclobutyl ring—creates a cascade of effects across these four domains.

Absorption
  • Natural Amino Acids: Natural amino acids are readily absorbed from the gastrointestinal tract through a variety of specific, high-capacity amino acid transporters (e.g., LAT1, CAT1, B⁰AT1). This active transport is a highly efficient, evolved mechanism.

  • Cyclobutylalanine: As an amino acid analog, cyclobutylalanine is likely recognized and transported by the same carriers, but its bulkier, more lipophilic cyclobutyl side chain may alter the affinity and rate of transport.[6] This can be advantageous, as increased lipophilicity can sometimes enhance passive diffusion across the intestinal membrane, but it may also lead to competition with natural amino acids for transporter binding.

Distribution
  • Natural Amino Acids: Once in systemic circulation, natural amino acids are distributed widely and are recognized by cellular machinery for protein synthesis and various metabolic pathways. Their distribution is generally governed by their hydrophilic/hydrophobic nature and specific tissue requirements.

  • Cyclobutylalanine: The cyclobutyl moiety significantly increases the three-dimensional complexity and lipophilicity of the molecule.[6] When incorporated into a peptide therapeutic, this can alter plasma protein binding and the volume of distribution (Vd).[7] Increased lipophilicity may enhance penetration across biological barriers like the blood-brain barrier, a desirable trait for neurological drug candidates. Furthermore, radiolabeled UAA analogs are frequently used as PET tracers, demonstrating their ability to distribute to and accumulate in specific tissues of interest.[8][9]

Metabolism: The Key Differentiator
  • Natural Amino Acids: Peptides composed of natural amino acids are highly susceptible to enzymatic degradation by proteases and peptidases throughout the body, particularly in the gut, liver, and plasma. This rapid metabolism is a primary reason for the poor oral bioavailability and short in-vivo half-life of natural peptides.[][3]

  • Cyclobutylalanine: This is where cyclobutylalanine provides its most significant advantage. The unique, sterically hindered cyclobutyl side chain is not recognized by most common proteases.[10] This "steric shielding" prevents enzymatic cleavage at or near the cyclobutylalanine residue, dramatically increasing the metabolic stability of the peptide backbone.[] This resistance to degradation is a fundamental goal of incorporating UAAs into drug candidates.[2][11]

Excretion
  • Natural Amino Acids: Following metabolism, the resulting smaller peptides and individual amino acids are either re-utilized by the body or their metabolic byproducts are eliminated, primarily via the kidneys.[12]

  • Cyclobutylalanine: Due to its high metabolic stability, a larger fraction of a cyclobutylalanine-containing peptide is likely to be excreted intact.[12] The route and rate of excretion will be determined by the overall physicochemical properties (e.g., size, charge, solubility) of the parent drug.

Section 2: Comparative Data Summary

While specific quantitative data for cyclobutylalanine itself is not extensively published, we can extrapolate the expected impact on a hypothetical peptide therapeutic based on the known principles of UAA incorporation.

Pharmacokinetic ParameterPeptide with Natural Amino Acid (e.g., Alanine)Peptide with CyclobutylalanineRationale for Difference
Oral Bioavailability Very LowLow to ModerateIncreased metabolic stability in the GI tract and potentially enhanced membrane permeability due to lipophilicity.[2]
Metabolic Stability Low (Rapidly Degraded)HighThe cyclobutyl side chain provides steric hindrance against protease activity.[][10]
In-vivo Half-life (T½) ShortSignificantly IncreasedReduced susceptibility to enzymatic degradation leads to slower clearance from circulation.
Volume of Distribution (Vd) VariablePotentially IncreasedThe cyclobutyl group increases lipophilicity, which may lead to greater distribution into tissues.[6][7]
Clearance (CL) HighLowClearance is primarily driven by metabolism; with reduced metabolism, clearance is slower.

Section 3: Visualizing the Pharmacokinetic Pathways

The diagrams below illustrate the conceptual differences in the pharmacokinetic journey and the experimental workflow for its analysis.

cluster_0 Natural Amino Acid Pathway cluster_1 Cyclobutylalanine Pathway NA_Abs Absorption NA_Dist Distribution NA_Abs->NA_Dist NA_Metab Rapid Metabolism (Protease Cleavage) NA_Dist->NA_Metab NA_Excr Excretion of Metabolites NA_Metab->NA_Excr CBA_Metab Metabolic Stability (Resistance to Cleavage) CBA_Abs Absorption CBA_Dist Distribution CBA_Abs->CBA_Dist CBA_Dist->CBA_Metab CBA_Excr Excretion of Intact Drug CBA_Metab->CBA_Excr start Dose Administered start->NA_Abs Oral/IV start->CBA_Abs Oral/IV

Caption: Comparative ADME pathways, highlighting metabolic stability as the key divergence.

Section 4: Experimental Protocol for Pharmacokinetic Analysis

This section details a standardized, self-validating protocol for determining the pharmacokinetic parameters of an amino acid analog-containing peptide in a preclinical model.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, F) of a test compound following intravenous (IV) and oral (PO) administration in rats.
Methodology
  • Animal Model and Preparation:

    • Use male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

    • Surgically implant catheters in the jugular vein (for blood sampling) and carotid artery or femoral vein (for IV administration) several days prior to the study to allow for recovery.[13]

    • House animals individually with free access to water. Fast overnight before dosing.

  • Dosing and Grouping:

    • Group 1 (IV): Administer the test compound at 1 mg/kg via the IV catheter. The vehicle should be a sterile, biocompatible solution (e.g., saline with 5% DMSO).

    • Group 2 (PO): Administer the test compound at 5 mg/kg via oral gavage. The higher dose accounts for expected lower bioavailability.

  • Blood Sample Collection:

    • Collect serial blood samples (~150 µL) from the jugular vein catheter into EDTA-coated tubes at the following time points:

      • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO Group: Pre-dose, 15, 30, 45 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Immediately centrifuge blood samples (e.g., 4000 x g for 10 min at 4°C) to separate plasma.[14]

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar compound not present in the sample).[14]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C).

    • Transfer the supernatant to a clean vial for analysis.

  • Bioanalytical Quantification (LC-MS/MS):

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Chromatography: Employ a reverse-phase C18 column to separate the analyte from plasma components.[14]

    • Detection: Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer for highly selective and sensitive quantification of the parent compound.

    • Calibration: Prepare a standard curve by spiking known concentrations of the test compound into blank plasma and processing alongside the study samples. This validates the accuracy and precision of the assay.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters from the plasma concentration-time data.[15]

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • T½ (Half-life): Time for plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F (Oral Bioavailability %): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

A Animal Acclimation & Catheter Implantation B Fasting & Dosing (IV and PO Groups) A->B C Serial Blood Sampling (Defined Time Points) B->C D Plasma Separation (Centrifugation) C->D E Protein Precipitation (Acetonitrile + IS) D->E F LC-MS/MS Analysis (Quantification) E->F G Pharmacokinetic Modeling (NCA Analysis) F->G H Parameter Calculation (Cmax, AUC, T½, F%) G->H

Caption: Standardized experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The incorporation of cyclobutylalanine is a potent strategy in medicinal chemistry to enhance the drug-like properties of peptide therapeutics. Its primary pharmacokinetic advantage stems from a dramatic increase in metabolic stability by providing steric resistance to enzymatic degradation. This fundamental feature leads to a longer in-vivo half-life and improved bioavailability, overcoming the principal hurdles that have historically limited the therapeutic utility of natural peptides. The experimental protocols outlined provide a robust framework for quantifying these improvements and validating the efficacy of such molecular design strategies in drug development.

References

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